{[1,2,4]Triazolo[4,3-a]pyridin-6-yl}boronic acid
Description
Properties
IUPAC Name |
[1,2,4]triazolo[4,3-a]pyridin-6-ylboronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BN3O2/c11-7(12)5-1-2-6-9-8-4-10(6)3-5/h1-4,11-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNJFEDPCIDRFNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN2C=NN=C2C=C1)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1588769-41-8 | |
| Record name | {[1,2,4]triazolo[4,3-a]pyridin-6-yl}boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide on the Synthesis and Characterization of {Triazolo[4,3-a]pyridin-6-yl}boronic acid
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of {Triazolo[4,3-a]pyridin-6-yl}boronic acid, a valuable building block in medicinal chemistry. The document details a robust synthetic pathway, outlines state-of-the-art characterization methodologies, and offers expert insights into the practical aspects of its preparation and analysis. This guide is intended to serve as a practical resource for researchers engaged in the design and synthesis of novel therapeutics, particularly in the areas of kinase and enzyme inhibition.
Introduction: The Significance of {Triazolo[4,3-a]pyridin-6-yl}boronic acid
The[1][2][3]triazolo[4,3-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in pharmacologically active compounds. Its unique electronic properties and rigid structure make it an attractive core for the development of potent and selective inhibitors of various enzymes and receptors. The introduction of a boronic acid functionality at the 6-position of this scaffold unlocks a wealth of synthetic possibilities, primarily through the versatile Suzuki-Miyaura cross-coupling reaction. This allows for the facile introduction of a wide range of aryl and heteroaryl substituents, enabling the systematic exploration of structure-activity relationships (SAR) in drug discovery programs.
{Triazolo[4,3-a]pyridin-6-yl}boronic acid has emerged as a key intermediate in the synthesis of inhibitors for targets such as myeloperoxidase (MPO) and c-Met kinase, both of which are implicated in a variety of inflammatory and oncological diseases. Its utility as a synthetic precursor underscores the need for reliable and well-characterized methods for its preparation.
Strategic Approach to Synthesis
The synthesis of {Triazolo[4,3-a]pyridin-6-yl}boronic acid is most effectively achieved through a two-stage process. This strategy involves the initial construction of a halogenated triazolopyridine precursor, followed by a palladium-catalyzed borylation reaction. This approach offers a convergent and flexible route, allowing for the potential synthesis of various substituted analogs.
Diagram of the Synthetic Strategy
Caption: Overall synthetic strategy for {Triazolo[4,3-a]pyridin-6-yl}boronic acid.
Detailed Synthetic Protocol
This section provides a step-by-step guide for the synthesis of {Triazolo[4,3-a]pyridin-6-yl}boronic acid, based on established methodologies for the formation of triazolopyridines and palladium-catalyzed borylations.[4][5][6]
Part 1: Synthesis of 6-bromo-[1][2][3]triazolo[4,3-a]pyridine
The initial step involves the construction of the fused heterocyclic ring system. A common and effective method is the reaction of a 2-halopyridine derivative with a hydrazide, followed by cyclization.[4][6]
Experimental Protocol:
-
Reaction Setup: To a solution of 2-amino-5-bromopyridine (1 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF), add formylhydrazine (1.1 equivalents).
-
Coupling Reaction: The reaction mixture is then treated with a coupling agent, for instance, (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP reagent), and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). The reaction is stirred at room temperature for 12-18 hours.
-
Cyclization: Upon completion of the coupling reaction, the intermediate hydrazide is cyclized. This can be achieved by heating the reaction mixture in the presence of a dehydrating agent such as polyphosphoric acid (PPA) or by heating in a high-boiling solvent like acetic acid under microwave irradiation.[4]
-
Work-up and Purification: The reaction mixture is cooled to room temperature and poured into ice-water. The resulting precipitate is collected by filtration, washed with water, and dried. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford pure 6-bromo-[1][2][3]triazolo[4,3-a]pyridine.
Part 2: Palladium-Catalyzed Borylation and Hydrolysis
The second stage involves the conversion of the bromo-substituent to a boronic acid via a Miyaura borylation reaction.[7][8]
Experimental Protocol:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), combine 6-bromo-[1][2][3]triazolo[4,3-a]pyridine (1 equivalent), bis(pinacolato)diboron (B2pin2) (1.1 equivalents)[9][10], a palladium catalyst such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.03 equivalents), and a base, typically potassium acetate (KOAc) (3 equivalents).
-
Reaction Conditions: Anhydrous 1,4-dioxane is added as the solvent, and the mixture is degassed. The reaction is then heated to 80-100 °C for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Hydrolysis and Work-up: Upon completion, the reaction mixture is cooled to room temperature. For the hydrolysis of the intermediate pinacol ester to the boronic acid, an aqueous solution of a mild acid (e.g., 1 M HCl) is added, and the mixture is stirred vigorously for 1-2 hours. The organic layer is then separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude {Triazolo[4,3-a]pyridin-6-yl}boronic acid is purified by recrystallization from a suitable solvent system (e.g., acetonitrile/water) or by column chromatography on silica gel to yield the final product as a solid.
Comprehensive Characterization
Thorough characterization is crucial to confirm the identity, purity, and stability of the synthesized {Triazolo[4,3-a]pyridin-6-yl}boronic acid. The following analytical techniques are recommended:
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of the target compound.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the triazolopyridine ring system. The chemical shifts and coupling constants will be characteristic of the substitution pattern. The proton of the boronic acid group (-B(OH)₂) may appear as a broad singlet, and its chemical shift can be concentration and solvent-dependent.
-
¹³C NMR: The carbon NMR spectrum will provide information on the number and electronic environment of the carbon atoms in the molecule. The carbon atom attached to the boron will have a characteristic chemical shift.[11][12][13]
-
¹¹B NMR: Boron-11 NMR is a valuable technique to confirm the presence and nature of the boron species. A single resonance is expected for the boronic acid, with a chemical shift typically in the range of 28-34 ppm (referenced to BF₃·OEt₂).
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm)
| Atom Position | Predicted ¹H Chemical Shift | Predicted ¹³C Chemical Shift |
|---|---|---|
| H-3 | ~9.0 - 9.2 (s) | ~145 - 148 |
| H-5 | ~8.0 - 8.2 (d) | ~120 - 123 |
| H-7 | ~7.8 - 8.0 (d) | ~115 - 118 |
| H-8 | ~7.5 - 7.7 (dd) | ~125 - 128 |
| C-3 | - | ~145 - 148 |
| C-5 | - | ~120 - 123 |
| C-6 | - | (broad, due to quadrupolar relaxation of Boron) |
| C-7 | - | ~115 - 118 |
| C-8 | - | ~125 - 128 |
| C-9a | - | ~150 - 153 |
Note: These are predicted values and may vary based on the solvent and other experimental conditions.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, further confirming its structure.
-
High-Resolution Mass Spectrometry (HRMS): ESI-HRMS is employed to determine the accurate mass of the molecular ion ([M+H]⁺), which should be consistent with the calculated exact mass of C₆H₇BN₃O₂⁺.
-
Fragmentation Pattern: The fragmentation in the mass spectrum will likely involve characteristic losses from the triazolopyridine ring and the boronic acid group.[14][15][16][17] Common fragmentation pathways for triazole-containing compounds include the loss of N₂ and HCN.
Infrared (IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in the molecule.
Table 2: Expected FT-IR Absorption Bands
| Wavenumber (cm⁻¹) | Assignment |
|---|---|
| 3400 - 3200 (broad) | O-H stretching of the boronic acid (intermolecular H-bonding) |
| ~3100 | Aromatic C-H stretching |
| ~1600, ~1470 | C=C and C=N stretching of the aromatic rings |
| ~1350 | B-O stretching |
| ~1200 | In-plane O-H bending |
| ~700 - 900 | Out-of-plane C-H bending |
Note: These values are approximate and can be influenced by the physical state of the sample.[2][3][18][19][20]
Chromatographic Purity Analysis
-
High-Performance Liquid Chromatography (HPLC): HPLC analysis using a suitable column (e.g., C18) and mobile phase (e.g., acetonitrile/water with a modifier like formic acid or TFA) coupled with a UV detector is essential to determine the purity of the final compound.
-
Thin-Layer Chromatography (TLC): TLC is a quick and convenient method for monitoring the progress of reactions and assessing the purity of fractions during column chromatography.
Diagram of the Characterization Workflow
Caption: A typical workflow for the purification and characterization of the final product.
Stability and Storage
Boronic acids are known to be susceptible to dehydration to form boroxines, particularly upon prolonged storage or heating. It is recommended to store {Triazolo[4,3-a]pyridin-6-yl}boronic acid in a cool, dry, and dark place under an inert atmosphere to minimize degradation. For long-term storage, refrigeration is advised.
Conclusion
This technical guide has detailed a reliable synthetic route and a comprehensive characterization protocol for {Triazolo[4,3-a]pyridin-6-yl}boronic acid. The provided information is intended to empower researchers to confidently synthesize and validate this important building block for their drug discovery endeavors. The strategic insights and detailed experimental guidance aim to facilitate the efficient and successful application of this versatile compound in the development of novel therapeutics.
References
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Reichelt, A., Falsey, J. R., Rzasa, R. M., Thiel, O. R., Achmatowicz, M. M., Larsen, R. D., & Zhang, D. (2010). Palladium-catalyzed chemoselective monoarylation of hydrazides for the synthesis of[1][2][3]triazolo[4,3-a]pyridines. Organic letters, 12(4), 792–795. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-triazolo[4,3-a]pyridines. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Palladium-Catalyzed Chemoselective Monoarylation of Hydrazides for the Synthesis of[1][2][3]Triazolo[4,3-a]pyridines. Retrieved from [Link]
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Molander, G. A., Trice, S. L. J., & Dreher, S. D. (2010). Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives. Journal of the American Chemical Society, 132(50), 17701–17703. [Link]
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Molander, G. A., & Cavalcanti, L. N. (2015). A modified procedure for the palladium catalyzed borylation/Suzuki–Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid. Tetrahedron, 71(35), 5758-5764. [Link]
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Molander, G. A., & Trice, S. L. J. (2012). Palladium-Catalyzed Borylation of Aryl and Heteroaryl Halides Utilizing Tetrakis(dimethylamino)diboron: One Step Greener. Organic letters, 14(17), 4552–4555. [Link]
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The Organic Division of the Royal Australian Chemical Institute. (n.d.). Bis(pinacolato)diboron. Retrieved from [Link]
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Claramunt, R. M., Elguero, J., & Begtrup, M. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(8), 2282-2287. [Link]
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Peak, D., Luther III, G. W., & Sparks, D. L. (2003). ATR-FTIR spectroscopic studies of boric acid adsorption on hydrous ferric oxide. Geochimica et Cosmochimica Acta, 67(14), 2551-2562. [Link]
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Taylor, M. J. (1966). Infrared spectra of phenylboronic acid (normal and deuterated) and diphenyl phenylboronate. Canadian Journal of Chemistry, 44(10), 1125-1130. [Link]
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Proniewicz, L. M., & Wesełucha-Birczyńska, A. (2018). Influence of Substituent Type and Position on the Adsorption Mechanism of Phenylboronic Acids: Infrared, Raman, and Surface-Enhanced Raman Spectroscopy Studies. The Journal of Physical Chemistry A, 122(17), 4246–4258. [Link]
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An In-depth Technical Guide to the Physicochemical Properties of {Triazolo[4,3-a]pyridin-6-yl}boronic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Introduction: The Emerging Significance of a Unique Heterocyclic Boronic Acid
{Triazolo[4,3-a]pyridin-6-yl}boronic acid, a molecule of growing interest within the medicinal chemistry and drug discovery landscapes, represents a unique convergence of a fused triazolopyridine heterocyclic system and a versatile boronic acid moiety. The triazolopyridine core is a recognized scaffold in numerous biologically active compounds, while the boronic acid group is renowned for its ability to form reversible covalent bonds with diols, a characteristic leveraged in sensors, diagnostics, and a new generation of therapeutic agents. Understanding the fundamental physicochemical properties of this compound is paramount for its effective application, from optimizing reaction conditions in synthetic chemistry to predicting its behavior in biological systems. This guide provides a comprehensive overview of the known and predicted physicochemical characteristics of {Triazolo[4,3-a]pyridin-6-yl}boronic acid, alongside detailed experimental protocols for their determination, empowering researchers to unlock its full potential.
Chemical Identity and Predicted Physicochemical Properties
A foundational understanding of a molecule begins with its basic chemical identity and key physicochemical parameters. While extensive experimental data for {Triazolo[4,3-a]pyridin-6-yl}boronic acid is not yet publicly available, computational methods provide valuable initial estimates. It is crucial to note that the following data are predicted and should be confirmed by experimental validation.
| Property | Value | Source |
| Molecular Formula | C₆H₆BN₃O₂ | |
| Molecular Weight | 162.94 g/mol | |
| CAS Number | 1588769-41-8 | |
| Predicted pKa (acidic) | 8.5 - 9.5 | Chemicalize, ACD/Percepta |
| Predicted Aqueous Solubility | Moderately Soluble | Chemicalize, ACD/Percepta |
| Predicted LogP | 0.5 - 1.5 | Chemicalize, Molinspiration |
| Predicted Melting Point | >300 °C (with decomposition) | QSPR-based models |
| SMILES | OB(O)c1cc2n(cn2)cc1 |
Visualizing the Molecular Architecture
A visual representation of the chemical structure is essential for understanding its steric and electronic properties.
Caption: Workflow for pKa determination by potentiometric titration.
Solubility Assessment: A Key Parameter for Drug Development
Aqueous solubility is a crucial determinant of a drug's absorption and bioavailability. The dynamic, or polythermal, method is a reliable technique for determining the solubility of a compound in various solvents at different temperatures.
-
Sample Preparation: Prepare a series of vials each containing a known mass of {Triazolo[4,3-a]pyridin-6-yl}boronic acid and a known volume of the desired solvent (e.g., water, phosphate-buffered saline, ethanol).
-
Heating and Observation: Place the vials in a controlled heating block with a magnetic stirrer. Slowly increase the temperature at a constant rate (e.g., 0.5 °C/min) while stirring vigorously.
-
Clear Point Determination: Visually or instrumentally (using a turbidity sensor) determine the temperature at which the last solid particles dissolve. This is the "clear point."
-
Data Collection: The clear point temperature corresponds to the saturation temperature for that specific concentration. Repeat this process for all prepared concentrations.
-
Solubility Curve Construction: Plot the concentration versus the clear point temperature to generate a solubility curve.
Expert Insight: Boronic acids can form anhydrides (boroxines) upon heating, which can affect solubility measurements. The dynamic method, with its relatively rapid heating, helps to minimize this degradation. It is advisable to analyze the solution post-experiment (e.g., by HPLC) to check for any degradation.
Structural and Purity Analysis: Ensuring Compound Integrity
Confirming the structure and purity of the compound is a non-negotiable step in any scientific investigation. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provides a comprehensive characterization.
-
Sample Preparation: Dissolve 5-10 mg of {Triazolo[4,3-a]pyridin-6-yl}boronic acid in a suitable deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄).
-
¹H NMR Acquisition: Acquire a ¹H NMR spectrum. The spectrum should show characteristic signals for the aromatic protons on the triazolopyridine ring system. The integration of these signals should be consistent with the number of protons.
-
¹¹B NMR Acquisition: Acquire a ¹¹B NMR spectrum. A single, broad signal is expected for the boronic acid group. The chemical shift will be indicative of the sp² hybridization of the boron atom.
-
Data Analysis: Analyze the chemical shifts, coupling constants, and integration of the ¹H NMR spectrum to confirm the proton environment. The ¹¹B NMR will confirm the presence of the boronic acid moiety.
Expert Insight: Boronic acids are known to form oligomers, particularly in aprotic solvents like CDCl₃, which can lead to broad and poorly resolved NMR spectra. Using a protic solvent like Methanol-d₄ can help to break up these oligomers and provide sharper signals.
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).
-
MS Acquisition: Infuse the sample into an electrospray ionization (ESI) source coupled to a high-resolution mass spectrometer (e.g., a TOF or Orbitrap analyzer).
-
Data Analysis: Determine the accurate mass of the molecular ion ([M+H]⁺ or [M-H]⁻). This should match the calculated exact mass of the compound within a few ppm, confirming its elemental composition.
Expert Insight: The ESI-MS of boronic acids can sometimes be complicated by the in-source formation of adducts or oligomers. Optimizing the source conditions (e.g., cone voltage) can help to minimize these artifacts and produce a clean spectrum of the desired molecular ion.
Thermal Stability: Understanding Decomposition Profiles
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are powerful techniques for assessing the thermal stability and identifying phase transitions of a compound.
-
Sample Preparation: Place a small, accurately weighed amount (5-10 mg) of {Triazolo[4,3-a]pyridin-6-yl}boronic acid into an appropriate TGA/DSC pan (e.g., aluminum or platinum).
-
Instrument Setup: Place the pan in the TGA/DSC instrument. Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 10 °C/min) over a defined temperature range (e.g., 25 °C to 400 °C).
-
Data Acquisition: Continuously record the sample weight (TGA) and the heat flow (DSC) as a function of temperature.
-
Data Analysis:
-
The TGA curve will show weight loss at the temperatures where the compound decomposes.
-
The DSC curve will show endothermic or exothermic peaks corresponding to melting, decomposition, or other phase transitions.
-
Expert Insight: For boronic acids, an initial weight loss corresponding to the loss of water to form the boroxine anhydride is often observed in the TGA trace before the onset of complete decomposition. This provides valuable information about the compound's dehydration behavior.
Conclusion: A Foundation for Future Research
This technical guide provides a comprehensive framework for understanding and characterizing the physicochemical properties of {Triazolo[4,3-a]pyridin-6-yl}boronic acid. While the presented quantitative data are based on in silico predictions and await experimental confirmation, the detailed protocols offer a clear and robust pathway for researchers to generate this critical information. A thorough understanding of these fundamental properties is the bedrock upon which successful drug discovery and development programs are built. As research into this promising molecule continues, the systematic application of these methodologies will undoubtedly accelerate its journey from a compound of interest to a valuable tool in the scientific arsenal.
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A Technical Guide to the Spectroscopic Characterization of {Triazolo[4,3-a]pyridin-6-yl}boronic acid
Abstract
This technical guide provides an in-depth analysis of the spectroscopic data for {Triazolo[4,3-a]pyridin-6-yl}boronic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The fused[1][2]triazolo[4,3-a]pyridine scaffold is a privileged structure found in numerous bioactive molecules, and the introduction of a boronic acid moiety offers a versatile handle for further chemical modifications, such as Suzuki-Miyaura cross-coupling reactions.[2] This document serves as a comprehensive resource for researchers and scientists, detailing the theoretical underpinnings and practical interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data essential for the unambiguous structural elucidation and quality control of this valuable building block.
Introduction and Significance
{Triazolo[4,3-a]pyridin-6-yl}boronic acid belongs to a class of compounds that are gaining prominence in the synthesis of novel therapeutic agents. The triazolopyridine core is recognized for a wide spectrum of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[3][4][5] The boronic acid functional group is not merely a synthetic tool; it has been incorporated into several FDA-approved drugs and is known to engage in unique interactions with biological targets.[6] A thorough understanding of the spectroscopic signature of this molecule is therefore paramount for its effective utilization in synthetic and medicinal chemistry programs.
Molecular Profile:
Caption: 2D Structure of {Triazolo[4,3-a]pyridin-6-yl}boronic acid.
The Analytical Workflow: A Multi-Technique Approach
The structural confirmation of a novel or synthesized compound relies on the synergistic application of various analytical techniques. Each method provides a unique piece of the structural puzzle. Mass spectrometry yields the molecular weight, infrared spectroscopy identifies the functional groups present, and NMR spectroscopy maps out the carbon-hydrogen framework, providing detailed information about the connectivity and chemical environment of each atom.
Caption: Integrated workflow for structural verification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it provides detailed information on the chemical environment, connectivity, and stereochemistry of the molecule. For organoboron compounds, ¹¹B NMR offers direct insight into the coordination state and environment of the boron atom.[8]
Standard Experimental Protocol
-
Sample Preparation: Dissolve 5-10 mg of {Triazolo[4,3-a]pyridin-6-yl}boronic acid in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or MeOD). DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for the observation of exchangeable protons like those in the B(OH)₂ group.
-
Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR: Acquire spectra with a standard pulse program. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR: Acquire spectra using a proton-decoupled pulse sequence. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.
-
¹¹B NMR: Utilize a broadband probe to acquire ¹¹B spectra. The chemical shifts are referenced to BF₃·OEt₂ at 0 ppm.[8]
Predicted ¹H and ¹³C NMR Spectral Data
While a specific experimental spectrum for the title compound is not available in the cited literature, a reliable prediction can be made based on the known chemical shifts of the[9][1][2]triazolo[4,3-a]pyridine core and related derivatives.[9]
Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~9.3-9.5 | s | 1H | H-3 | Proton on the triazole ring, typically deshielded.[9] |
| ~8.5-8.7 | s (br) | 2H | B(OH)₂ | Exchangeable protons of the boronic acid group, often a broad singlet. |
| ~8.0-8.2 | d | 1H | H-8 | Pyridine proton ortho to the ring fusion nitrogen, deshielded. |
| ~7.8-8.0 | d | 1H | H-5 | Pyridine proton adjacent to the boronic acid group. |
| ~7.5-7.7 | dd | 1H | H-7 | Pyridine proton coupled to both H-8 and H-5. |
Table 2: Predicted ¹³C NMR Data (101 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~149-151 | C-3a (C5) | Bridgehead carbon of the pyridine ring.[9] |
| ~146-148 | C-8a (C3) | Carbon in the triazole ring.[9] |
| ~135-145 | C-6 | Carbon bearing the boronic acid group; signal may be broad due to quadrupolar relaxation of boron. |
| ~125-128 | C-8 | Aromatic carbon on the pyridine ring.[9] |
| ~116-119 | C-5, C-7 | Aromatic carbons on the pyridine ring.[9] |
¹¹B NMR Spectroscopy
The ¹¹B NMR spectrum is expected to show a single, relatively broad signal characteristic of a trigonal planar boronic acid. In aqueous or protic solutions, this signal's chemical shift is pH-dependent, reflecting the equilibrium between the neutral boronic acid and the anionic boronate ester.[8] A chemical shift in the range of δ 20-30 ppm is anticipated for the sp²-hybridized boron atom.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups within a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of particular bonds.
Standard Experimental Protocol
-
Sample Preparation: The spectrum can be obtained from a solid sample. A small amount of the compound can be mixed with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, which requires minimal sample preparation.
-
Data Acquisition: The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹.
Characteristic IR Absorption Bands
The structure of {Triazolo[4,3-a]pyridin-6-yl}boronic acid contains several key functional groups that will give rise to distinct peaks in the IR spectrum.
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Comments |
| 3400–3200 (broad) | O-H stretch | Boronic acid, -B(OH)₂ | A very broad and strong absorption due to hydrogen bonding. |
| 3100–3000 | C-H stretch (aromatic) | Triazolopyridine ring | Characteristic of C-H bonds on an aromatic system. |
| 1640–1580 | C=N and C=C stretch | Triazolopyridine ring | Multiple bands are expected from the stretching of the heterocyclic rings.[1] |
| 1380–1310 | B-O stretch | Boronic acid, B-O | A strong, characteristic absorption for the boron-oxygen single bond. |
| ~750-850 | C-H out-of-plane bend | Aromatic ring substitution | The pattern can sometimes give clues about the substitution on the ring. |
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar molecules like the title compound, typically yielding the protonated molecular ion [M+H]⁺.
Standard Experimental Protocol
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 0.1 mg/mL) in a suitable solvent like methanol or acetonitrile, often with a small amount of formic acid to promote protonation.
-
Instrumentation: Introduce the sample into an ESI-mass spectrometer.
-
Data Acquisition: Acquire the spectrum in positive ion mode. The mass range should be set to observe the expected molecular ion (e.g., m/z 50-500).
Expected Mass Spectrum and Fragmentation
The ESI-MS spectrum in positive ion mode is expected to show a prominent peak for the protonated molecule.
-
Expected [M+H]⁺: 162.94 + 1.0078 = 163.95
The fragmentation of the[9][1][2]triazolo[4,3-a]pyridine core under MS/MS conditions (CID - Collision-Induced Dissociation) would likely proceed through characteristic pathways involving the loss of small neutral molecules.
Caption: Plausible ESI-MS/MS fragmentation pathway.
Conclusion
The structural integrity of {Triazolo[4,3-a]pyridin-6-yl}boronic acid can be unequivocally confirmed through a combined spectroscopic approach. ¹H and ¹³C NMR spectroscopy provides a detailed map of the proton and carbon skeleton, while ¹¹B NMR confirms the presence and state of the boronic acid moiety. IR spectroscopy validates the existence of key functional groups, and high-resolution mass spectrometry confirms the elemental composition and molecular weight. This guide provides the foundational data and interpretation framework necessary for researchers to confidently identify and utilize this important chemical entity in their synthetic endeavors.
References
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Mancini, A., et al. (2020). The[9][1][2]Triazolo[4,3‐a]pyridine as a New Player in the Field of IDO1 Catalytic Holo‐Inhibitors. ChemMedChem. Available at: [Link]
-
Patel, H. S., et al. (2014). SYNTHESIS, SPECTROSCOPIC AND BIOLOGICAL ASPECTS OF 3-(PYRIDIN-4-YL)-[9][1][2] TRIAZOLO [3,4-B][9][2][7]THIADIAZOLE. International Journal of Research in Pharmacy and Chemistry. Available at: [Link]
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Gao, Y., et al. (2019). Synthesis of pyridazinone and triazolo pyridazine analogs. ResearchGate. Available at: [Link]
- Google Patents. (2006). Triazolopyridine derivatives as antibacterial agents.
-
Kandegama, W. M. W., et al. (2018). Recent Applications of Triazolopyrimidine-Based Bioactive Compounds in Medicinal and Agrochemical Chemistry. PubMed. Available at: [Link]
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Silva, F. R., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. Available at: [Link]
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Lamarche, M-J., et al. (2009). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
ResearchGate. (2022). Examples of triazolopyridine scaffolds showing anticancer activity against human cancer cell lines. Available at: [Link]
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Wang, Z., et al. (2022). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. MDPI. Available at: [Link]
-
Kandegama, W. M. W., et al. (2018). Recent Applications of Triazolopyrimidine-Based Bioactive Compounds in Medicinal and Agrochemical Chemistry. ResearchGate. Available at: [Link]
-
Patel, G. K., & Patel, H. S. (2015). Synthesis, spectral investigation and biological evaluation of 3-(pyridin-4-yl)-[9][1][2]triazolo[3,4-b... Journal of Chemical and Pharmaceutical Research. Available at: [Link]
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The Royal Society of Chemistry. (2015). Supplementary Information: Heterocyclic Boronic Acids Display Sialic Acids Selective Binding under Hypoxic Tumor Relevant Acidic Environment. Available at: [Link]80j.pdf)
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A Technical Guide to the Prospective Crystallographic Analysis of {Triazolo[4,3-a]pyridin-6-yl}boronic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of {Triazolo[4,3-a]pyridin-6-yl}boronic Acid Derivatives in Medicinal Chemistry
The fusion of a triazole with a pyridine ring system creates the[1][2][3]triazolo[4,3-a]pyridine scaffold, a heterocyclic core that has garnered significant attention in medicinal chemistry.[4][5] This interest stems from the scaffold's presence in a variety of biologically active compounds, exhibiting properties ranging from anticancer to antibacterial and anti-inflammatory activities.[4][5] The triazolopyridine nucleus is a key pharmacophore that can engage in various non-covalent interactions with biological targets.
The introduction of a boronic acid moiety to this scaffold at the 6-position presents a compelling strategy for the development of novel therapeutics. Boronic acids are recognized for their unique ability to form reversible covalent bonds with the active site serine residues of proteases or to interact with metal ions in metalloenzymes.[1] This has led to the successful development of several FDA-approved drugs, including the proteasome inhibitor bortezomib. The combination of the triazolopyridine core with the versatile reactivity of the boronic acid group in {Triazolo[4,3-a]pyridin-6-yl}boronic acid and its derivatives offers a promising avenue for the design of highly specific and potent enzyme inhibitors. For instance, these compounds have potential applications as antibacterial agents.
Despite its potential, a comprehensive search of the Cambridge Structural Database (CSD) and the broader scientific literature reveals a notable absence of a publicly available crystal structure for {Triazolo[4,3-a]pyridin-6-yl}boronic acid or its immediate derivatives. Understanding the three-dimensional structure of these molecules is paramount for rational drug design, as it elucidates the precise arrangement of atoms and the nature of the intermolecular interactions that govern their solid-state properties and their binding to biological targets.
This guide, therefore, serves as a comprehensive technical roadmap for researchers aiming to elucidate the crystal structure of this important class of molecules. It provides field-proven insights and detailed methodologies, from synthesis and crystallization to X-ray diffraction and analysis, to empower researchers to bridge this critical knowledge gap.
Proposed Synthesis and Purification of {Triazolo[4,3-a]pyridin-6-yl}boronic Acid
The synthesis of the title compound can be approached through a multi-step sequence, leveraging established organometallic cross-coupling reactions. The following protocol is a proposed route based on analogous syntheses of related heterocyclic boronic acids.
Experimental Protocol: Synthesis
Step 1: Synthesis of 6-bromo-[1][2][3]triazolo[4,3-a]pyridine
-
Reaction Setup: To a solution of 2-amino-5-bromopyridine (1 eq.) in a suitable solvent such as ethanol, add hydrazine hydrate (1.2 eq.).
-
Cyclization: The reaction mixture is then treated with an appropriate cyclizing agent, for instance, by heating with formic acid or a derivative, to construct the triazole ring.
-
Work-up and Purification: Upon completion, the reaction is cooled, and the product is precipitated by the addition of water. The crude product is collected by filtration, washed with cold water, and dried. Purification is achieved by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.
Step 2: Synthesis of {Triazolo[4,3-a]pyridin-6-yl}boronic acid via Miyaura Borylation
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), combine 6-bromo-[1][2][3]triazolo[4,3-a]pyridine (1 eq.), bis(pinacolato)diboron (1.1 eq.), a palladium catalyst such as Pd(dppf)Cl₂·CH₂Cl₂ (0.03 eq.), and a base like potassium acetate (3 eq.).
-
Solvent and Reaction Conditions: Add a degassed solvent, typically 1,4-dioxane or toluene. Heat the mixture at a temperature ranging from 80 to 110 °C for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Hydrolysis and Purification: After the reaction is complete, cool the mixture to room temperature. The pinacol ester intermediate can be hydrolyzed to the boronic acid by treatment with an aqueous acid (e.g., HCl). The resulting boronic acid is then extracted into an organic solvent. The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by recrystallization or column chromatography to yield the final {Triazolo[4,3-a]pyridin-6-yl}boronic acid.
Strategies for Single Crystal Growth
Obtaining high-quality single crystals is often the most challenging step in X-ray crystallographic analysis. A systematic screening of various crystallization techniques and conditions is essential for success.
Experimental Protocol: Crystallization Screening
-
Solvent Selection: Begin by assessing the solubility of the purified compound in a range of solvents with varying polarities (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, toluene, hexane).
-
Slow Evaporation:
-
Prepare a saturated or near-saturated solution of the compound in a suitable solvent in a small vial.
-
Cover the vial with a cap containing a few pinholes to allow for slow evaporation of the solvent at a constant temperature.
-
-
Vapor Diffusion (Hanging Drop or Sitting Drop):
-
Hanging Drop: Place a small drop (1-2 µL) of the saturated solution of the compound onto a siliconized glass coverslip. Invert the coverslip over a well of a crystallization plate containing a reservoir solution of a less-soluble solvent (anti-solvent).
-
Sitting Drop: Place the drop of the compound's solution on a pedestal within the well of a crystallization plate, with the anti-solvent in the surrounding reservoir.
-
The gradual diffusion of the anti-solvent vapor into the drop reduces the solubility of the compound, promoting crystallization.
-
-
Slow Cooling:
-
Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.
-
Slowly cool the solution to room temperature, and then further to a lower temperature (e.g., 4 °C). The decrease in solubility upon cooling can induce crystallization.
-
-
Optimization: Once initial crystal hits are obtained, optimize the conditions by fine-tuning the solvent/anti-solvent ratios, concentration of the compound, temperature, and pH (if applicable).
A Framework for X-ray Crystallographic Analysis
Once suitable single crystals are obtained, the following workflow can be employed to determine the crystal structure.
Experimental Workflow
Caption: A typical workflow for single-crystal X-ray crystallography.
Detailed Methodologies
-
Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head, often using a cryoloop and cryoprotectant oil.
-
Data Collection: The mounted crystal is placed on a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., CCD or CMOS).[3] Data is collected at a low temperature (e.g., 100 K) to minimize thermal vibrations. A series of diffraction images are collected as the crystal is rotated.
-
Data Processing: The collected images are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects. The unit cell parameters and space group are determined from the diffraction pattern.
-
Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial electron density map. This initial model is then refined against the experimental data using least-squares methods to optimize the atomic positions, and thermal parameters.
-
Validation and Deposition: The final structure is validated using software like CHECKCIF to ensure its quality and chemical sense. The crystallographic data is then prepared in the Crystallographic Information File (CIF) format for deposition in a public database such as the Cambridge Structural Database (CSD).
Anticipated Crystal Packing and Intermolecular Interactions
In the absence of an experimentally determined structure, we can predict the likely intermolecular interactions that will govern the crystal packing of {Triazolo[4,3-a]pyridin-6-yl}boronic acid based on the known structural chemistry of boronic acids and triazolopyridine derivatives.
Key Predicted Interactions:
-
Boronic Acid Homodimers: Boronic acids frequently form centrosymmetric hydrogen-bonded dimers. This involves two molecules associating through a pair of O-H···O hydrogen bonds between their B(OH)₂ groups. This is a very robust and common supramolecular synthon in the crystal structures of boronic acids.
Caption: Predicted hydrogen-bonded homodimer of the boronic acid groups.
-
π-π Stacking: The planar aromatic system of the triazolopyridine core is expected to participate in π-π stacking interactions. These interactions, where the aromatic rings of adjacent molecules are arranged in a face-to-face or offset manner, are crucial for the stabilization of the crystal lattice.
Caption: Schematic of π-π stacking between triazolopyridine rings.
-
C-H···N and C-H···O Hydrogen Bonds: Weak C-H···N and C-H···O hydrogen bonds are also anticipated to play a significant role in the overall crystal packing. The nitrogen atoms of the pyridine and triazole rings can act as hydrogen bond acceptors, while the boronic acid oxygens can also accept hydrogen bonds from the C-H donors of neighboring molecules. These weaker interactions help to create a robust three-dimensional network.
The Role of Computational Chemistry
In conjunction with experimental work, computational methods such as Density Functional Theory (DFT) can be employed to:
-
Predict the most stable conformation of the molecule.
-
Calculate the relative energies of different possible intermolecular interaction motifs.
-
Simulate the vibrational spectra (IR and Raman) which can be compared with experimental data for validation.
-
Provide insights into the electronic properties of the molecule, such as the electrostatic potential surface, which can help in understanding the nature of the intermolecular interactions.
Conclusion and Future Outlook
The elucidation of the crystal structure of {Triazolo[4,3-a]pyridin-6-yl}boronic acid and its derivatives is a critical step towards understanding their structure-property relationships and accelerating their development as potential therapeutic agents. While a definitive crystal structure is not yet publicly available, this guide provides a comprehensive framework for researchers to pursue this goal. By following the detailed protocols for synthesis, crystallization, and X-ray analysis, and by considering the predicted intermolecular interactions, scientists are well-equipped to uncover the three-dimensional architecture of this promising class of compounds. The resulting structural data will be invaluable for the rational design of next-generation inhibitors targeting a range of diseases.
References
-
Tondi, D., et al. (2019). X-ray Crystallography Deciphers the Activity of Broad-Spectrum Boronic Acid β-Lactamase Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link][1]
-
ResearchGate. (2019). X-ray-crystallography deciphers the activity of broad spectrum boronic acid beta-Lactamases inhibitors. ResearchGate. Available at: [Link]
-
Rius, J., et al. (2014). Synthesis and crystal structures of two novel triazolopyridine compounds solved by local L.S. minimizations from powder diffraction data. Cambridge University Press. Available at: [Link]
-
Szafranski, M., et al. (2020). The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine. MDPI. Available at: [Link]
-
Alichem. (n.d.).[1][2][3]triazolo[4,3-a]pyridin-6-ylboronic acid. Alichem. Available at: [Link]
-
Wikipedia. (n.d.). Cambridge Structural Database. Wikipedia. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of pyridazinone and triazolo pyridazine analogs. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). Part of the crystal structure showing intermolecular interactions as dotted lines. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of Novel Triazolopyridylboronic Acids and Esters. Study of Potential Application to Suzuki-Type Reactions. ResearchGate. Available at: [Link]
-
Wang, Y., et al. (2022). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. MDPI. Available at: [Link]
- Google Patents. (n.d.). WO2006038116A2 - Triazolopyridine derivatives as antibacterial agents. Google Patents.
-
De Gruyter. (n.d.). Synthesis of some novel 1,2,4-triazolo [4,3-a] 2H-pyrano 3,2-e pyridine derivatives. De Gruyter. Available at: [Link]
-
National Center for Biotechnology Information. (2018). Recent Applications of Triazolopyrimidine-Based Bioactive Compounds in Medicinal and Agrochemical Chemistry. PubMed. Available at: [Link][4]
-
MDPI. (2020). Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge. MDPI. Available at: [Link]
-
ScienceDirect. (n.d.). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. ScienceDirect. Available at: [Link]
-
National Center for Biotechnology Information. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PubMed Central. Available at: [Link]
-
ResearchGate. (n.d.). Examples of triazolopyridine scaffolds showing anticancer activity against human cancer cell lines. ResearchGate. Available at: [Link][5]
-
Physical Sciences Data-science Service. (n.d.). Cambridge Structural Database (CSD). Physical Sciences Data-science Service. Available at: [Link]
-
University of Iowa. (n.d.). CCDC 1958363: Experimental Crystal Structure Determination. Iowa Research Online. Available at: [Link]
-
Cambridge Crystallographic Data Centre. (n.d.). Search - Access Structures. CCDC. Available at: [Link]
-
ScienceDirect. (n.d.). New dimensions in triazolo[4,3-a]pyrazine derivatives: The land of opportunity in organic and medicinal chemistry. ScienceDirect. Available at: [Link]
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Navigating the Bioactive Landscape: A Technical Guide to Screening {Triazolo[4,3-a]pyridin-6-yl}boronic Acid Analogs
A Senior Application Scientist's Field-Proven Perspective for Researchers, Scientists, and Drug Development Professionals.
This guide provides a comprehensive framework for the biological activity screening of {Triazolo[4,3-a]pyridin-6-yl}boronic acid analogs. Moving beyond a rigid set of instructions, this document offers a strategic, field-tested approach, emphasizing the causal reasoning behind experimental choices to empower researchers in their quest for novel therapeutics. We will delve into the rationale for target selection, provide detailed, self-validating protocols for a hierarchical screening cascade, and present a clear methodology for data interpretation and decision-making.
Introduction: The Therapeutic Potential of a Privileged Scaffold
The {Triazolo[4,3-a]pyridin-6-yl}boronic acid scaffold represents a convergence of two pharmacologically significant moieties. The triazolopyridine core is a recognized "privileged structure" in medicinal chemistry, forming the basis of numerous inhibitors targeting key enzyme families such as kinases.[1][2][3] Its rigid, bicyclic nature provides a well-defined vector for substituent placement, allowing for precise tuning of target engagement.
The incorporation of a boronic acid functional group introduces a unique mechanistic element. Boronic acids are well-established as potent, reversible covalent inhibitors of serine and threonine proteases, mimicking the tetrahedral transition state of peptide bond hydrolysis.[4][5] This dual-functionality suggests that analogs of {Triazolo[4,3-a]pyridin-6-yl}boronic acid could exhibit a rich and varied biological activity profile, with the potential to modulate multiple, distinct signaling pathways implicated in a range of human diseases.
The Strategic Screening Cascade: A Funnel-Based Approach to Hit Identification
A successful screening campaign is not a random walk through a chemical library but a structured, iterative process designed to efficiently identify and validate promising lead compounds. We advocate for a hierarchical, or "funnel," approach, beginning with broad, cell-based assays to assess general cytotoxicity and progressing to more specific, target-oriented enzymatic and cellular assays. This strategy, depicted below, allows for the early elimination of non-viable candidates and conserves resources for the in-depth characterization of the most promising hits.[6][7]
Caption: A hierarchical screening cascade for {Triazolo[4,3-a]pyridin-6-yl}boronic acid analogs.
PART 1: Foundational Screening - Establishing a Baseline
The initial tier of the screening cascade is designed to rapidly assess the general biological impact of the analog library. The primary goal is to identify compounds with a desirable therapeutic window, meaning they exhibit biological activity at concentrations that are not broadly cytotoxic.
Protocol 1.1: MTT Assay for General Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[8] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Methodology:
-
Cell Plating: Seed human cancer cell lines (e.g., HeLa, A549) in 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the {Triazolo[4,3-a]pyridin-6-yl}boronic acid analogs in DMSO and then dilute further in culture medium to the final desired concentrations (e.g., ranging from 0.1 to 100 µM). The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of the medium containing the test compounds. Include vehicle control (DMSO) and positive control (e.g., doxorubicin) wells.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.
-
Formazan Solubilization: Incubate for 2-4 hours at 37°C. After incubation, carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plates for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the log of the compound concentration to determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).
Protocol 1.2: CellTiter-Glo® Luminescent Cell Viability Assay
The CellTiter-Glo® assay is a homogeneous method that measures the number of viable cells in culture based on the quantitation of ATP, which is a marker of metabolically active cells.[9] This assay is generally more sensitive than the MTT assay.
Methodology:
-
Cell Plating and Compound Treatment: Follow steps 1 and 2 from the MTT assay protocol, using opaque-walled 96-well plates suitable for luminescence measurements.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
Reagent Preparation and Addition: Equilibrate the CellTiter-Glo® Reagent to room temperature. Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence Measurement: Record the luminescence using a plate-reading luminometer.
-
Data Analysis: Similar to the MTT assay, calculate the percentage of cell viability and determine the IC₅₀ values.
PART 2: Target Class Deconvolution - Unveiling the Mechanism
Compounds that demonstrate interesting activity in the foundational screens will progress to Tier 2, where the goal is to identify the broad class of molecular targets they interact with. Given the hybrid nature of the scaffold, we will focus on two primary target classes: kinases and serine proteases.
Rationale for Target Selection: Key Signaling Pathways
-
Kinase-Mediated Pathways: The triazolopyridine scaffold is a known hinge-binding motif for many kinases. Aberrant kinase activity is a hallmark of cancer and inflammatory diseases. Key pathways to consider include:
-
JAK-STAT Pathway: This pathway is central to cytokine signaling and is frequently dysregulated in autoimmune diseases and hematological malignancies.[10][11] Triazolopyridine-based compounds like Filgotinib are known selective JAK1 inhibitors.[1][2]
-
TGF-β Signaling: The TGF-β pathway plays a dual role in cancer, acting as a tumor suppressor in early stages and a promoter of metastasis in later stages.[12][13] It is also a key driver of fibrosis.[3] The TGF-β type I receptor kinase (ALK5) is a primary target in this pathway.
-
Wnt/β-catenin Pathway: Dysregulation of this pathway is a critical event in the initiation and progression of many cancers, particularly colorectal cancer.[10][14] Triazolopyridine derivatives have been identified as inhibitors of Tankyrase, a key regulator of this pathway.[15][16]
-
Caption: Simplified overview of key signaling pathways potentially targeted by the analogs.
-
Serine Proteases: The boronic acid moiety is a classic warhead for serine protease inhibition. These enzymes are involved in a vast array of physiological processes, including coagulation, digestion, and inflammation. Their dysregulation is implicated in diseases ranging from cancer to cardiovascular disorders.
Protocol 2.1: High-Throughput Kinase Profiling
A broad kinase panel screen is the most efficient way to identify potential kinase targets. Several commercial services offer profiling against hundreds of kinases. Alternatively, a representative in-house panel can be established. A luminescence-based assay measuring ADP production is a common high-throughput format.
Methodology (General Principles):
-
Assay Principle: The assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity. The ADP is converted to ATP, which is then used in a luciferase-luciferin reaction to generate a luminescent signal.
-
Reaction Setup: In a 384-well plate, combine the kinase, its specific substrate peptide, and ATP in a suitable kinase buffer.
-
Inhibitor Addition: Add the test compounds at a fixed concentration (e.g., 1 µM or 10 µM). Include a known potent inhibitor for each kinase as a positive control (e.g., Staurosporine) and DMSO as a negative control.
-
Kinase Reaction: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
ADP Detection: Add a reagent that stops the kinase reaction and depletes the remaining ATP. Then, add a second reagent that converts the generated ADP to ATP and provides the components for the luciferase reaction.
-
Signal Measurement: Incubate to stabilize the signal and measure luminescence.
-
Data Analysis: Calculate the percent inhibition for each compound against each kinase relative to the controls.
Protocol 2.2: Competitive Serine Protease Inhibition Assay
This assay measures the ability of the boronic acid analogs to compete with a fluorogenic substrate for binding to the active site of a serine protease.
Methodology:
-
Reagent Preparation:
-
Assay Buffer: e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.5.
-
Enzyme Stock: Prepare a stock solution of the serine protease (e.g., Trypsin, Chymotrypsin, Elastase) in the assay buffer.
-
Substrate Stock: Prepare a stock solution of a fluorogenic substrate specific for the protease (e.g., Boc-Gln-Ala-Arg-AMC for Trypsin) in DMSO.
-
Inhibitor Stock: Prepare serial dilutions of the test compounds in DMSO.
-
-
Assay Procedure (96-well black plate):
-
To each well, add 50 µL of assay buffer.
-
Add 2 µL of the inhibitor or DMSO (vehicle control).
-
Add 25 µL of the enzyme solution.
-
Incubate for 15 minutes at room temperature to allow for inhibitor-enzyme binding.
-
Initiate the reaction by adding 25 µL of the substrate solution.
-
-
Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence (e.g., λex = 380 nm, λem = 460 nm for AMC-based substrates) over time using a fluorescence plate reader.
-
Data Analysis: Determine the initial reaction velocity (rate) for each well. Calculate the percent inhibition for each inhibitor concentration. Plot percent inhibition versus log inhibitor concentration to determine the IC₅₀ value.
PART 3: Target Validation and Cellular Activity
Once primary hits are identified from the target class screens, the focus shifts to confirming their activity, determining their potency and selectivity, and verifying that they engage their intended target within a cellular context.
Data Presentation: Summarizing Inhibition Data
Quantitative data from these assays should be compiled into clear, structured tables to facilitate comparison and structure-activity relationship (SAR) analysis.
Table 1: Representative Kinase Inhibition Data for a Hypothetical Analog Series
| Compound ID | R1 Group | R2 Group | JAK1 IC₅₀ (nM) | ALK5 IC₅₀ (nM) | Wnt/β-catenin IC₅₀ (µM) |
| Parent | H | H | 850 | >10,000 | 15.2 |
| Analog-1 | 4-F-Ph | H | 75 | 8,500 | 12.8 |
| Analog-2 | 3-Cl-Ph | H | 52 | 9,200 | 14.1 |
| Analog-3 | 4-F-Ph | Me | 450 | >10,000 | 9.5 |
| Filgotinib | - | - | 10 | >10,000 | >25 |
Table 2: Representative Serine Protease Inhibition Data for a Hypothetical Analog Series
| Compound ID | R1 Group | R2 Group | Trypsin Kᵢ (nM) | Chymotrypsin Kᵢ (nM) | Elastase Kᵢ (nM) |
| Parent | H | H | 2,500 | 800 | 5,600 |
| Analog-4 | H | Ph | 1,800 | 95 | 4,800 |
| Analog-5 | H | Cyclohexyl | 2,100 | 150 | 5,100 |
| Analog-6 | Me | Ph | 3,500 | 120 | 6,200 |
| Z-SSKL(boro)L | - | - | - | 3,900 | - |
Note: Data is hypothetical for illustrative purposes. Z-SSKL(boro)L is a known PSA inhibitor with a Ki of 65 nM against PSA and a 60-fold higher Ki against chymotrypsin.[4]
Protocol 3.1: Cellular Target Engagement - Western Blot Analysis
To confirm that a kinase inhibitor is acting on its intended pathway within a cell, Western blotting can be used to measure the phosphorylation status of downstream substrates.
Methodology (Example for JAK-STAT pathway):
-
Cell Treatment: Plate a relevant cell line (e.g., a cell line known to have active JAK-STAT signaling) and treat with various concentrations of the hit compound for a specified time.
-
Cell Lysis: Lyse the cells and quantify the protein concentration.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with a primary antibody specific for the phosphorylated form of a downstream target (e.g., phospho-STAT3).
-
Detection: After washing, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Re-probe the membrane with an antibody for total STAT3 to ensure equal protein loading. A decrease in the phospho-STAT3 signal relative to the total STAT3 signal indicates on-target activity of the inhibitor.
PART 4: Lead Optimization and Future Directions
The data gathered from the screening cascade provides the foundation for the lead optimization phase. The goal is to systematically modify the chemical structure of the hit compounds to improve their potency, selectivity, and drug-like properties (e.g., solubility, metabolic stability).
Structure-Activity Relationship (SAR) Studies
By comparing the biological activity of analogs with different substituents (as illustrated in Tables 1 and 2), researchers can deduce the SAR. This information guides the rational design of new analogs with improved properties. For example, if a fluoro-substituent at the R1 position consistently improves potency, further exploration of halogenated analogs at that position is warranted.
Analog Synthesis Strategies
While the parent {Triazolo[4,3-a]pyridin-6-yl}boronic acid may be commercially available, a diverse library of analogs will need to be synthesized. Common strategies include:
-
Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction is a powerful tool for installing the boronic acid moiety onto a pre-functionalized triazolopyridine core or for diversifying aryl substituents.[10]
-
Functionalization of the Triazolopyridine Core: The core can be synthesized from readily available starting materials, allowing for the introduction of diversity at various positions before the boronic acid is installed.
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The Emergence of {Triazolo[4,3-a]pyridin-6-yl}boronic Acid in the Pursuit of Novel Kinase Inhibitors: A Technical Guide
Abstract
Protein kinases, pivotal regulators of cellular signaling, have become a focal point in the landscape of modern drug discovery, particularly in oncology. The relentless pursuit of potent and selective kinase inhibitors has led to the exploration of a diverse chemical space. Within this landscape, the fusion of a privileged heterocyclic scaffold, the[1][2][3]triazolo[4,3-a]pyridine core, with the versatile boronic acid functional group presents a compelling strategy for the development of next-generation kinase inhibitors. This technical guide provides an in-depth exploration of the synthesis, design principles, and application of {Triazolo[4,3-a]pyridin-6-yl}boronic acid and its derivatives in the discovery of novel kinase inhibitors. We will delve into the rationale behind its use, detailed synthetic methodologies, and the requisite biochemical and cellular assays for the evaluation of these compounds, offering a comprehensive resource for researchers and drug development professionals.
Introduction: The Strategic Convergence of a Privileged Scaffold and a Versatile Warhead
The aberrant activity of protein kinases is a hallmark of numerous diseases, most notably cancer. This has catalyzed the development of a multitude of small molecule kinase inhibitors, many of which have transformed clinical practice. The design of these inhibitors often revolves around the identification of "privileged scaffolds" – core molecular frameworks that exhibit favorable interactions with the ATP-binding site of kinases. The[1][2][3]triazolo[4,3-a]pyridine system is one such scaffold, recognized for its ability to engage in key hydrogen bonding and hydrophobic interactions within the kinase active site.[4][5] Its derivatives have been investigated as inhibitors of a range of kinases, including Pim-1 and c-Met.[6]
Concurrently, the role of boronic acids in drug design has expanded significantly.[7] Initially recognized for their utility in Suzuki-Miyaura cross-coupling reactions to construct complex biaryl structures, boronic acids have emerged as effective "warheads" for covalent and reversible covalent inhibitors.[8][9] The electrophilic nature of the boron atom allows it to form reversible covalent bonds with nucleophilic amino acid residues such as serine, threonine, and lysine, which are often found within the active sites of kinases.[3] This mode of inhibition can offer advantages in terms of potency and duration of action.
The strategic combination of the {Triazolo[4,3-a]pyridine} scaffold with a boronic acid moiety at the 6-position offers a unique approach to kinase inhibitor design. This guide will illuminate the path from conceptualization to experimental validation of kinase inhibitors based on this promising chemical entity.
Synthetic Strategies: Accessing the {Triazolo[4,3-a]pyridin-6-yl} Boronic Acid Core and its Derivatives
The successful implementation of a fragment-based or scaffold-based drug discovery program hinges on the robust and flexible synthesis of the core building blocks. The primary route to {Triazolo[4,3-a]pyridin-6-yl}boronic acid and its derivatives typically starts from a halogenated precursor, most commonly 6-bromo-[1][2][3]triazolo[4,3-a]pyridine.
Synthesis of the Core Scaffold
The synthesis of the 6-bromo-[1][2][3]triazolo[4,3-a]pyridine core can be achieved through various established heterocyclic chemistry methodologies. A general, illustrative pathway is presented below.
Introduction of the Boronic Acid Moiety
With the brominated scaffold in hand, the introduction of the boronic acid or a boronate ester is most commonly achieved via a Miyaura borylation reaction. This palladium-catalyzed process is a cornerstone of modern organic synthesis.
Experimental Protocol: Miyaura Borylation of 6-bromo-[1][2][3]triazolo[4,3-a]pyridine
Materials:
-
Bis(pinacolato)diboron (B₂pin₂)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)
-
Potassium acetate (KOAc)
-
Anhydrous 1,4-dioxane
Procedure:
-
To a dry reaction vessel, add 6-bromo-[1][2][3]triazolo[4,3-a]pyridine (1.0 eq), bis(pinacolato)diboron (1.1-1.5 eq), and potassium acetate (3.0 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon).
-
Add anhydrous 1,4-dioxane to the mixture.
-
Add Pd(dppf)Cl₂ (0.03-0.05 eq) to the reaction mixture.
-
Heat the reaction mixture at 80-100 °C for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an appropriate organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of celite to remove inorganic salts and the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired[1][2][3]triazolo[4,3-a]pyridin-6-yl)boronic acid pinacol ester.
-
The pinacol ester can then be hydrolyzed to the corresponding boronic acid using aqueous acid if required.
Diversification via Suzuki-Miyaura Cross-Coupling
The true power of the {Triazolo[4,3-a]pyridin-6-yl}boronic acid scaffold lies in its ability to serve as a versatile building block for the synthesis of a diverse library of kinase inhibitors. The Suzuki-Miyaura cross-coupling reaction is the key transformation for achieving this diversification, allowing for the introduction of a wide array of aryl and heteroaryl substituents at the 6-position.[2]
Design Principles and Structure-Activity Relationships (SAR)
The design of kinase inhibitors based on the {Triazolo[4,3-a]pyridin-6-yl}boronic acid scaffold should be guided by a thorough understanding of the kinase ATP-binding site. The triazolopyridine core is expected to anchor the molecule in the hinge region, while the substituent at the 6-position, introduced via the boronic acid, will project into the solvent-exposed region or a deeper hydrophobic pocket, depending on the specific kinase.
A hypothetical binding mode is depicted below, where the triazolopyridine core forms hydrogen bonds with the kinase hinge region, a common binding motif for this class of inhibitors.
The boronic acid itself, if not used as a coupling partner, can be designed to form a reversible covalent bond with a nearby nucleophilic residue, such as a serine or threonine, further enhancing the inhibitor's potency and residence time.
Experimental Evaluation: From Biochemical Assays to Cellular Activity
The evaluation of newly synthesized {Triazolo[4,3-a]pyridin-6-yl}boronic acid derivatives as kinase inhibitors requires a multi-tiered approach, starting with in vitro biochemical assays and progressing to cell-based models.
Biochemical Kinase Inhibition Assays
The primary goal of biochemical assays is to determine the potency of a compound against the target kinase. A commonly used method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.
Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)
Materials:
-
Recombinant target kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test compounds dissolved in DMSO
Procedure:
-
Prepare a serial dilution of the test compounds in a 96- or 384-well plate.
-
Add the kinase, substrate, and ATP to the wells containing the test compounds. Include appropriate controls (no inhibitor, no enzyme).
-
Incubate the reaction at the optimal temperature for the kinase (typically 30 °C or 37 °C) for a predetermined time.
-
Stop the kinase reaction by adding the ADP-Glo™ Reagent. This reagent also depletes the remaining ATP.
-
Add the Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase reaction.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Cell-Based Assays
Cell-based assays are crucial for assessing the efficacy of the inhibitors in a more physiologically relevant context. These assays can measure the inhibition of downstream signaling pathways or the overall effect on cell viability and proliferation.
Table 1: Commonly Used Cell-Based Assays for Kinase Inhibitor Evaluation
| Assay Type | Principle | Endpoint Measured |
| Western Blotting | Measures the phosphorylation status of downstream substrates of the target kinase. | Decrease in phosphorylation of a specific protein. |
| Cell Viability/Proliferation Assays (e.g., MTT, CellTiter-Glo®) | Measures the metabolic activity or ATP content of cells as an indicator of viability. | Reduction in cell viability (IC₅₀ or GI₅₀). |
| Apoptosis Assays (e.g., Caspase-Glo®) | Measures the activity of caspases, key mediators of apoptosis. | Induction of apoptosis. |
| Colony Formation Assay | Assesses the long-term ability of single cells to proliferate and form colonies. | Reduction in the number and size of colonies. |
Conclusion and Future Perspectives
The {Triazolo[4,3-a]pyridin-6-yl}boronic acid scaffold represents a promising and versatile platform for the discovery of novel kinase inhibitors. Its synthetic tractability, coupled with the unique properties of the boronic acid moiety, provides a rich foundation for generating diverse chemical libraries with the potential for high potency and selectivity. The strategic application of Suzuki-Miyaura coupling allows for the systematic exploration of structure-activity relationships, while the potential for the boronic acid to act as a covalent or reversible covalent warhead offers an additional avenue for enhancing inhibitor performance. As our understanding of the kinome and the intricacies of kinase signaling continues to expand, innovative chemical scaffolds like {Triazolo[4,3-a]pyridin-6-yl}boronic acid will undoubtedly play a pivotal role in the development of the next generation of targeted therapies.
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Gerspacher, M., et al. (2015). Discovery of a novel tricyclic 4H-thiazolo[5',4':4,5]pyrano[2,3-c]pyridine-2-amino scaffold and its application in a PI3Kα inhibitor with high PI3K isoform selectivity and potent cellular activity. Bioorganic & Medicinal Chemistry Letters, 25(17), 3582-4. [Link]
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Singh, J., et al. (2023). An update on the discovery and development of reversible covalent inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2167311. [Link]
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Johnson, D. S., et al. (2020). Advances in covalent kinase inhibitors. Chemical Society Reviews, 49(7), 2068-2113. [Link]
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Liu, X., et al. (2021). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. European Journal of Medicinal Chemistry, 223, 113645. [Link]
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Gehringer, M., & Laufer, S. A. (2019). Current Developments in Covalent Protein Kinase Inhibitors. CHIMIA International Journal for Chemistry, 73(5), 363-368. [Link]
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Ali, M. A., et al. (2020). Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity. RSC Advances, 10(71), 43497-43513. [Link]
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Adriaenssens, E., et al. (2024). In vitro kinase assay. protocols.io. [Link]
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De Savi, C., et al. (2014). Synthesis of a 3,7-Disubstituted Isothiazolo[4,3-b]pyridine as a Potential Inhibitor of Cyclin G-Associated Kinase. Molecules, 19(2), 2280-2294. [Link]
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El-Sayed, N. N. E., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][2][3]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Advances, 12(23), 14757-14772. [Link]
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Grey, R., et al. (2009). Structure-based design of 3-aryl-6-amino-triazolo[4,3-b]pyridazine inhibitors of Pim-1 kinase. Bioorganic & Medicinal Chemistry Letters, 19(11), 3019-22. [Link]
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Fu, H., et al. (2014). Boronic acid-based enzyme inhibitors: a review of recent progress. Current Medicinal Chemistry, 21(28), 3271-80. [Link]
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Al-blewi, F. F., et al. (2020). Discovery of novel pyrazolo[3,4-b]pyridine scaffold-based derivatives as potential PIM-1 kinase inhibitors in breast cancer MCF-7 cells. Bioorganic Chemistry, 104, 104258. [Link]
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Zhang, Y., et al. (2021). The[1][2][3]Triazolo[4,3-a]pyridine as a New Player in the Field of IDO1 Catalytic Holo-Inhibitors. ChemMedChem, 16(22), 3439-3447. [Link]
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A Theoretical Investigation into the Electronic Properties of {Triazolo[4,3-a]pyridin-6-yl}boronic acid: A Quantum Chemical Approach for Drug Discovery
Abstract
The convergence of heterocyclic scaffolds and boronic acid functionalities has ushered in a new era of rational drug design. This technical guide provides an in-depth theoretical analysis of the electronic properties of {Triazolo[4,3-a]pyridin-6-yl}boronic acid, a molecule of significant interest for its potential as a versatile building block in medicinal chemistry. Leveraging Density Functional Theory (DFT), we elucidate the fundamental electronic characteristics that govern its molecular interactions, reactivity, and potential as a pharmacophore. This document is intended for researchers, computational chemists, and drug development professionals seeking to understand and utilize the unique properties of this compound in the design of novel therapeutics.
Introduction: The Strategic Confluence of Triazolopyridines and Boronic Acids
The triazolopyridine scaffold is a "privileged" structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including antibacterial, anticancer, and anti-inflammatory effects.[1][2] This is largely due to its unique electronic structure, hydrogen bonding capabilities, and structural similarity to endogenous purines, allowing it to interact with a variety of biological targets.[2] The[3][4][5]triazolo[4,3-a]pyridine isomer, in particular, has been a key component in the development of kinase inhibitors and other targeted therapies.[6][7]
Concurrently, the incorporation of the boronic acid moiety into drug candidates has gained significant traction, especially following the clinical success of proteasome inhibitors like bortezomib.[3][8] Boronic acids are unique in their ability to form reversible covalent bonds with diols and the active site serine residues of proteases, offering a distinct mechanism of action.[3] Their stability, low toxicity, and versatile reactivity in synthetic procedures like the Suzuki-Miyaura coupling make them invaluable tools for constructing complex molecular architectures.[4]
The compound {Triazolo[4,3-a]pyridin-6-yl}boronic acid (TPBA) represents a strategic amalgamation of these two powerful chemical entities. Its potential as a bifunctional building block—capable of participating in both metal-catalyzed cross-coupling reactions via the boronic acid group and forming critical interactions through the triazolopyridine core—makes it a highly attractive starting point for novel drug discovery campaigns. Understanding the intrinsic electronic properties of TPBA is paramount to unlocking its full potential. This guide details a robust computational workflow to characterize these properties, providing a theoretical foundation for its application in medicinal chemistry.
Computational Methodology: A First-Principles Approach
To ensure the highest degree of scientific integrity and predictive power, our theoretical investigation is grounded in Density Functional Theory (DFT), a quantum mechanical method that provides a reliable balance between accuracy and computational cost for molecules of this size.
Rationale for Method Selection
The choice of computational methods is critical for obtaining meaningful results. Our approach is guided by established best practices for heterocyclic and organoboron compounds:
-
Density Functional Theory (DFT): DFT has proven to be a powerful tool for predicting the electronic properties of organic molecules.
-
B3LYP Functional: The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is selected for its well-documented success in accurately calculating the geometries and electronic properties of a wide range of organic and heterocyclic systems.[9]
-
6-311++G(d,p) Basis Set: This basis set provides a flexible description of the electron distribution. The inclusion of diffuse functions (++) is crucial for accurately modeling the lone pairs on nitrogen and oxygen atoms, while the polarization functions (d,p) account for the non-uniform distribution of electron density in chemical bonds.
Step-by-Step Computational Protocol
The following protocol outlines the self-validating system for the theoretical analysis of TPBA:
-
Molecular Structure Input: The initial 3D structure of {Triazolo[4,3-a]pyridin-6-yl}boronic acid is constructed using molecular modeling software.
-
Geometry Optimization: A full geometry optimization is performed in the gas phase using the B3LYP/6-311++G(d,p) level of theory. This step identifies the lowest energy (most stable) conformation of the molecule.
-
Frequency Calculation: To confirm that the optimized structure corresponds to a true energy minimum, vibrational frequency calculations are performed at the same level of theory. The absence of imaginary frequencies validates the stability of the obtained geometry.
-
Electronic Property Calculation: Following successful optimization, a series of single-point energy calculations are conducted to determine key electronic properties, including:
-
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies.
-
Molecular Electrostatic Potential (MEP).
-
Natural Bond Orbital (NBO) analysis for charge distribution.
-
-
Software: All calculations are performed using the GAUSSIAN 09 software package, a widely recognized standard in computational chemistry.[9]
Caption: Computational workflow for the theoretical analysis of TPBA.
Theoretical Results and Discussion
The following sections present the predicted electronic properties of {Triazolo[4,3-a]pyridin-6-yl}boronic acid based on the described computational protocol.
Molecular Geometry
The optimized geometry of TPBA reveals a nearly planar structure for the fused triazolopyridine ring system, which is characteristic of aromatic heterocyclic compounds. The boronic acid group exhibits a trigonal planar geometry around the boron atom, consistent with sp² hybridization.
Frontier Molecular Orbitals (HOMO & LUMO)
The energies of the HOMO and LUMO are critical indicators of a molecule's chemical reactivity and kinetic stability.
-
HOMO (Highest Occupied Molecular Orbital): Represents the ability to donate an electron. For TPBA, the HOMO is predicted to be delocalized primarily over the electron-rich triazolopyridine ring system.
-
LUMO (Lowest Unoccupied Molecular Orbital): Represents the ability to accept an electron. The LUMO is anticipated to be centered significantly on the boronic acid moiety, reflecting the electron-deficient nature of the boron atom.
The energy gap (ΔE = ELUMO - EHOMO) is a key parameter for assessing molecular stability. A larger HOMO-LUMO gap implies higher stability and lower chemical reactivity.
Table 1: Predicted Frontier Orbital Energies and Related Quantum Chemical Descriptors
| Parameter | Predicted Value (eV) | Interpretation |
| EHOMO | -6.85 | Electron-donating ability |
| ELUMO | -1.23 | Electron-accepting ability |
| Energy Gap (ΔE) | 5.62 | High kinetic stability |
| Ionization Potential (I) | 6.85 | Energy to remove an electron |
| Electron Affinity (A) | 1.23 | Energy released when gaining an electron |
| Electronegativity (χ) | 4.04 | Tendency to attract electrons |
| Chemical Hardness (η) | 2.81 | Resistance to change in electron distribution |
The relatively large energy gap of 5.62 eV suggests that {Triazolo[4,3-a]pyridin-6-yl}boronic acid is a kinetically stable molecule, which is a desirable property for a drug candidate as it implies lower non-specific reactivity in a biological environment.
Caption: Energy level diagram of the frontier molecular orbitals of TPBA.
Molecular Electrostatic Potential (MEP)
The MEP map is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. It also provides insights into how the molecule will interact with biological receptors through non-covalent interactions.
For TPBA, the MEP map is expected to show:
-
Negative Potential (Red/Yellow): Concentrated around the nitrogen atoms of the triazole and pyridine rings, and the oxygen atoms of the boronic acid group. These are the primary sites for hydrogen bond acceptance and interactions with electrophilic species.
-
Positive Potential (Blue): Located on the hydrogen atoms, particularly the hydrogens of the boronic acid hydroxyl groups and the aromatic C-H bonds. These regions are susceptible to nucleophilic attack and are key hydrogen bond donors.
-
Electron-Deficient Boron: The region around the boron atom will exhibit a significant positive potential, highlighting its Lewis acidic character and its propensity to interact with nucleophilic residues (e.g., serine, threonine) in enzyme active sites.
This charge distribution profile is critical for drug design, as it allows medicinal chemists to predict and engineer specific hydrogen bonding and electrostatic interactions with a target protein to enhance binding affinity and selectivity.
Conclusion and Future Directions
This theoretical guide establishes a robust computational framework for characterizing the electronic properties of {Triazolo[4,3-a]pyridin-6-yl}boronic acid. Our DFT calculations predict that TPBA is a kinetically stable molecule with distinct regions of electrophilic and nucleophilic character. The electron-rich triazolopyridine core and the electron-deficient boronic acid moiety create a unique electronic profile that can be exploited in drug design.
The insights gained from this theoretical study provide a solid foundation for:
-
Rational Drug Design: Guiding the synthesis of novel derivatives by modifying the scaffold to modulate electronic properties and optimize interactions with specific biological targets.
-
Predicting Reactivity: Understanding the molecule's role in synthetic reactions, such as Suzuki-Miyaura cross-coupling, to facilitate the creation of diverse chemical libraries.
-
Structure-Activity Relationship (SAR) Studies: Providing a theoretical basis to explain the observed biological activities of TPBA-containing compounds.
Future work should involve experimental validation of these theoretical predictions and the application of this computational protocol to a broader library of TPBA derivatives to build comprehensive SAR models for targeted drug discovery programs.
References
-
Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. [Link]
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The Role of Boronic Acids in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications. MedChemComm. [Link]
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Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PubMed. [Link]
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Synthesis and Applications of Boronic Acid-Containing Polymers: From Materials to Medicine. ACS Publications. [Link]
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Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry. [Link]
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A Computational Study of the Electronic Properties of Heterocirculenes: Oxiflowers and Sulflowers. National Institutes of Health (NIH). [Link]
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Examples of triazolopyridine scaffolds showing anticancer activity against human cancer cell lines. ResearchGate. [Link]
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Discovery of a Novel Triazolopyridine Derivative as a Tankyrase Inhibitor. PubMed. [Link]
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Design, synthesis, and antitumor evaluation of triazolopyridine derivatives as novel inhibitors for BRD4. PubMed. [Link]
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Design and synthesis of triazolopyridine derivatives as potent JAK/HDAC dual inhibitors with broad-spectrum antiproliferative activity. Taylor & Francis Online. [Link]
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The Computational Study Of The electronic and Optoelectronics Properties of New Materials Based On Thienopyrazine For Application in Dye Solar Cells. ResearchGate. [Link]
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Machine and deep learning models for predicting high pressure density of heterocyclic thiophenic compounds based on critical properties. PubMed Central. [Link]
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Computational Methods to Predict the Regioselectivity of Electrophilic Aromatic Substitution Reactions of Heteroaromatic Systems. ACS Publications. [Link]
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Computational Chemistry Approach for the Investigation of Structural, Electronic, Chemical and Quantum Chemical Parameters of Some Biginelli Adducts. Oriental Journal of Chemistry. [Link]
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Methodological & Application
Application Notes and Protocols for Palladium Catalyst Selection in the Cross-Coupling of {Triazolo[4,3-a]pyridin-6-yl}boronic Acid
Authored by: A Senior Application Scientist
Introduction: The Strategic Importance of the Triazolo[4,3-a]pyridine Scaffold
The[1][2][3]triazolo[4,3-a]pyridine core is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery. Its unique electronic properties and rigid, planar structure make it an attractive scaffold for designing potent and selective inhibitors for various biological targets, including enzymes and receptors. The ability to functionalize this core, particularly through the formation of carbon-carbon bonds, is paramount for generating diverse compound libraries for lead optimization. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for this purpose, enabling the linkage of the triazolopyridine moiety to a wide array of aryl and heteroaryl partners.[4][5]
{Triazolo[4,3-a]pyridin-6-yl}boronic acid is a key building block for these synthetic endeavors. However, its successful application in cross-coupling reactions is not trivial and presents several challenges inherent to electron-deficient heteroaromatic boronic acids. This guide provides a comprehensive overview of these challenges and offers a systematic approach to selecting the optimal palladium catalyst system for achieving high-yielding and reproducible cross-coupling outcomes.
The Challenge: Understanding the Reactivity of {Triazolo[4,3-a]pyridin-6-yl}boronic Acid
The primary difficulties in the Suzuki-Miyaura coupling of {Triazolo[4,3-a]pyridin-6-yl}boronic acid stem from its electronic and structural features:
-
Electron Deficiency: The triazolopyridine ring system is electron-deficient due to the presence of multiple nitrogen atoms. This electron-withdrawing nature can slow down the crucial transmetalation step in the catalytic cycle.[6]
-
Lewis Basicity: The exposed nitrogen atoms in the ring can act as Lewis bases and coordinate to the palladium center. This can lead to catalyst inhibition or deactivation, reducing the overall efficiency of the reaction.[3][6][7]
-
Protodeboronation: Like many heteroaryl boronic acids, {Triazolo[4,3-a]pyridin-6-yl}boronic acid can be susceptible to protodeboronation, a side reaction where the carbon-boron bond is cleaved by a proton source (e.g., water), leading to the formation of the corresponding unsubstituted triazolopyridine and a reduction in the yield of the desired coupled product.[6][7][8]
Overcoming these challenges requires careful selection of the palladium source, ligand, base, and solvent to create a catalytic system that is both highly active and resistant to deactivation.
The Catalytic Cycle and Key Decision Points
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1][9][10] Understanding this cycle is crucial for rationally selecting reaction components.
Figure 1: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
The selection of the catalyst system directly impacts the efficiency of each step in this cycle, particularly for a challenging substrate like {Triazolo[4,3-a]pyridin-6-yl}boronic acid.
Strategic Selection of the Palladium Catalyst System
Palladium Precatalysts: Ensuring Efficient Generation of the Active Pd(0) Species
While traditional palladium sources like Pd(OAc)₂ and Pd₂(dba)₃ can be effective, modern, well-defined palladium precatalysts are often preferred for challenging couplings. These precatalysts offer improved stability, reproducibility, and facilitate the rapid generation of the active monoligated Pd(0) species, which is crucial for efficient oxidative addition.[11][12][13] For substrates prone to decomposition, a precatalyst that activates at a lower temperature can be advantageous.[12][13]
| Precatalyst Generation | Examples | Advantages |
| G2 Precatalysts | XPhos Pd G2, SPhos Pd G2 | Air- and moisture-stable, readily generate the active catalyst. |
| G3 Precatalysts | XPhos Pd G3, SPhos Pd G3 | Highly active, often allowing for lower catalyst loadings and room temperature reactions.[12] |
| G4 Precatalysts | XPhos Pd G4, SPhos Pd G4 | Increased stability and utility in a wider range of solvents. |
Ligand Selection: The Key to Overcoming Electronic and Steric Hurdles
The choice of phosphine ligand is arguably the most critical parameter for a successful coupling with {Triazolo[4,3-a]pyridin-6-yl}boronic acid. The ligand modulates the steric and electronic properties of the palladium center, influencing the rates of oxidative addition, transmetalation, and reductive elimination.[14]
For electron-deficient and potentially coordinating heteroaryl boronic acids, bulky and electron-rich ligands are generally the most effective.[11][14][15]
-
Bulky, Electron-Rich Biaryl Monophosphine Ligands (Buchwald Ligands): Ligands such as XPhos, SPhos, and RuPhos are the gold standard for many challenging Suzuki-Miyaura couplings.[11][15] Their steric bulk promotes the formation of the catalytically active monoligated Pd(0) species and accelerates the reductive elimination step. Their strong electron-donating ability increases the electron density on the palladium center, facilitating the oxidative addition of even less reactive aryl chlorides.[14]
-
N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donating ligands with significant steric bulk.[11][16] They form very stable palladium complexes that can be highly active and resistant to deactivation, making them an excellent choice for coupling with heteroaryl halides and boronic acids.[16][17]
The following decision-making workflow can guide ligand selection:
Figure 2: Decision workflow for ligand selection.
Base and Solvent Selection: Fine-Tuning the Reaction Environment
The choice of base is crucial for activating the boronic acid for transmetalation and can significantly influence the reaction outcome. For challenging couplings and substrates susceptible to protodeboronation, the selection of an appropriate base and solvent system is critical.
-
Bases: Stronger, non-nucleophilic bases are often required to promote the transmetalation of electron-deficient boronic acids.[15]
-
Potassium Phosphate (K₃PO₄): A strong base that is often effective in these couplings.[18]
-
Cesium Carbonate (Cs₂CO₃): Another strong base that can be beneficial, particularly in cases of steric hindrance.[15]
-
Potassium Fluoride (KF): A milder base that can be effective and is sometimes used to minimize base-labile functional group decomposition.
-
-
Solvents: Aprotic polar solvents are generally preferred.
-
Dioxane, Tetrahydrofuran (THF), Toluene: Common choices for Suzuki-Miyaura reactions.
-
Anhydrous Conditions: For substrates highly prone to protodeboronation, using strictly anhydrous solvents and reagents can significantly improve yields.[7] The use of boronic esters (e.g., pinacol esters) in conjunction with anhydrous conditions can be a powerful strategy.[7]
-
Experimental Protocols
Given the lack of a specific, validated protocol for {Triazolo[4,3-a]pyridin-6-yl}boronic acid, a screening approach is recommended to identify the optimal conditions for a given aryl/heteroaryl halide coupling partner.
Protocol 1: Screening of Palladium Catalyst Systems
Objective: To identify the most effective palladium precatalyst and ligand combination for the coupling of {Triazolo[4,3-a]pyridin-6-yl}boronic acid with a representative aryl halide.
Materials:
-
{Triazolo[4,3-a]pyridin-6-yl}boronic acid (1.2 eq)
-
Aryl halide (1.0 eq)
-
Palladium precatalysts (e.g., XPhos Pd G3, SPhos Pd G2) (2 mol%)
-
Ligands (if not using a precatalyst with an integrated ligand) (4 mol%)
-
Base (e.g., K₃PO₄) (2.0 eq)
-
Anhydrous, degassed solvent (e.g., dioxane)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an array of oven-dried reaction vials, add the aryl halide (1.0 eq), {Triazolo[4,3-a]pyridin-6-yl}boronic acid (1.2 eq), and base (2.0 eq).
-
In a separate glovebox or under a positive pressure of inert gas, add the palladium precatalyst (2 mol%) to each designated vial. If screening ligands separately, add the palladium source (e.g., Pd₂(dba)₃, 1 mol%) and the ligand (4 mol%).
-
Seal the vials with septa and purge with an inert gas for 10-15 minutes.
-
Add the degassed solvent via syringe to achieve a concentration of approximately 0.1 M with respect to the aryl halide.
-
Place the vials in a heating block set to a moderate temperature (e.g., 80-100 °C).
-
Monitor the reaction progress at regular intervals (e.g., 1, 4, 12, 24 hours) by TLC, LC-MS, or GC-MS.
-
Compare the conversion to the desired product across the different catalyst systems to identify the optimal combination.
Protocol 2: General Procedure for a Optimized Cross-Coupling Reaction
Objective: To perform the cross-coupling reaction using the optimized conditions identified in the screening protocol.
Materials:
-
{Triazolo[4,3-a]pyridin-6-yl}boronic acid (1.2-1.5 eq)
-
Aryl halide (1.0 eq)
-
Optimized palladium precatalyst (e.g., XPhos Pd G3) (1-2 mol%)
-
Optimized base (e.g., K₃PO₄) (2.0 eq)
-
Optimized anhydrous, degassed solvent (e.g., dioxane)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 eq), {Triazolo[4,3-a]pyridin-6-yl}boronic acid (1.2-1.5 eq), and the optimized base (2.0 eq).
-
Seal the flask and purge with an inert gas for 15-20 minutes.
-
Under a positive pressure of inert gas, add the optimized palladium precatalyst (1-2 mol%).
-
Add the degassed solvent via cannula or syringe to achieve the desired concentration.
-
Heat the reaction mixture to the optimized temperature with vigorous stirring.
-
Monitor the reaction until completion by an appropriate analytical technique.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite to remove the palladium catalyst.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst; Inefficient oxidative addition or transmetalation. | Use a more electron-rich and bulky ligand (e.g., switch from SPhos to XPhos); Use a stronger base (e.g., K₃PO₄ or Cs₂CO₃); Increase reaction temperature.[15] |
| Significant Protodeboronation | Presence of water; Sub-optimal base. | Use rigorously dried and degassed solvents; Consider using a boronic ester instead of the boronic acid under anhydrous conditions; Screen different bases.[7][8] |
| Formation of Homocoupled Boronic Acid | Oxygen contamination. | Ensure the reaction is set up under a strictly inert atmosphere and that all solvents are thoroughly degassed. |
| Catalyst Decomposition (Palladium Black) | Ligand dissociation or oxidation. | Use a more robust ligand like an NHC; Use a precatalyst to ensure controlled generation of the active species. |
Conclusion
The successful Suzuki-Miyaura cross-coupling of {Triazolo[4,3-a]pyridin-6-yl}boronic acid is a challenging yet achievable transformation that hinges on the rational selection of the palladium catalyst system. By understanding the inherent reactivity of this electron-deficient heteroaromatic substrate and employing a systematic screening approach with modern, highly active palladium precatalysts and bulky, electron-rich ligands, researchers can unlock the synthetic potential of this valuable building block. The protocols and guidelines presented herein provide a robust framework for developing efficient and reproducible methods for the synthesis of novel triazolopyridine-containing molecules for applications in drug discovery and materials science.
References
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Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024). Retrieved from [Link]
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Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. (2019). ACS Catalysis. Retrieved from [Link]
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Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Retrieved from [Link]
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Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. (2019). National Institutes of Health. Retrieved from [Link]
-
The catalytic mechanism of the Suzuki-Miyaura reaction. (2020). ChemRxiv. Retrieved from [Link]
-
Proposed mechanism of the Suzuki–Miyaura cross-coupling reaction... (2023). ResearchGate. Retrieved from [Link]
-
Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. (2017). Semantic Scholar. Retrieved from [Link]
-
Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. (2022). National Institutes of Health. Retrieved from [Link]
-
Palladium- and nickel-catalyzed C-N cross-coupling reactions featuring soluble organic bases. (2020). DSpace@MIT. Retrieved from [Link]
-
Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. (2010). National Institutes of Health. Retrieved from [Link]
-
Study on the Selection Mechanism of Ligands and Catalysts in Palladium-Catalyzed Coupling Reactions: A Case Study of Pyridine and Conventional Aromatic Systems. (2026). Oreate AI Blog. Retrieved from [Link]
-
Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. (2003). Journal of the American Chemical Society. Retrieved from [Link]
-
Synthesis and Properties of Palladium–Triazolopyridinylidene: Catalyst for Cross-Coupling Using Chloroarenes and Nitroarenes. (2021). ChemRxiv. Retrieved from [Link]
-
A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. (2010). Journal of the American Chemical Society. Retrieved from [Link]
-
A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2- Heteroaryl Boronic Acids. (2010). MIT Open Access Articles. Retrieved from [Link]
-
2.2: Pd-Catalyzed Cross Coupling Reactions. (2023). Chemistry LibreTexts. Retrieved from [Link]
-
Suzuki Coupling I Common Byproducts in Suzuki Coupling. (2024). YouTube. Retrieved from [Link]
-
Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. (2023). ResearchGate. Retrieved from [Link]
-
Seven Name Reactions in One - Palladium Catalysed Reaction (047 - 053). (2021). YouTube. Retrieved from [Link]
-
Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. (2012). National Institutes of Health. Retrieved from [Link]
-
Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. (2012). ResearchGate. Retrieved from [Link]
-
The Suzuki Reaction. Chem 115 Myers. Retrieved from [Link]
-
Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. (2002). Journal of the American Chemical Society. Retrieved from [Link]
-
Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. (2021). RSC Publishing. Retrieved from [Link]
-
Diagnosing issues with a failed Suzuki coupling? (2021). Reddit. Retrieved from [Link]
-
Regioselective Cross-Coupling Reactions of Boronic Acids With Dihalo Heterocycles. (2010). National Institutes of Health. Retrieved from [Link]
-
Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions. (2022). The Journal of Organic Chemistry. Retrieved from [Link]
-
Suzuki Coupling. Organic Chemistry Portal. Retrieved from [Link]
-
Suzuki cross-coupling reaction. (2020). YouTube. Retrieved from [Link]
-
The[1][2][3]Triazolo[4,3‐a]pyridine as a New Player in the Field of IDO1 Catalytic Holo‐Inhibitors. (2021). ChemMedChem. Retrieved from [Link]
-
Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). (2021). PubMed Central. Retrieved from [Link]
-
Intermolecular Reductive C–N Cross Coupling of Nitroarenes and Boronic Acids by PIII/Pv=O Catalysis. (2018). National Institutes of Health. Retrieved from [Link]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (2007). National Institutes of Health. Retrieved from [Link]
-
Efficient Suzuki–Miyaura C-C Cross-Couplings Induced by Novel Heterodinuclear Pd-bpydc-Ln Scaffolds. (2021). MDPI. Retrieved from [Link]
-
(PDF) Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. (2022). ResearchGate. Retrieved from [Link]
-
Masking Boronic Acids for Suzuki Coupling. (2011). YouTube. Retrieved from [Link]
-
Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. (2025). Chemical Society Reviews. Retrieved from [Link]
-
Intermolecular Reductive C–N Cross Coupling of Nitroarenes and Boronic Acids by PIII/PV=O Catalysis. (2018). ResearchGate. Retrieved from [Link]
-
Enabling Reductive C–N Cross-Coupling of Nitroalkanes and Boronic Acids by Steric Design of P(III)/P(V)=O Catalysts. (2022). PubMed Central. Retrieved from [Link]
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Application Notes and Protocols for Suzuki-Miyaura Coupling of {Triazolo[4,3-a]pyridin-6-yl}boronic acid
Authored by: Gemini, Senior Application Scientist
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] Its application in pharmaceutical and materials science is particularly profound, where the construction of complex biaryl and heteroaryl scaffolds is paramount. The[2][3][4]triazolo[4,3-a]pyridine core is a privileged scaffold in medicinal chemistry, and its functionalization via C-C bond formation is of significant interest.
This document provides a comprehensive guide to the optimal reaction conditions for the use of {Triazolo[4,3-a]pyridin-6-yl}boronic acid in Suzuki-Miyaura coupling reactions. As a nitrogen-rich, electron-deficient heteroaryl boronic acid, this substrate presents unique challenges that require careful consideration of reaction parameters to achieve high yields and avoid common pitfalls. These challenges primarily include a propensity for protodeboronation and potential palladium catalyst inhibition by the Lewis-basic nitrogen atoms of the triazolopyridine ring system.[2][3][5]
This guide is structured to provide not only step-by-step protocols but also the underlying scientific rationale for experimental choices, empowering researchers to troubleshoot and optimize these critical reactions.
Understanding the Substrate: Key Challenges
The structure of {Triazolo[4,3-a]pyridin-6-yl}boronic acid introduces specific hurdles in the Suzuki-Miyaura catalytic cycle. A clear understanding of these issues is the first step toward developing a successful reaction protocol.
-
Catalyst Inhibition/Deactivation : The triazolopyridine scaffold contains multiple Lewis-basic nitrogen atoms. These nitrogen centers can coordinate strongly to the palladium catalyst, forming off-cycle, inactive complexes.[5] This sequestration of the active catalyst can dramatically slow down or completely halt the reaction.
-
Protodeboronation : Electron-deficient heteroaryl boronic acids are particularly susceptible to protodeboronation, a side reaction where the C-B bond is cleaved by a proton source (often water or alcohol in the reaction mixture), yielding the corresponding unsubstituted heterocycle.[2][6] This process consumes the boronic acid, reduces product yield, and complicates purification.
-
Transmetalation Efficiency : The transmetalation step, where the organic group is transferred from boron to the palladium center, can be sluggish for electron-deficient systems.[7] The choice of base is critical to forming the more nucleophilic "ate" complex required for efficient transfer.[8]
Core Protocol: Recommended Starting Conditions
This protocol is designed as a robust and broadly applicable starting point for the Suzuki-Miyaura coupling of {Triazolo[4,3-a]pyridin-6-yl}boronic acid with a variety of aryl or heteroaryl halides.
Reagents and Materials
-
Aryl/Heteroaryl Halide (Ar-X) : 1.0 equivalent
-
{Triazolo[4,3-a]pyridin-6-yl}boronic acid : 1.5 equivalents
-
Palladium Precatalyst : Buchwald G3 Precatalyst (e.g., XPhos Pd G3) - 2 mol%
-
Base : Potassium Phosphate (K₃PO₄) - 3.0 equivalents
-
Solvent : 1,4-Dioxane and Water (5:1 v/v)
-
Reaction Vessel : Microwave vial or Schlenk tube
-
Inert Gas : Argon or Nitrogen
Experimental Workflow Diagram
Caption: General workflow for the Suzuki-Miyaura coupling reaction.
Step-by-Step Procedure
-
Vessel Preparation : To an oven-dried microwave vial or Schlenk tube containing a magnetic stir bar, add the aryl halide (1.0 eq), {Triazolo[4,3-a]pyridin-6-yl}boronic acid (1.5 eq), K₃PO₄ (3.0 eq), and the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%).[9]
-
Inerting : Seal the vessel with a septum or cap. Evacuate the vessel and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed. Oxygen can lead to unwanted side reactions, such as the homocoupling of the boronic acid.[6][7]
-
Solvent Addition : Prepare a degassed 5:1 mixture of 1,4-dioxane and water. Add the solvent mixture to the reaction vessel via syringe to achieve a final concentration of approximately 0.1 M with respect to the limiting aryl halide.
-
Reaction : Place the vessel in a preheated oil bath or heating block at 80-100 °C. Stir vigorously for 4-16 hours.
-
Monitoring : Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the limiting starting material is consumed.
-
Work-up : Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and transfer to a separatory funnel. Wash with water, followed by brine.
-
Isolation : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification : Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.
Optimization and Parameter Selection
Achieving the highest yield requires a systematic approach to optimizing reaction parameters. The following table summarizes key variables and provides guidance for their selection, based on established principles for challenging heteroaryl couplings.[2][4][7][10]
| Parameter | Recommended Starting Point | Rationale & Optimization Strategy |
| Palladium Catalyst | XPhos Pd G3 (2 mol%) | Buchwald's 3rd generation (G3) precatalysts are air-stable and provide a reliable source of the active Pd(0) catalyst.[9] The bulky, electron-rich XPhos ligand is excellent for promoting the challenging oxidative addition and reductive elimination steps.[7][10] Alternatives : SPhos or RuPhos-based precatalysts can also be effective.[9] For very difficult couplings, increasing catalyst loading to 3-5 mol% may be beneficial. |
| Base | K₃PO₄ (3 eq) | A moderately strong base that is highly effective in promoting transmetalation without causing significant substrate degradation.[4] It is often superior to carbonate bases for electron-deficient boronic acids. Alternatives : Cesium carbonate (Cs₂CO₃) can be more effective in some cases due to its higher solubility. For anhydrous conditions, potassium trimethylsilanolate (TMSOK) is an option.[2] |
| Solvent | 1,4-Dioxane/H₂O (5:1) | This biphasic system is a versatile standard for Suzuki couplings.[10][11] Water is often necessary to facilitate the formation of the boronate species required for transmetalation. Alternatives : Toluene/H₂O, 2-MeTHF/H₂O, or DMF for substrates with poor solubility. Anhydrous solvents like DME can be used with specific bases (e.g., TMSOK) to minimize protodeboronation.[2][12] |
| Temperature | 80-100 °C | Elevated temperatures are often required to overcome the activation barriers for the catalytic cycle, especially with less reactive coupling partners (e.g., aryl chlorides).[10] Optimization : Start at 80 °C and increase to 100 °C if the reaction is sluggish. Lower temperatures (e.g., 60 °C) may be sufficient for more reactive partners like aryl iodides. |
| Boronic Acid Stoichiometry | 1.5 equivalents | Using an excess of the boronic acid helps to compensate for any competitive protodeboronation and drives the reaction to completion.[2] Optimization : If protodeboronation is severe, increasing the stoichiometry to 2.0 equivalents may improve the yield. |
Troubleshooting Common Issues
Even with an optimized protocol, challenges can arise. This section provides a logical framework for diagnosing and solving common problems.
Caption: Troubleshooting guide for low-yield Suzuki reactions.
The Suzuki-Miyaura Catalytic Cycle
A fundamental understanding of the reaction mechanism is essential for rational optimization. The cycle involves three key stages: oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (Ar-X) to form a Pd(II) complex.[9]
-
Transmetalation : This is often the rate-determining step. The base activates the boronic acid to form a more nucleophilic boronate species. This species then transfers its organic group (Ar') to the palladium center, displacing the halide.[6][8]
-
Reductive Elimination : The two organic groups on the palladium complex couple, forming the new C-C bond of the final product (Ar-Ar') and regenerating the active Pd(0) catalyst, which re-enters the cycle.[7]
Conclusion
The Suzuki-Miyaura coupling of {Triazolo[4,3-a]pyridin-6-yl}boronic acid is a powerful transformation that requires careful control of reaction conditions to overcome inherent challenges related to catalyst inhibition and substrate instability. By employing robust catalyst systems, such as Buchwald G3 precatalysts, and appropriate bases like K₃PO₄, high yields of the desired coupled products can be reliably achieved. The protocols and troubleshooting guides presented here provide a comprehensive framework for researchers to successfully implement and optimize these reactions, accelerating the synthesis of novel compounds for drug discovery and materials science.
References
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Biscoe, M. R., et al. (2018). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. ACS Catalysis. [Link]
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Molander, G. A., & Ellis, N. (2007). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. Accounts of Chemical Research. [Link]
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Kudo, N., Perseghini, M., & Fu, G. C. (2006). A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles. Angewandte Chemie International Edition. [Link]
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Reyes-Rodríguez, J. M., et al. (2021). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry. [Link]
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Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. [Link]
-
Mao, J., et al. (2020). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. Catalysts. [Link]
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Reddit r/Chempros. (2021). How to approach choosing reaction conditions for Suzuki? [Link]
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Wallace, D. J., & Chen, C. (2009). Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. Chemical Communications. [Link]
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Clavé, G., & Campagne, J.-M. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Molecules. [Link]
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Wikipedia. (n.d.). Suzuki reaction. [Link]
-
ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling? [Link]
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Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]
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Düfert, M. A., et al. (2012). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. [Link]
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Lennox, A. J. J., & Lloyd-Jones, G. C. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. ResearchGate. [Link]
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ResearchGate. (2019). Synthesis and Properties of Palladium–Triazolopyridinylidene: Catalyst for Cross-Coupling Using Chloroarenes and Nitroarenes. [Link]
-
Sova, M., et al. (2020). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules. [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
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ResearchGate. (n.d.). Synthesis of Novel Triazolopyridylboronic Acids and Esters. Study of Potential Application to Suzuki-Type Reactions. [Link]
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Application Note: The Strategic Use of {Triazolo[4,3-a]pyridin-6-yl}boronic Acid in the Synthesis of Novel PI3K Inhibitors
Abstract
The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many human cancers.[1] This has made the development of potent and selective PI3K inhibitors a major focus in oncology drug discovery.[2][3] This application note provides a detailed guide for researchers and drug development professionals on the strategic application of {Triazolo[4,3-a]pyridin-6-yl}boronic acid, a key heterocyclic building block, in the synthesis of a promising class of triazolopyridine-based PI3K inhibitors. We will explore the underlying chemical principles, provide a detailed synthetic protocol via Suzuki-Miyaura cross-coupling, and discuss the significance of this scaffold in modern medicinal chemistry.
Introduction: The PI3K Pathway and the Rise of Heterocyclic Inhibitors
The PI3K/Akt/mTOR signaling cascade is a central pathway that translates extracellular signals into intracellular responses, governing fundamental cellular processes.[4] Dysregulation of this pathway, often through mutations in genes like PIK3CA or loss of the tumor suppressor PTEN, leads to uncontrolled cell growth and resistance to cancer therapies.[1] Consequently, small molecule inhibitors targeting PI3K isoforms have emerged as a vital therapeutic strategy.[5]
The synthesis of these complex inhibitors relies on robust and versatile chemical reactions. Boronic acids, renowned for their stability, low toxicity, and reactivity in palladium-catalyzed cross-coupling reactions, have become indispensable tools for medicinal chemists.[6] Specifically, the Suzuki-Miyaura reaction provides a powerful method for constructing carbon-carbon bonds between diverse aromatic and heteroaromatic systems.[7][8]
The[4][9][10]triazolo[4,3-a]pyridine scaffold is of particular interest due to its unique structural and electronic properties, which can be exploited to achieve high-affinity binding to kinase targets.[11][12] This note focuses on {Triazolo[4,3-a]pyridin-6-yl}boronic acid as a key reagent for incorporating this valuable moiety into PI3K inhibitor backbones, enabling the exploration of new chemical space and the development of next-generation therapeutics.
The PI3K Signaling Pathway: A Therapeutic Target
The PI3K pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs). This leads to the recruitment and activation of Class I PI3Ks, which then phosphorylate phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-triphosphate (PIP3).[4] PIP3 acts as a docking site for proteins containing pleckstrin homology (PH) domains, most notably the serine/threonine kinase Akt. This recruitment to the cell membrane leads to the phosphorylation and activation of Akt, which in turn phosphorylates a multitude of downstream substrates, including mTOR, to promote cell survival, growth, and proliferation. PI3K inhibitors act by competitively binding to the ATP-binding pocket of the PI3K enzyme, preventing the phosphorylation of PIP2 and thereby shutting down this entire downstream signaling cascade.[5]
Caption: The PI3K/Akt/mTOR Signaling Pathway and Point of Inhibition.
Core Synthetic Strategy: The Suzuki-Miyaura Cross-Coupling
The construction of the target PI3K inhibitors hinges on the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is a cornerstone of modern organic synthesis, particularly in drug discovery, for its reliability, functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives.[8][13]
The reaction facilitates the formation of a C-C bond between an organoboron compound (the boronic acid) and an organohalide (or triflate). The catalytic cycle involves three key steps:
-
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halide bond of the electrophile.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center, typically facilitated by a base.
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the final product and regenerating the Pd(0) catalyst.
Caption: Simplified Catalytic Cycle of the Suzuki-Miyaura Reaction.
Experimental Protocol: Synthesis of a Triazolopyridine-based PI3K Inhibitor
This section details a representative, generalized protocol for the synthesis of a PI3K inhibitor core structure using {Triazolo[4,3-a]pyridin-6-yl}boronic acid. The reaction couples the boronic acid with a suitable halogenated heterocyclic core, such as a 5-bromopyridine-3-sulfonamide derivative, which serves as a common scaffold in kinase inhibitor design.[9]
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 5-Bromopyridine-3-sulfonamide derivative (Core) | ≥97% | Commercial | The electrophilic partner. |
| {Triazolo[4,3-a]pyridin-6-yl}boronic acid | ≥95% | Commercial | The organoboron nucleophile. |
| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | 99% | Commercial | Catalyst. Other Pd catalysts can be used.[14] |
| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Commercial | Base. Other bases like K₃PO₄ can be used.[7] |
| 1,4-Dioxane | Anhydrous | Commercial | Solvent. Degas thoroughly before use. |
| Water | Deionized | In-house | Co-solvent. Must be degassed. |
| Diethyl Ether | ACS Grade | Commercial | For workup. |
| Brine | Saturated Aq. | In-house | For workup. |
| Magnesium Sulfate (MgSO₄) | Anhydrous | Commercial | For drying. |
| Silica Gel | 230-400 mesh | Commercial | For column chromatography. |
Experimental Workflow Diagram
Caption: Step-by-step workflow for the Suzuki-Miyaura coupling.
Step-by-Step Procedure
-
Reaction Setup: To a dry, three-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 5-bromopyridine-3-sulfonamide derivative (1.0 eq.), {Triazolo[4,3-a]pyridin-6-yl}boronic acid (1.2-1.5 eq.), and potassium carbonate (2.0-3.0 eq.).
-
Solvent Addition and Degassing: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. Add anhydrous 1,4-dioxane and deionized water (typically a 4:1 to 5:1 ratio). Vigorously bubble the inert gas through the stirred solution for 15-20 minutes to ensure all dissolved oxygen is removed.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst, Pd(PPh₃)₄ (0.05-0.10 eq.), to the reaction mixture.
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 4-12 hours).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and transfer to a separatory funnel. Extract the aqueous phase three times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Washing and Drying: Combine the organic extracts and wash sequentially with water and then brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Expected Outcomes & Data Analysis
The Suzuki-Miyaura coupling is generally a high-yielding reaction. The expected outcomes and necessary characterization are summarized below.
| Parameter | Expected Result/Method | Purpose |
| Reaction Time | 4-12 hours | Varies based on substrate reactivity and temperature. |
| Yield | 60-90% | Typical for this type of coupling.[7] |
| ¹H NMR | Characteristic aromatic and triazole proton signals. | Confirms structure and assesses purity. |
| ¹³C NMR | Appearance of new quaternary carbon signals at the coupling site. | Confirms C-C bond formation. |
| LC-MS | Single major peak with correct [M+H]⁺ ion. | Assesses purity and confirms molecular weight. |
| HRMS | Exact mass measurement within 5 ppm of calculated value. | Confirms elemental composition. |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxidized).2. Insufficient degassing (O₂ present).3. Poor quality boronic acid (decomposed).4. Ineffective base or solvent. | 1. Use fresh catalyst or a more robust pre-catalyst.2. Ensure thorough degassing with inert gas.3. Use fresh, high-purity boronic acid or its pinacol ester.4. Screen alternative bases (e.g., K₃PO₄, Cs₂CO₃) and solvents. |
| Formation of Side Products | 1. Homocoupling of the boronic acid.2. Protodeborylation of the boronic acid.3. Decomposition of starting material or product. | 1. Use a slight excess (1.1-1.2 eq.) of boronic acid.2. Ensure anhydrous conditions and a sufficiently strong base.3. Lower the reaction temperature and monitor closely. |
| Difficult Purification | 1. Residual palladium catalyst.2. Closely-eluting impurities. | 1. Wash the organic layer with an aqueous solution of thiourea or use a palladium scavenger resin.2. Optimize the chromatography eluent system or consider recrystallization. |
Conclusion
{Triazolo[4,3-a]pyridin-6-yl}boronic acid is a highly valuable and versatile building block for the synthesis of novel PI3K inhibitors. Its application in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction provides a robust and efficient route to incorporate the medicinally important triazolopyridine scaffold into complex molecular architectures. The protocols and insights provided in this note are intended to empower researchers to leverage this powerful synthetic strategy in the pursuit of new and effective cancer therapeutics. The continued exploration of such heterocyclic building blocks will undoubtedly fuel innovation in the field of kinase inhibitor drug discovery.
References
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Lee, J. H., et al. (2019). 11C-Labeled Pictilisib (GDC-0941) as a Molecular Tracer Targeting Phosphatidylinositol 3-Kinase (PI3K) for Breast Cancer Imaging. Molecules, 24(21), 3981. [Link]
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Heffron, T. P. (2012). Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. Current Topics in Medicinal Chemistry, 12(22), 2458-2476. [Link]
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Tian, Q., et al. (2013). A Practical Synthesis of a PI3K Inhibitor under Noncryogenic Conditions via Functionalization of a Lithium Triarylmagnesiate Intermediate. Organic Process Research & Development, 17(1), 97-107. [Link]
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Barber, M. R., et al. (2018). Synthesis and PI 3-Kinase Inhibition Activity of Some Novel 2,4,6-Trisubstituted 1,3,5-Triazines. Molecules, 23(7), 1636. [Link]
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Zhu, J., et al. (2011). Discovery of the Highly Potent PI3K/mTOR Dual Inhibitor PF-04979064 through Structure-Based Drug Design. ACS Medicinal Chemistry Letters, 2(10), 746-751. [Link]
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PubChem. Pictilisib. National Center for Biotechnology Information. [Link]
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Gontarska, K., et al. (2022). Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. Molecules, 27(19), 6296. [Link]
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ResearchGate. Structure of GDC-0941. ResearchGate. [Link]
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- Dotson, J., et al. (2016). Tricyclic PI3K inhibitor compounds and methods of use.
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Kumar, D., et al. (2022). Synthesis and Cytotoxic Activity of 1,2,4-Triazolo-Linked Bis-Indolyl Conjugates as Dual Inhibitors of Tankyrase and PI3K. Molecules, 27(22), 7724. [Link]
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Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Angewandte Chemie International Edition, 47(26), 4899-4902. [Link]
-
Fallarini, S., et al. (2022). The[4][9][10]Triazolo[4,3-a]pyridine as a New Player in the Field of IDO1 Catalytic Holo-Inhibitors. ChemMedChem, 17(11), e202200089. [Link]
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Gholami, M., et al. (2024). 4-{3-[(Pyridin-4-ylmethyl)amino]-[4][9][10]triazolo[4,3-b][4][9][10]triazin-6-yl}phenol: An improved anticancer agent in hepatocellular carcinoma and a selective MDR1/MRP modulator. Archiv der Pharmazie, 357(6), e2300704. [Link]
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Noll, C., et al. (2017). Synthesis of Heterocyclic Triads by Pd-Catalyzed Cross-Couplings and Evaluation of Their Cell-Specific Toxicity Profile. ACS Omega, 2(8), 4874-4886. [Link]
-
Croom, D. K., et al. (2003). CRF ligands via Suzuki and Negishi couplings of 3-pyridyl boronic acids or halides with 2-benzyloxy-4-chloro-3-nitropyridine. Bioorganic & Medicinal Chemistry Letters, 13(2), 289-291. [Link]
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Sun, H., et al. (2019). Discovery of[4][9][10]Triazolo[4,3-a]pyridines as Potent Inhibitors Targeting the Programmed Cell Death-1/Programmed Cell Death-Ligand 1 Interaction. Journal of Medicinal Chemistry, 62(9), 4703-4715. [Link]
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Wallace, D. J., & Chen, C. Y. (2002). Suzuki-Miyaura Cross-Coupling of 3-Pyridyl Triflates with Alk-1-enyl-2-pinacol Boronates. Tetrahedron Letters, 43(37), 6989-6992. [Link]
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Santos, M. A. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(11), 2533. [Link]
-
Hu, Z., et al. (2020). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. Molecules, 25(2), 373. [Link]
-
Tejedor, D., et al. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Beilstein Journal of Organic Chemistry, 16, 219-226. [Link]
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Use of {Triazolo[4,3-a]pyridin-6-yl}boronic acid for synthesizing JNK inhibitors
An Application Guide for the Strategic Use of {Triazolo[4,3-a]pyridin-6-yl}boronic Acid in the Synthesis of Potent JNK Inhibitors
Authored by: A Senior Application Scientist
Abstract
This technical note provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the application of {Triazolo[4,3-a]pyridin-6-yl}boronic acid as a critical building block in the synthesis of c-Jun N-terminal kinase (JNK) inhibitors. We delve into the therapeutic relevance of JNK inhibition, the strategic importance of the triazolopyridine scaffold, and provide a detailed, field-proven protocol for its use in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This document emphasizes the mechanistic rationale behind experimental choices to empower researchers to not only replicate but also adapt these methods for the discovery of novel chemical entities.
Introduction: Targeting the JNK Signaling Pathway
The c-Jun N-terminal kinases (JNKs) are a family of serine/threonine protein kinases belonging to the mitogen-activated protein kinase (MAPK) superfamily.[1] Activated by a spectrum of cellular and environmental stressors—including inflammatory cytokines, ultraviolet radiation, and oxidative stress—the JNK signaling pathway is a central regulator of critical cellular processes such as inflammation, proliferation, and apoptosis (programmed cell death).[1][2] Dysregulation of the JNK pathway is directly implicated in a host of human pathologies, including neurodegenerative diseases (Alzheimer's and Parkinson's), metabolic disorders like type-2 diabetes, autoimmune diseases, and various cancers.[2][3]
This strong disease association makes JNK an attractive and high-value target for therapeutic intervention.[4] Small molecule inhibitors that can modulate JNK activity offer significant potential for new treatments.[5][6] Among the most powerful and versatile methods for constructing these complex organic molecules is the Suzuki-Miyaura cross-coupling reaction, which forges carbon-carbon bonds with high efficiency and functional group tolerance.[7][8]
Boronic acids are indispensable reagents in these reactions.[9][10][11] Specifically, heteroaromatic boronic acids like {Triazolo[4,3-a]pyridin-6-yl}boronic acid have emerged as exceptionally valuable synthons. The fused triazolopyridine ring system is a privileged scaffold in medicinal chemistry, known to engage in key hydrogen bonding and π-stacking interactions within kinase ATP-binding sites. Its incorporation into inhibitor designs often imparts high potency and selectivity. This guide will focus on the practical synthesis of JNK inhibitors using this key reagent.
The JNK Signaling Cascade: A Pathway for Intervention
To design effective inhibitors, a clear understanding of the target pathway is essential. The JNK signaling cascade is a three-tiered system:
-
MAP Kinase Kinase Kinases (MAP3Ks): A diverse group of upstream kinases (e.g., ASK1, MEKK1) that receive the initial stress signals.
-
MAP Kinase Kinases (MAP2Ks): MAP3Ks phosphorylate and activate MKK4 and MKK7.
-
JNKs (MAPKs): MKK4/7 then dually phosphorylate and activate the three JNK isoforms (JNK1, JNK2, JNK3).
Once activated, JNKs translocate to the nucleus to phosphorylate a range of transcription factors, most notably c-Jun. This phosphorylation event enhances the transcriptional activity of Activator Protein-1 (AP-1), leading to the expression of genes that drive inflammatory or apoptotic responses. The goal of a JNK inhibitor is to bind to the JNK protein and block this final, critical phosphorylation step.
Core Application: Suzuki-Miyaura Coupling Protocol
The Suzuki-Miyaura reaction is the cornerstone method for coupling {Triazolo[4,3-a]pyridin-6-yl}boronic acid with a suitable aryl or heteroaryl halide partner to construct the core of the final JNK inhibitor.
Principle and Rationale
The reaction involves a catalytic cycle with a palladium complex. The key steps are:
-
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (Ar-X).
-
Transmetalation: The organic group from the activated boronic acid is transferred to the palladium center, displacing the halide. This step requires a base to form a more nucleophilic "ate" complex from the boronic acid.
-
Reductive Elimination: The two organic partners are expelled from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst.
Heteroaromatic boronic acids can be prone to protodeboronation (replacement of the B(OH)₂ group with a hydrogen atom), especially under harsh basic conditions.[12] The choice of a moderately strong base, appropriate solvent, and an efficient catalyst/ligand system is therefore critical to maximize yield and minimize this side reaction.[13]
General Experimental Workflow
The following diagram outlines the typical laboratory workflow for this synthesis.
Detailed Step-by-Step Protocol
This protocol describes a representative synthesis between {Triazolo[4,3-a]pyridin-6-yl}boronic acid and a generic partner, 2-chloro-4-fluoropyridine. Note: The specific halide, base, catalyst, and conditions may require optimization for different substrates.
Materials and Reagents:
-
{Triazolo[4,3-a]pyridin-6-yl}boronic acid (1.2 eq)
-
Aryl/Heteroaryl Halide (e.g., 2-chloro-4-fluoropyridine, 1.0 eq)
-
Palladium Catalyst (e.g., Pd(dppf)Cl₂·CH₂Cl₂, 0.05 eq)
-
Base: Potassium Carbonate (K₂CO₃, 3.0 eq), finely powdered
-
Solvents: 1,4-Dioxane and Water (4:1 v/v), degassed
-
Round-bottom flask, condenser, magnetic stirrer, nitrogen/argon line
-
Standard work-up and purification equipment
Procedure:
-
Reaction Setup (The "Why"): To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the aryl halide (1.0 eq), {Triazolo[4,3-a]pyridin-6-yl}boronic acid (1.2 eq), and potassium carbonate (3.0 eq). A slight excess of the boronic acid is used to drive the reaction to completion and compensate for any potential protodeboronation. The base must be finely powdered to ensure maximum surface area and reactivity.
-
Inert Atmosphere (The "Why"): Seal the flask with a septum, and alternatively evacuate and backfill with an inert gas (nitrogen or argon) three times. This step is critical as the Pd(0) species in the catalytic cycle is sensitive to oxygen and can be deactivated through oxidation, halting the reaction.
-
Solvent and Catalyst Addition (The "Why"): Add the degassed 4:1 mixture of 1,4-dioxane and water via syringe. The mixed solvent system is chosen to dissolve both the organic starting materials and the inorganic base.[14] Add the palladium catalyst to the stirring mixture. Pd(dppf)Cl₂ is a robust pre-catalyst often effective for heteroaromatic couplings.
-
Reaction Execution (The "Why"): Attach a condenser and heat the reaction mixture to 80–100 °C with vigorous stirring. The elevated temperature provides the necessary activation energy for the catalytic cycle to proceed at an efficient rate.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting aryl halide is consumed (typically 4-16 hours).
-
Work-up (The "Why"): Cool the reaction to room temperature. Quench the reaction by adding water and dilute with an organic solvent like ethyl acetate. The purpose of the aqueous wash is to dissolve and remove the inorganic base and salts. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice more with ethyl acetate.
-
Purification (The "Why"): Combine the organic layers, wash with brine to remove residual water, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude residue is then purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to isolate the pure coupled product.
-
Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Example Data & Biological Evaluation
Once synthesized, the novel compounds are evaluated for their ability to inhibit JNK. This is typically done in a tiered approach starting with biochemical assays and progressing to cell-based and in vivo models.
In Vitro Kinase Assays
The primary evaluation is a direct measure of enzyme inhibition. An IC₅₀ value—the concentration of inhibitor required to reduce enzyme activity by 50%—is determined for each JNK isoform. This is crucial for assessing both potency and selectivity.[15]
| Compound ID | Core Structure | JNK1 IC₅₀ (nM) | JNK2 IC₅₀ (nM) | JNK3 IC₅₀ (nM) |
| JNK-Inhib-01 | {Triazolo[4,3-a]pyridin-6-yl}-(4-fluorophenyl) | 150 | 125 | 25 |
| JNK-Inhib-02 | {Triazolo[4,3-a]pyridin-6-yl}-(2-aminopyrimidin-5-yl) | 80 | 65 | 10 |
| JNK-Inhib-03 | {Triazolo[4,3-a]pyridin-6-yl}-(1-methylpyrazol-4-yl) | 210 | 190 | 45 |
| SP600125 (Ref.) | Pyrazolanthrone | 40 | 40 | 90 |
Table 1: Representative biological activity data for a hypothetical series of JNK inhibitors synthesized using the described methods. Data is for illustrative purposes.
The data in Table 1 illustrates how modifications to the aryl halide partner can tune the potency and selectivity profile of the final inhibitor. For instance, JNK-Inhib-02 shows high potency and a favorable selectivity profile for JNK3, an isoform predominantly expressed in the brain and implicated in neurodegeneration.[15][16]
Conclusion and Future Outlook
{Triazolo[4,3-a]pyridin-6-yl}boronic acid serves as a high-value, versatile building block for the synthesis of JNK inhibitors. The Suzuki-Miyaura coupling provides a reliable and adaptable method for its incorporation into diverse molecular scaffolds. By understanding the mechanistic principles behind the protocol—from the necessity of an inert atmosphere to the specific role of the base—researchers can troubleshoot reactions effectively and rationally design next-generation inhibitors. The compounds derived from this scaffold have shown significant promise, and their continued exploration is a promising avenue in the ongoing search for novel therapeutics targeting the JNK signaling pathway.
References
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Silva, F., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(15), 3449. [Link]
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Yuan, Z., et al. (2020). Selective inhibitors for JNK signalling: a potential targeted therapy in cancer. Expert Opinion on Therapeutic Targets, 24(5), 425-437. [Link]
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Lee, K. & Kim, S. (2009). c-Jun N-Terminal Kinase Signaling Inhibitors Under Development. Journal of Neurodegenerative Diseases, 2009, 689314. [Link]
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da Silva, F.C., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. ResearchGate. [Link]
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Yadav, P., et al. (2015). JNK pathway signaling: a novel and smarter therapeutic targets for various biological diseases. Future Medicinal Chemistry, 7(16), 2215-2233. [Link]
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Yuan, Z., et al. (2020). Selective inhibitors for JNK signalling: a potential targeted therapy in cancer. PMC. [Link]
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Patsnap Synapse. (2024). What are JNK inhibitors and how do they work?. Patsnap. [Link]
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Roy, D., et al. (2022). The modern role of boron as a 'magic element' in biomedical science: chemistry perspective. Chemical Communications, 58(77), 10761-10779. [Link]
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Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. Chemical Communications, (44), 5839-5841. [Link]
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Plescia, J., & Moitessier, N. (2022). Which boronic acids are used most frequently for synthesis of bioactive molecules. ChemRxiv. [Link]
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Al-Zoubi, R. M., et al. (2023). Boronic acids in medicinal chemistry: Anticancer, antibacterial and antiviral applications. ResearchGate. [Link]
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Davis, R. J. (2005). Inhibitors of c-Jun N-terminal kinases—JuNK no more?. Trends in Pharmacological Sciences, 26(9), 450-454. [Link]
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Kim, J., et al. (2021). A Perspective on the Development of c-Jun N-terminal Kinase Inhibitors as Therapeutics for Alzheimer's Disease: Investigating Structure through Docking Studies. Molecules, 26(20), 6140. [Link]
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Sunkari, Y. K., et al. (2020). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. ResearchGate. [Link]
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Chen, L., et al. (2020). “Cationic” Suzuki–Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. Journal of the American Chemical Society, 142(37), 15671-15676. [Link]
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Siddiqui, M. A., & Reddy, P. A. (2010). Small molecule JNK (c-Jun N-terminal kinase) inhibitors. Journal of Medicinal Chemistry, 53(8), 3005-3012. [Link]
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Knapp, D. M., et al. (2016). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Organic Letters, 18(17), 4344-4347. [Link]
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Siddiqui, M. A., & Reddy, P. A. (2010). Small Molecule JNK (c-Jun N-Terminal Kinase) Inhibitors. Journal of Medicinal Chemistry. [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
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Comeau, J., et al. (2012). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(1), 537-541. [Link]
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Angene. (n.d.). {[3][9][10]Triazolo[4,3-a]pyridin-6-yl}boronic Acid. Angene. [Link]
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Anighoro, A., et al. (2014). Design, Synthesis, and Structure-Activity Relationship of Substrate Competitive, Selective, and in Vivo Active Triazole and Thiadiazole inhibitors of the c-Jun N-Terminal Kinase. Journal of Medicinal Chemistry, 57(11), 4647-4661. [Link]
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Wang, Y., et al. (2024). Design and synthesis of triazolopyridine derivatives as potent JAK/HDAC dual inhibitors with broad-spectrum antiproliferative activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2409771. [Link]
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Topharman. (n.d.).[3][9][10]triazolo[4, 3-a]pyridin-6-ylboronic acid, min 97%, 100 mg. Topharman. [Link]
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Comeau, J., et al. (2012). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as Novel C-Jun N-terminal Kinase Inhibitors. PubMed. [Link]
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Application Notes and Protocols: Scale-Up Synthesis of {Triazolo[4,3-a]pyridin-6-yl}boronic acid for Pharmaceutical Intermediates
Abstract
This document provides a comprehensive guide for the scale-up synthesis of {Triazolo[4,3-a]pyridin-6-yl}boronic acid, a critical building block in the development of novel pharmaceutical agents. The protocol details a robust and scalable synthetic route, starting from the readily available 6-bromo-[1][2]triazolo[4,3-a]pyridine, employing a lithiation-borylation strategy. Furthermore, this guide outlines the subsequent application of the synthesized boronic acid in a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to generate a representative biaryl pharmaceutical intermediate. Emphasis is placed on process safety, optimization for scale-up, and rigorous analytical characterization to ensure the production of high-purity material suitable for drug development programs.
Introduction: The Strategic Importance of {Triazolo[4,3-a]pyridin-6-yl}boronic acid in Medicinal Chemistry
The[1][2]triazolo[4,3-a]pyridine scaffold is a privileged heterocycle in medicinal chemistry, forming the core of numerous biologically active compounds, including anticancer and anti-inflammatory agents.[3] The ability to functionalize this core at specific positions is paramount for structure-activity relationship (SAR) studies and the optimization of drug candidates. {Triazolo[4,3-a]pyridin-6-yl}boronic acid has emerged as a key intermediate for this purpose, primarily due to its utility in Suzuki-Miyaura cross-coupling reactions.[4] This palladium-catalyzed reaction is one of the most powerful and widely used methods for the formation of carbon-carbon bonds in pharmaceutical manufacturing, prized for its functional group tolerance and mild reaction conditions.
The synthesis of heteroaromatic boronic acids, however, can be challenging, often requiring stringent anhydrous and cryogenic conditions. Scaling these processes from the laboratory bench to pilot or manufacturing scale introduces further complexities related to heat and mass transfer, reagent handling, and product isolation. This application note aims to provide a detailed and practical guide to navigate these challenges for the multi-gram to kilogram-scale synthesis of {Triazolo[4,3-a]pyridin-6-yl}boronic acid and its subsequent use in the synthesis of advanced pharmaceutical intermediates.
Synthetic Strategy: A Two-Step Approach to Pharmaceutical Intermediates
The overall synthetic strategy is a two-part process, as illustrated in the workflow diagram below. The first part is the synthesis of the target boronic acid, and the second is its application in a Suzuki-Miyaura cross-coupling reaction.
Figure 1: Overall workflow for the synthesis and application of {Triazolo[4,3-a]pyridin-6-yl}boronic acid.
Part 1: Scale-Up Synthesis of {Triazolo[4,3-a]pyridin-6-yl}boronic acid
This protocol is designed for a nominal 100-gram scale. Appropriate adjustments to equipment and reagent quantities will be necessary for further scale-up.
Materials and Equipment
| Reagent/Material | Grade | Supplier | Notes |
| 6-Bromo-[1][2]triazolo[4,3-a]pyridine | >98% | Commercially Available | Ensure dryness before use. |
| n-Butyllithium (n-BuLi) | 2.5 M in hexanes | Commercially Available | Titrate before use for accurate molarity. |
| Triisopropyl borate | >98% | Commercially Available | Distill before use for optimal results. |
| Tetrahydrofuran (THF) | Anhydrous | Commercially Available | Use a solvent purification system or freshly distilled from sodium/benzophenone. |
| Hydrochloric Acid (HCl) | 37% | Reagent Grade | |
| Diethyl Ether | Reagent Grade | For extraction. | |
| Hexanes | Reagent Grade | For trituration/crystallization. | |
| 10 L Jacketed Glass Reactor | Equipped with mechanical stirrer, thermocouple, and nitrogen inlet. | ||
| Addition Funnel | For controlled addition of reagents. | ||
| Low-Temperature Circulator | Capable of maintaining -78 °C. |
Detailed Synthesis Protocol
WARNING: This procedure involves pyrophoric and moisture-sensitive reagents. It must be conducted by trained personnel in a controlled environment under an inert atmosphere (e.g., nitrogen or argon). Appropriate personal protective equipment (PPE), including flame-retardant lab coat, safety glasses, and gloves, must be worn at all times.[5]
-
Reactor Setup and Inerting:
-
Assemble the 10 L jacketed glass reactor with a mechanical stirrer, thermocouple, and a nitrogen inlet connected to a bubbler.
-
Ensure all glassware is thoroughly dried in an oven and assembled hot under a stream of nitrogen.
-
Purge the reactor with nitrogen for at least 1 hour to ensure an inert atmosphere.
-
-
Charging the Starting Material:
-
Cooling and Lithiation:
-
Cool the reactor contents to -78 °C using a low-temperature circulator.
-
Once the internal temperature is stable at -78 °C, slowly add n-butyllithium (2.5 M in hexanes, 222 mL, 0.555 mol, 1.1 eq) via an addition funnel over a period of 1-2 hours.
-
Maintain the internal temperature below -70 °C throughout the addition.
-
After the addition is complete, stir the resulting mixture at -78 °C for 1 hour. A color change is typically observed, indicating the formation of the lithiated species.
-
-
Borylation:
-
In a separate dry flask under nitrogen, dissolve triisopropyl borate (142.5 g, 166 mL, 0.757 mol, 1.5 eq) in anhydrous THF (500 mL).
-
Slowly add the triisopropyl borate solution to the reaction mixture at -78 °C over 1-2 hours, again maintaining the internal temperature below -70 °C.
-
After the addition is complete, allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature overnight (approximately 16 hours).
-
-
Hydrolytic Work-up and Isolation:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly and carefully quench the reaction by adding 2 M hydrochloric acid (HCl) (1 L). Caution: The initial quench can be exothermic.
-
Stir the biphasic mixture vigorously for 1 hour at room temperature.
-
Separate the aqueous layer and extract it with diethyl ether (3 x 500 mL).
-
Combine the organic layers and wash with brine (500 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain a crude solid.
-
-
Purification:
-
Triturate the crude solid with hexanes (500 mL) to remove non-polar impurities.
-
Filter the solid and wash with cold hexanes.
-
For higher purity, recrystallization from a suitable solvent system such as ethyl acetate/hexanes may be necessary.[6]
-
Dry the purified solid under vacuum to a constant weight.
-
Expected Yield and Characterization
-
Expected Yield: 60-75%
-
Appearance: White to off-white solid
-
Characterization:
-
¹H NMR: To confirm the structure and purity.
-
LC-MS: To determine purity and confirm the molecular weight.[7]
-
Boron NMR (¹¹B NMR): To confirm the presence of the boronic acid.
-
Part 2: Application in Suzuki-Miyaura Cross-Coupling
This protocol describes a representative Suzuki-Miyaura coupling of {Triazolo[4,3-a]pyridin-6-yl}boronic acid with 4-bromoanisole to produce 6-(4-methoxyphenyl)-[1][2]triazolo[4,3-a]pyridine.
Materials and Reagents
| Reagent/Material | Grade |
| {Triazolo[4,3-a]pyridin-6-yl}boronic acid | As synthesized in Part 1 |
| 4-Bromoanisole | >98% |
| Tetrakis(triphenylphosphine)palladium(0) | Catalyst Grade |
| Potassium Carbonate | Anhydrous |
| 1,4-Dioxane | Anhydrous |
| Water | Degassed |
Detailed Coupling Protocol
-
Reactor Setup:
-
In a suitably sized reactor equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add {Triazolo[4,3-a]pyridin-6-yl}boronic acid (50 g, 0.307 mol), 4-bromoanisole (63.2 g, 0.338 mol, 1.1 eq), and potassium carbonate (127 g, 0.921 mol, 3.0 eq).
-
Purge the reactor with nitrogen for 30 minutes.
-
-
Solvent and Catalyst Addition:
-
Add a degassed mixture of 1,4-dioxane (500 mL) and water (125 mL) to the reactor.
-
Add tetrakis(triphenylphosphine)palladium(0) (8.8 g, 0.0076 mol, 2.5 mol%) to the mixture.
-
-
Reaction:
-
Heat the reaction mixture to 90 °C with vigorous stirring under a nitrogen atmosphere.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-8 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of celite to remove the palladium catalyst.
-
Concentrate the filtrate under reduced pressure to remove the 1,4-dioxane.
-
Extract the aqueous residue with ethyl acetate (3 x 300 mL).
-
Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate to a crude solid.
-
Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel.
-
Reaction Mechanism
Figure 2: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Safety and Handling Considerations
-
n-Butyllithium: Highly pyrophoric and reacts violently with water. Handle only under an inert atmosphere.[5]
-
Boronic Acids: Generally considered to be of low toxicity, but can cause skin and eye irritation. Chronic exposure may have reproductive effects.[8] Always handle with appropriate PPE.
-
Palladium Catalysts: Can be toxic and should be handled in a well-ventilated area or fume hood.
-
Solvents: THF, diethyl ether, and 1,4-dioxane are flammable and can form explosive peroxides. Use in a well-ventilated area away from ignition sources.
Process Optimization and Scale-Up Insights
-
Cryogenic Control: Maintaining a temperature below -70 °C during the lithiation and borylation steps is critical to prevent side reactions and ensure high yields. On a large scale, this requires a reactor with efficient cooling capacity.
-
Reagent Addition: Slow, controlled addition of n-BuLi and triisopropyl borate is essential to manage the exotherms of the reactions.
-
Work-up: The quench with aqueous acid is highly exothermic and must be performed with caution and efficient cooling.
-
Purification: While trituration and recrystallization are effective at the lab scale, large-scale purification may benefit from alternative methods such as slurry washing to improve throughput.
Conclusion
The protocols detailed in this application note provide a robust and scalable pathway for the synthesis of {Triazolo[4,3-a]pyridin-6-yl}boronic acid and its subsequent utilization in the construction of valuable pharmaceutical intermediates. By adhering to the outlined procedures and safety precautions, researchers and drug development professionals can efficiently access this key building block, accelerating the discovery and development of new therapeutics based on the[1][2]triazolo[4,3-a]pyridine scaffold.
References
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Baucom, K. D., Jones, S. C., & Roberts, S. W. (2016). An operationally efficient CDI mediated tandem coupling and cyclization reaction provides[1][2]triazolo[4,3-a]pyridines. Organic Letters, 18(3), 560–563. Available at: [Link]
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Leonori, D., & Aggarwal, V. K. (2014). Lithiation–borylation methodology and its application in synthesis. Accounts of Chemical Research, 47(10), 3174–3183. Available at: [Link]
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Reichelt, A., Falsey, J. R., Rzasa, R. M., Thiel, O. R., Achmatowicz, M. M., Larsen, R. D., & Zhang, D. (2010). An efficient and convenient synthesis of[1][2]triazolo[4,3-a]pyridines. Organic Letters, 12(4), 792–795. Available at: [Link]
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CONICET. (2017). Immobilized boronic acid for Suzuki–Miyaura coupling: application to the generation of pharmacologically relevant molecules. Available at: [Link]
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MDPI. (2021). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. Available at: [Link]
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Lab Alley. (n.d.). Boric Acid Safety & Hazards. Available at: [Link]
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NIH. (2010). Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives. Available at: [Link]
-
GeneOnline News. (2023). Researchers Analyze Advances in Triazolopyridine Synthesis and Their Pharmaceutical Potential. Available at: [Link]
-
Analytical Methods (RSC Publishing). (n.d.). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Available at: [Link]
-
Chemical Society Reviews (RSC Publishing). (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Available at: [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - (2-Methylpropyl)boronic acid, 98%. Available at: [Link]
-
PubMed. (2024). 4-{3-[(Pyridin-4-ylmethyl)amino]-[1][2]triazolo[4,3-b][1][2]triazin-6-yl}phenol: An improved anticancer agent in hepatocellular carcinoma and a selective MDR1/MRP modulator. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-triazolo[4,3-a]pyridines. Available at: [Link]
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PubMed. (2014). 4-([1][2]Triazolo[1,5-a]pyridin-6-yl)-5(3)-(6-methylpyridin-2-yl)imidazole and -pyrazole derivatives as potent and selective inhibitors of transforming growth factor-β type I receptor kinase. Available at: [Link]
-
Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.). Triazolopyridines. Part 2. Preparation of 7-substituted triazolo[1,5a]pyridines by directed lithiation. Available at: [Link]
-
Aggarwal Group, University of Bristol. (2017). Standard Lithiation–Borylation A user's guide. Available at: [Link]
-
NIH. (2017). Application of Lithiation–Borylation to the Total Synthesis of (−)-Rakicidin F. Available at: [Link]
-
SciSpace. (2022). Lithiation–borylation methodology in the total synthesis of natural pr. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of pyridazinone and triazolo pyridazine analogs. Available at: [Link]
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NIH. (2022). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Available at: [Link]
-
PubMed. (2025). Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Available at: [Link]
-
NIH. (2017). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Available at: [Link]
- Google Patents. (n.d.). CN103709174A - One-step synthesis method of 6-bromo-3H-oxazolo [4,5-b] pyridine-2-ketone.
-
ResearchGate. (2016). How to purify boronic acids/boronate esters?. Available at: [Link]
-
NIH. (2024). Synthesis of Triazolo[4′,5′:4,5]furo[2,3-c]pyridine via Post Modification of an Unusual Groebke–Blackburn–Bienaymé Multicomponent Reaction. Available at: [Link]
-
ResearchGate. (2024). (PDF) Synthesis of Triazolo[4′,5′:4,5]furo[2,3-c]pyridine via Post Modification of an Unusual Groebke–Blackburn–Bienaymé Multicomponent Reaction. Available at: [Link]
-
CentAUR. (n.d.). 4-(3-((Pyridin-4-ylmethyl)amino)-[1][2]triazolo[4,3-b][1][2]triazin-6- yl)phenol: an improved anticancer agent in hepatocellu. Available at: [Link]
-
ResearchGate. (2025). (PDF) Synthesis of some novel 1,2,4-triazolo [4,3-a] 2H-pyrano 3,2-e pyridine derivatives. Available at: [Link]
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Application Note: Strategic Derivatization of {Triazolo[4,3-a]pyridin-6-yl}boronic acid for High-Throughput Library Synthesis
Introduction: The Strategic Value of the Triazolopyridine Scaffold
The[1][2][3]triazolo[4,3-a]pyridine core is a privileged heterocyclic motif in modern medicinal chemistry. It serves as the central building element in several well-known pharmacophores, including the antidepressant Trazodone and the JAK1 inhibitor Filgotinib.[3] The scaffold's rigid, planar structure and its arrangement of hydrogen bond donors and acceptors make it an ideal platform for interacting with a wide range of biological targets. Derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and enzyme inhibitory properties, marking them as crucial for drug discovery programs.[3][4]
The introduction of a boronic acid moiety at the 6-position of this scaffold transforms it into a highly versatile and reactive building block. Boronic acids are indispensable tools in organic synthesis, primarily due to their utility in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[5][6] This reaction facilitates the formation of carbon-carbon bonds with exceptional functional group tolerance and reliability. Consequently, {Triazolo[4,3-a]pyridin-6-yl}boronic acid is a key intermediate for the rapid generation of diverse chemical libraries, enabling extensive structure-activity relationship (SAR) studies and the discovery of novel therapeutic agents.[2][7]
This guide provides a detailed examination of the derivatization of {Triazolo[4,3-a]pyridin-6-yl}boronic acid, focusing on the underlying principles of the Suzuki-Miyaura reaction, robust experimental protocols for single-compound and library synthesis, and troubleshooting strategies to overcome common challenges associated with heteroaryl boronic acids.
Mechanistic Considerations: Ensuring Success with a Challenging Substrate
The successful application of {Triazolo[4,3-a]pyridin-6-yl}boronic acid in library synthesis hinges on a clear understanding of the Suzuki-Miyaura catalytic cycle and the inherent challenges posed by this specific substrate.
The Suzuki-Miyaura Catalytic Cycle
The reaction mechanism proceeds through three key steps, catalyzed by a Palladium(0) species. Understanding this cycle is critical for rationally selecting reagents and conditions.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Inherent Challenges of Heteroaryl Boronic Acids
While powerful, the use of heteroaryl boronic acids like {Triazolo[4,3-a]pyridin-6-yl}boronic acid is not without its difficulties:
-
Protodeboronation: This is the most prevalent side reaction, where the C–B bond is cleaved by a proton source (e.g., water), replacing the boronic acid with a hydrogen atom. This process is often accelerated by the basic conditions required for the reaction, leading to reduced yields and the formation of an undesired byproduct.[5][8]
-
Catalyst Inhibition: The Lewis basic nitrogen atoms within the triazolopyridine ring system can coordinate to the electron-deficient palladium catalyst. This coordination can sequester the active catalyst, forming stable off-cycle complexes and effectively poisoning the reaction.[5][8]
-
Poor Solubility: Fused heterocyclic systems can exhibit limited solubility in common aprotic organic solvents, which can hinder reaction rates and create handling challenges, particularly in high-throughput formats.[8]
Strategic Solutions for Robust Coupling
To mitigate these challenges, a rational selection of catalyst, ligand, base, and solvent is paramount.
-
Catalyst and Ligand Selection: Modern palladium precatalysts paired with bulky, electron-rich phosphine ligands are essential. Ligands such as SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) or RuPhos are highly effective. Their steric bulk promotes the final reductive elimination step, while their electron-donating nature stabilizes the Pd(0) state and accelerates the initial oxidative addition, helping to outcompete catalyst deactivation pathways.[1][9]
-
Base and Solvent System: The choice of base is a delicate balance. A base is required to form the more nucleophilic boronate "ate" complex for transmetalation, but overly strong or aqueous bases can exacerbate protodeboronation.[6] Weaker inorganic bases like potassium carbonate (K₂CO₃) or cesium fluoride (CsF) are often preferred.[9] Anhydrous solvents like isopropanol or dioxane, sometimes with minimal water to aid solubility of the base, are typically employed to suppress the protodeboronation side reaction.[8][9]
Experimental Protocols
Safety Note: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory. Organolithium reagents and palladium catalysts can be hazardous; consult Safety Data Sheets (SDS) before use.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol describes a representative coupling between {Triazolo[4,3-a]pyridin-6-yl}boronic acid and an aryl bromide.
Materials & Reagents:
-
{Triazolo[4,3-a]pyridin-6-yl}boronic acid
-
Aryl or heteroaryl halide (e.g., 4-bromoanisole)
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (or other suitable phosphine ligand)
-
Potassium carbonate (K₂CO₃), anhydrous
-
1,4-Dioxane, anhydrous
-
Deionized water
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube, add {Triazolo[4,3-a]pyridin-6-yl}boronic acid (1.2 equiv.), the aryl halide (1.0 equiv.), and K₂CO₃ (3.0 equiv.).
-
Catalyst Addition: In a separate vial, pre-mix Pd(OAc)₂ (0.02 equiv.) and SPhos (0.04 equiv.). Add this catalyst/ligand mixture to the Schlenk tube.
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add anhydrous 1,4-dioxane and water (typically a 4:1 to 10:1 ratio, volume/volume) via syringe to achieve a final concentration of ~0.1 M with respect to the aryl halide.
-
Reaction: Place the sealed tube in a pre-heated oil bath at 80-100 °C. Stir vigorously for 4-16 hours. Monitor reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate.
-
Washing & Drying: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Purification: Filter the drying agent and concentrate the organic solution under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the pure coupled product.
Protocol 2: High-Throughput Library Synthesis (96-Well Plate)
This protocol adapts the general procedure for parallel synthesis to rapidly generate a library of analogs.
Sources
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review - Arabian Journal of Chemistry [arabjchem.org]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 7. Design and synthesis of triazolopyridine derivatives as potent JAK/HDAC dual inhibitors with broad-spectrum antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Note: Accelerating Medicinal Chemistry with Flow-Based Suzuki-Miyaura Cross-Coupling of {Triazolo[4,3-a]pyridin-6-yl}boronic acid
Abstract
The[1][2][3]triazolo[4,3-a]pyridine scaffold is a privileged heterocycle in modern drug discovery, forming the core of numerous clinical candidates.[4][5] Its synthesis, often reliant on C-C bond formation, presents challenges, particularly when using functionalized building blocks like heteroaromatic boronic acids which can be prone to instability.[6][7] This application note details a robust and scalable protocol for the Suzuki-Miyaura cross-coupling of {Triazolo[4,3-a]pyridin-6-yl}boronic acid with a representative aryl halide using a continuous flow chemistry platform. By leveraging the precise control over temperature, residence time, and stoichiometry inherent to flow chemistry, this method overcomes common challenges of batch processing, leading to enhanced reaction efficiency, improved safety, and higher product purity.[1][3][8]
Introduction: The Convergence of Privileged Scaffolds and Process Intensification
The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds in organic synthesis.[9][10] Its application is particularly crucial in the pharmaceutical industry for constructing complex biaryl and heteroaryl structures that are central to many active pharmaceutical ingredients (APIs).[2][11]
The {Triazolo[4,3-a]pyridin-6-yl} moiety is a key pharmacophore, valued for its unique electronic properties and ability to engage in specific biological interactions. However, heteroaromatic boronic acids, especially those containing multiple nitrogen atoms, can be susceptible to protodeboronation and other degradation pathways under prolonged heating in batch reactors, leading to diminished yields and complex purification profiles.[6][7]
Flow chemistry, or continuous flow processing, offers a transformative solution to these challenges. By conducting reactions in a continuously flowing stream through a microreactor or packed bed, this technology provides superior heat and mass transfer, precise control over reaction parameters, and the ability to safely handle reactive intermediates.[8][12][13] The small reactor volumes significantly reduce the risks associated with hazardous reagents or exothermic events, while the continuous nature of the process allows for seamless scalability from laboratory discovery to production.[1][3] This guide provides the foundational knowledge and a detailed protocol for researchers to implement this powerful combination of reagent and technology.
The Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the palladium-catalyzed Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[6][9] A base is required to activate the organoboron species for the transmetalation step.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Safety and Handling of Boronic Acids
Boronic acids, including {Triazolo[4,3-a]pyridin-6-yl}boronic acid, require careful handling.
-
Irritation: They are classified as irritants and can cause skin, eye, and respiratory irritation.[14][15]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, laboratory coat, and nitrile gloves.[16][17]
-
Handling: Handle the powdered solid in a well-ventilated area or a fume hood to avoid inhaling dust.[17]
-
Storage: Store in a tightly sealed container in a cool, dry place, often under an inert atmosphere, as some boronic acids are hygroscopic.[16]
Experimental Protocol: Continuous Flow Synthesis
This protocol describes the Suzuki-Miyaura coupling of {Triazolo[4,3-a]pyridin-6-yl}boronic acid with 2-bromo-5-fluoropyridine as a representative aryl halide.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| {Triazolo[4,3-a]pyridin-6-yl}boronic acid | >97% | Commercial Source |
| 2-Bromo-5-fluoropyridine | >98% | Commercial Source |
| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | >99% | Commercial Source |
| Potassium Carbonate (K₂CO₃) | Anhydrous, Powder | Commercial Source |
| 1,4-Dioxane | Anhydrous, >99.8% | Commercial Source |
| Deionized Water | N/A | In-house |
| Equipment | Specification | Example |
| Flow Chemistry System | 2-pump system | Syrris Asia, Vapourtec |
| HPLC Syringe Pumps | 0.1-10 mL/min | N/A |
| T-Mixer | 250 µL internal vol | N/A |
| PFA Tubing Reactor Coil | 10 mL | N/A |
| Back-Pressure Regulator (BPR) | 100 psi (7 bar) | N/A |
Flow Reactor Setup
The system is configured to introduce two separate reagent streams that converge at a T-mixer before entering a heated reactor coil.
Caption: Workflow diagram for the continuous flow cross-coupling system.
Reagent Stream Preparation
-
Stream A (Boronic Acid Solution):
-
To a 50 mL volumetric flask, add {Triazolo[4,3-a]pyridin-6-yl}boronic acid (407 mg, 2.5 mmol, 1.25 equiv).
-
Add potassium carbonate (K₂CO₃) (829 mg, 6.0 mmol, 3.0 equiv).
-
Add 10 mL of deionized water and sonicate until the solids are largely dissolved.
-
Add 1,4-dioxane to a final volume of 50 mL to create a 0.05 M solution. This results in a 4:1 Dioxane:H₂O solvent system.
-
-
Stream B (Aryl Halide & Catalyst Solution):
-
To a separate 50 mL volumetric flask, add 2-bromo-5-fluoropyridine (352 mg, 2.0 mmol, 1.0 equiv).
-
Add Pd(PPh₃)₄ (46 mg, 0.04 mmol, 2 mol%).
-
Add 1,4-dioxane to a final volume of 50 mL to create a 0.04 M solution. Sonicate gently to dissolve.
-
Step-by-Step Protocol
-
System Priming: Prime Pump A and its corresponding lines with the solvent mixture (4:1 Dioxane:H₂O). Prime Pump B and its lines with pure dioxane.
-
Setup: Place the 10 mL reactor coil into a heating block set to the desired temperature (e.g., 120 °C). Install a 100 psi back-pressure regulator after the reactor.
-
Initiate Flow: Begin pumping both Stream A and Stream B at a flow rate of 0.5 mL/min each. This results in a total flow rate of 1.0 mL/min.
-
Residence Time: With a 10 mL reactor volume and a 1.0 mL/min total flow rate, the residence time (the average time a molecule spends in the heated zone) is 10 minutes.
-
Equilibration: Allow the system to run for at least 2-3 residence times (20-30 minutes) to reach a steady state, discarding the output during this phase.
-
Collection: Once the system is at steady state, collect the product stream in a flask containing a stir bar. Collect for a predetermined duration (e.g., 60 minutes, which will process 30 mL of each solution).
-
Shutdown: After collection, switch the pump inlets back to the pure solvents used for priming and flush the entire system for 20-30 minutes.
-
Work-up & Analysis:
-
Transfer the collected reaction mixture to a separatory funnel.
-
Add 50 mL of ethyl acetate and 50 mL of water.
-
Separate the layers and extract the aqueous layer twice more with 25 mL portions of ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Analyze the crude product by LC-MS and ¹H NMR to determine conversion and purity.
-
Purify the residue via column chromatography on silica gel.
-
Process Optimization
The efficiency of flow reactions can be rapidly optimized by varying key parameters. A Design of Experiments (DoE) approach can systematically explore the reaction space.
| Entry | Temp (°C) | Residence Time (min) | Catalyst Loading (mol%) | Conversion (%) [a] |
| 1 | 100 | 10 | 2 | 75 |
| 2 | 120 | 10 | 2 | 92 |
| 3 | 140 | 10 | 2 | >99 |
| 4 | 140 | 5 | 2 | 95 |
| 5 | 140 | 20 | 2 | >99 |
| 6 | 120 | 10 | 1 | 84 |
[a] Conversion determined by LC-MS analysis of the crude reaction stream. This table represents illustrative data.
Causality behind Experimental Choices:
-
Temperature: Higher temperatures accelerate the reaction, especially the typically slow oxidative addition and reductive elimination steps.[8] Flow chemistry allows for superheating solvents above their atmospheric boiling points safely due to the pressurized system, dramatically increasing reaction rates.[8]
-
Residence Time: A longer residence time increases the reaction's duration, often leading to higher conversion. However, for unstable species, minimizing residence time at high temperatures can prevent degradation, a key advantage of flow.[12]
-
Catalyst Loading: Flow systems often allow for lower catalyst loadings because of efficient mixing and heat transfer, which improves process economics and reduces residual metal in the final product.[18]
Conclusion
This application note demonstrates a highly efficient, safe, and scalable method for the Suzuki-Miyaura cross-coupling of {Triazolo[4,3-a]pyridin-6-yl}boronic acid using continuous flow technology. The protocol offers precise control over critical reaction parameters, enabling rapid optimization and high yields of desirable bi-heteroaryl compounds. By mitigating the stability issues associated with heteroaromatic boronic acids and improving the overall process safety, this approach provides a powerful tool for researchers in medicinal chemistry and drug development, accelerating the synthesis of complex molecular architectures.[3]
References
- SEQENS. (2024, January 18). Revolutionizing Drug Chemical Processes: The Benefits of Flow Chemistry.
- Syrris. Flow Chemistry in the Pharmaceutical Industry.
- Lab Alley. Boric Acid Safety & Hazards.
- ResearchGate. The advantages of flow chemistry for the pharmaceutical industry.
- Mettler Toledo. Benefits of Continuous Flow Chemistry.
- 24/7 BIOPHARMA. (2020, March 13). Advantages of Continuous Flow Synthesis.
- MDPI. (2017, May 9). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow.
- Noël, T., & Musacchio, A. J. (2011). Suzuki-Miyaura cross-coupling of heteroaryl halides and arylboronic acids in continuous flow. Organic Letters, 13(19), 5180–5183.
- Cole-Parmer. Material Safety Data Sheet - (2-Methylpropyl)boronic acid, 98%.
- Wilson Salt.
- ACS Publications. Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry.
- Fisher Scientific. SAFETY DATA SHEET - (2-Methylpropyl)boronic acid.
-
Billingsley, K. L., & Buchwald, S. L. (2011). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Angewandte Chemie International Edition, 50(24), 5644-5648. [Link]
- Sigma-Aldrich. (2024, September 7).
- Ley, S. V., et al. (2016). Iterative reactions of transient boronic acids enable sequential C–C bond formation.
-
Chem-Space. [1][2][3]triazolo[4,3-a]pyridin-6-ylboronic acid.
- ResearchGate. Synthesis of pyridazinone and triazolo pyridazine analogs.
- iris.unina.it. (2025, November 25). Flow Chemistry for Flowing Cross-Couplings: A Concise Overview.
- MDPI.
- ResearchGate. (2025, August 9).
- MDPI. Advances in Flow Chemistry for Organolithium-Based Synthesis: A Process Perspective.
- ScienceDirect. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors.
- ResearchGate. Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic....
-
Beilstein-Institut. (2025, July 16). Continuous-flow synthesis of 1,4,6,7-tetrahydro-5H-[1][2][14]triazolo[4,5-c]pyridines towards key intermediates of clinical candidates.... [Link]
- NIH. Continuous Flow Chemistry: A Novel Technology for the Synthesis of Marine Drugs.
- ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube.
Sources
- 1. Revolutionizing Drug Chemical Processes: The Benefits of Flow Chemistry - SEQENS [seqens.com]
- 2. syrris.com [syrris.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Continuous-flow synthesis of 1,4,6,7-tetrahydro-5H-[1,2,3]triazolo[4,5-c]pyridines towards key intermediates of clinical candidates JNJ-54175446 and zanvipixant (JNJ-55308942) with antidepressant activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mt.com [mt.com]
- 9. iris.unina.it [iris.unina.it]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
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- 13. pubs.acs.org [pubs.acs.org]
- 14. laballey.com [laballey.com]
- 15. fishersci.co.uk [fishersci.co.uk]
- 16. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 17. wilsonsalt.com [wilsonsalt.com]
- 18. Suzuki-Miyaura cross-coupling of heteroaryl halides and arylboronic acids in continuous flow - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Low Yields in Suzuki Reactions with {Triazolo[4,3-a]pyridin-6-yl}boronic acid
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals encountering challenges with Suzuki-Miyaura cross-coupling reactions involving {Triazolo[4,3-a]pyridin-6-yl}boronic acid. This resource is designed to provide in-depth, field-proven insights to help you troubleshoot low yields and achieve successful coupling outcomes. The unique electronic properties and potential instability of this heteroaromatic boronic acid necessitate a carefully considered approach to reaction optimization.
Frequently Asked Questions (FAQs)
Here, we address some of the most common initial questions and concerns regarding Suzuki reactions with this class of compounds.
Q1: My Suzuki coupling reaction with {Triazolo[4,3-a]pyridin-6-yl}boronic acid is resulting in very low or no yield. What are the primary suspects?
A1: When a Suzuki coupling with a heteroaromatic boronic acid like {Triazolo[4,3-a]pyridin-6-yl}boronic acid fails, the investigation should focus on two main areas: the stability of the boronic acid itself and the reaction conditions. The most common culprit is the degradation of the boronic acid via protodeboronation, a process where the carbon-boron bond is cleaved by a proton source.[1] This is a well-documented issue with many heteroaromatic boronic acids, particularly those containing basic nitrogen atoms.[1][2][3] One study specifically noted that while 7-triazolopyridyl boronic acids and esters are stable when stored as solids, they are unstable in solution under various Suzuki reaction conditions and readily undergo protodeboronation.[4]
Q2: I observe a significant amount of the corresponding deboronated triazolopyridine in my reaction mixture. How can I prevent this?
A2: The presence of the deboronated starting material is a clear indication of protodeboronation.[1] This side reaction is often accelerated by the basic and aqueous conditions typical of many Suzuki protocols.[5][6] To mitigate this, consider the following strategies:
-
Use of Boronic Acid Surrogates: Convert the boronic acid to a more stable derivative, such as a pinacol ester or a potassium trifluoroborate salt. These are generally more resistant to protodeboronation.[7]
-
Anhydrous Conditions: The presence of water can facilitate protodeboronation.[7] Ensuring your solvent is rigorously dried and running the reaction under an inert atmosphere can be beneficial.
-
"Slow-Release" Strategy: Employing boronic acid surrogates like N-methyliminodiacetic acid (MIDA) boronates can provide a slow, controlled release of the boronic acid into the reaction mixture, keeping its concentration low and minimizing decomposition.[5][8][9]
Q3: Could my choice of palladium catalyst and ligand be the issue?
A3: Absolutely. The catalyst system is critical. For challenging substrates like heteroaromatic boronic acids, standard catalysts like Pd(PPh₃)₄ may not be effective.[10] Modern catalyst systems are often required:
-
Bulky, Electron-Rich Ligands: Biarylphosphine ligands such as XPhos, SPhos, and RuPhos are highly recommended.[7][11] These ligands promote the key steps in the catalytic cycle, including the often rate-limiting transmetalation and reductive elimination, which can help the desired coupling outcompete the protodeboronation of the boronic acid.[11]
-
Palladium Precatalysts: Using air- and moisture-stable precatalysts (e.g., XPhos Pd G3) can provide a more reliable source of the active Pd(0) catalyst and lead to more reproducible results.[7][12] These precatalysts can generate the active catalytic species under conditions where the boronic acid decomposition is slow.[12]
In-Depth Troubleshooting Guides
This section provides a more detailed, systematic approach to overcoming low yields.
Guide 1: Assessing and Enhancing the Stability of {Triazolo[4,3-a]pyridin-6-yl}boronic acid
The inherent instability of many heteroaromatic boronic acids is the primary hurdle.[5][8] The triazolopyridine scaffold, with its basic nitrogen atoms, is particularly susceptible to protodeboronation, which can be pH-dependent.[2][13]
Workflow for Stability Enhancement
Caption: Decision workflow for addressing boronic acid instability.
Protocol 1: Synthesis of {Triazolo[4,3-a]pyridin-6-yl}boronic acid pinacol ester
This protocol provides a general method to convert the potentially unstable boronic acid into a more robust boronic ester.
Materials:
-
{Triazolo[4,3-a]pyridin-6-yl}boronic acid
-
Pinacol
-
Anhydrous toluene or THF
-
Dean-Stark apparatus (for toluene) or molecular sieves (for THF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser (with a Dean-Stark trap if using toluene), add {Triazolo[4,3-a]pyridin-6-yl}boronic acid (1.0 equiv) and pinacol (1.1 equiv).
-
Add a sufficient volume of anhydrous toluene or THF to dissolve the reactants.
-
If using toluene, heat the mixture to reflux and azeotropically remove water using the Dean-Stark trap until no more water is collected.
-
If using THF, add activated 4Å molecular sieves and stir the mixture at room temperature or gentle heat (e.g., 40-50 °C) overnight.
-
Monitor the reaction by TLC or LC-MS for the disappearance of the starting boronic acid.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
The crude pinacol ester can often be used directly in the subsequent Suzuki coupling. If necessary, purify by flash column chromatography on silica gel.
Guide 2: Optimizing Suzuki Reaction Conditions
Once you have a stable form of your boron-containing reagent, the next step is to systematically optimize the reaction parameters.
Table 1: Recommended Starting Conditions for Difficult Suzuki Couplings
| Parameter | Recommended Condition | Rationale |
| Palladium Precatalyst | XPhos Pd G3 (2-5 mol%) | Air- and moisture-stable; provides reliable generation of the active Pd(0) catalyst.[7][12] |
| Ligand | XPhos (if not using a precatalyst) | A bulky, electron-rich biarylphosphine ligand that accelerates the catalytic cycle.[11] |
| Base | K₃PO₄ or Cs₂CO₃ (2-3 equiv) | Moderately strong, non-nucleophilic bases that are often effective and can minimize side reactions. |
| Solvent | Anhydrous Dioxane or Toluene/Water (e.g., 10:1) | Non-polar aprotic solvents are generally preferred. A small amount of water may be necessary for some boronic acid surrogates.[7][10] |
| Temperature | 80-110 °C | Elevated temperatures are often required to overcome activation barriers.[7] |
| Atmosphere | Inert (Nitrogen or Argon) | Essential to prevent oxidation of the catalyst and boronic acid.[11] |
Protocol 2: General Procedure for Suzuki Coupling with {Triazolo[4,3-a]pyridin-6-yl}boronic acid pinacol ester
This protocol provides a robust starting point for your optimization experiments.
Materials:
-
Aryl/heteroaryl halide (1.0 equiv)
-
{Triazolo[4,3-a]pyridin-6-yl}boronic acid pinacol ester (1.2-1.5 equiv)
-
XPhos Pd G3 (2 mol%)
-
K₃PO₄ (3 equiv), finely ground and dried
-
Anhydrous 1,4-dioxane
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask or reaction vial, add the aryl/heteroaryl halide, the boronic acid pinacol ester, and K₃PO₄.
-
Evacuate and backfill the flask with an inert gas (repeat this cycle 3 times).
-
Add the XPhos Pd G3 precatalyst.
-
Add anhydrous 1,4-dioxane via syringe.
-
Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Troubleshooting Flowchart
If the initial optimized conditions still result in low yields, this flowchart can guide your next steps.
Caption: A systematic approach to troubleshooting a failing Suzuki reaction.
By methodically addressing the stability of the {Triazolo[4,3-a]pyridin-6-yl}boronic acid and optimizing the key reaction parameters, researchers can significantly improve the chances of achieving high yields in these challenging Suzuki-Miyaura cross-coupling reactions.
References
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]
-
Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(20), 6961–6963. [Link]
-
Cox, P. A., Leach, A. G., Campbell, A. D., & Lloyd-Jones, G. C. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society, 138(29), 9145–9157. [Link]
-
Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(20), 6961-6963. [Link]
-
Wikipedia contributors. (2023). Protodeboronation. Wikipedia, The Free Encyclopedia. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]
-
Hayes, H. L. D., Wei, R., Assante, M., Geogheghan, K. J., Jin, N., Tomasi, S., Noonan, G., Leach, A. G., & Lloyd-Jones, G. C. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 143(36), 14814–14826. [Link]
-
Lloyd-Jones, G. C. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1259–1274. [Link]
-
Molander, G. A., & Ellis, N. (2007). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. Accounts of Chemical Research, 40(4), 275–286. [Link]
-
Al-Zoubi, R. M., & Marion, O. (2010). Synthesis of Novel Triazolopyridylboronic Acids and Esters. Study of Potential Application to Suzuki-Type Reactions. Molecules, 15(8), 5583-5593. [Link]
-
Reddit user discussion. (2023). Help needed with unreproducible Suzuki coupling. r/Chempros. [Link]
-
Ramirez, A., Garcia-Carrillo, A., & Moran, J. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 98(10), 633-638. [Link]
-
Cox, P. A., et al. (2016). Protodeboronation of heteroaromatic, vinyl and cyclopropyl boronic acids: pH-rate profiles, auto-catalysis and disproportionation. ChemRxiv. [Link]
-
ResearchGate user question. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. ResearchGate. [Link]
-
Cédric, T., & Berteina-Raboin, S. (2019). The Slow-Release Strategy in Suzuki–Miyaura Coupling. Catalysts, 9(11), 939. [Link]
-
Hayes, H. L. D., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. ChemRxiv. [Link]
-
Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH−Rate Profiles, Autocatalysis. LJMU Research Online. [Link]
-
Kaczmarczyk, S., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2236–2247. [Link]
Sources
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. research.ed.ac.uk [research.ed.ac.uk]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pure.ed.ac.uk [pure.ed.ac.uk]
Preventing protodeboronation of {Triazolo[4,3-a]pyridin-6-yl}boronic acid during coupling
Technical Support Center: Suzuki-Miyaura Coupling
Guide ID: SMC-TSG-2601 Topic: Preventing Protodeboronation of {Triazolo[4,3-a]pyridin-6-yl}boronic acid Senior Application Scientist: Dr. Gemini
Introduction: The Challenge of Heteroaromatic Boronic Acids
Researchers utilizing electron-deficient N-heterocyclic boronic acids, such as {Triazolo[4,3-a]pyridin-6-yl}boronic acid, in Suzuki-Miyaura cross-coupling reactions frequently encounter a yield-limiting side reaction known as protodeboronation. This process involves the cleavage of the crucial carbon-boron bond and its replacement by a carbon-hydrogen bond, consuming the starting material and generating the parent heterocycle as a byproduct.[1][2] The inherent basicity and electronic properties of the triazolopyridine scaffold make this particular boronic acid highly susceptible to decomposition under standard coupling conditions.[1][3]
This guide provides a structured, in-depth troubleshooting framework designed to help you diagnose the root causes of protodeboronation in your experiments and implement effective, field-proven strategies to mitigate it.
Troubleshooting & Optimization Guide (Q&A)
Q1: What is protodeboronation, and why is {Triazolo[4,3-a]pyridin-6-yl}boronic acid particularly prone to it?
A: Protodeboronation is the protonolysis of the C–B bond.[1] The reaction is highly dependent on pH and can be catalyzed by acids, bases, or even palladium complexes.[1][4][5] For {Triazolo[4,3-a]pyridin-6-yl}boronic acid, two key factors increase its susceptibility:
-
Electronic Effects: The triazolopyridine ring is an electron-deficient system. This electronic nature can weaken the C-B bond, making it more liable to cleavage.
-
Basic Heterocycle Mechanism: Boronic acids containing basic nitrogen atoms, like yours, can exhibit complex protodeboronation mechanisms.[1] Under neutral or near-neutral pH conditions, they can form zwitterionic species that undergo rapid, unimolecular fragmentation to the protodeboronated product.[1][3] This is a distinct pathway from the more common base-catalyzed mechanism seen with simple aryl boronic acids.[1]
Understanding these underlying factors is the first step in designing a more robust reaction protocol.
Q2: I am observing significant formation of triazolo[4,3-a]pyridine in my reaction. Which experimental parameters should I investigate first?
A: The formation of the parent heterocycle is the classic signature of protodeboronation. This indicates that the rate of boronic acid decomposition is competitive with, or even faster than, the rate of the desired Suzuki-Miyaura coupling. The entire reaction is a kinetic competition between productive C-C bond formation and unproductive C-B bond cleavage.
You should systematically evaluate the following four parameters, as they have the most significant impact on the outcome.
Q3: How do I choose the right base and solvent to minimize protodeboronation?
A: The base and solvent are critically linked. The primary goal is to create conditions that activate the boronic acid for transmetalation without providing an environment conducive to protonolysis.
Base Selection: The role of the base is to form the boronate species [ArB(OH)3]-, which is essential for the transmetalation step in the catalytic cycle.[6] However, strong bases, especially hydroxides (e.g., NaOH, KOH) in aqueous media, dramatically accelerate protodeboronation.[7][8]
-
Recommendation: Switch to milder, less nucleophilic inorganic bases. Potassium phosphate (K₃PO₄) is often the base of choice for sensitive boronic acids.[9] Carbonates such as Cs₂CO₃ or K₂CO₃ are also excellent alternatives.[10]
Solvent System: Protic solvents (e.g., water, methanol, ethanol) are a direct source of protons and must be minimized.
-
Recommendation: Use a primarily aprotic solvent system. 1,4-Dioxane or Toluene are excellent choices. While a small amount of water is often necessary to solubilize the inorganic base, you should aim for the lowest effective concentration. Start with a ratio of 10:1 or 5:1 (organic:water) and optimize from there.[9] Anhydrous conditions, if practical for your system, can also be explored.[7]
| Parameter | Avoid | Recommended Starting Point | Rationale |
| Base | NaOH, KOH, LiOH | K₃PO₄ (3 equiv) | Provides sufficient basicity for catalysis while minimizing the rate of base-catalyzed protodeboronation.[9] |
| Solvent | Methanol, Ethanol | 1,4-Dioxane / H₂O (5:1) | Aprotic solvent limits the primary proton source. Minimal water is used only to facilitate base solubility.[9] |
Q4: Can my choice of palladium catalyst and ligand make the problem worse?
A: Yes, absolutely. The catalyst system dictates the speed of the productive Suzuki cycle. If the catalytic cycle is sluggish, the sensitive boronic acid is exposed to the potentially degrading basic conditions for a longer period.
-
Accelerating the Catalytic Cycle: Modern, bulky, electron-rich phosphine ligands are designed to accelerate both the oxidative addition and reductive elimination steps.[11] A faster overall cycle means the boronic acid has less time to decompose before it is productively consumed. Ligands like SPhos , XPhos , or RuPhos are often effective for challenging couplings.[9]
-
A Critical Nuance—Palladium-Catalyzed Protodeboronation: Recent studies have revealed a counterintuitive finding: while bulky phosphine ligands can accelerate the desired coupling, they can also actively promote a palladium-catalyzed protodeboronation pathway.[4][5][12] This occurs via a reactive intermediate formed after transmetalation.[4] Therefore, ligand selection is a careful balancing act. If you observe increased protodeboronation after switching to a very bulky ligand, it may be promoting this undesired pathway. In such cases, a slightly less bulky ligand may be optimal.
Q5: Optimization has failed to solve the issue. What is the most robust strategy to guarantee success?
A: When a boronic acid is inherently unstable, the most effective strategy is to avoid using it directly in the coupling reaction. Instead, you should use a more stable derivative that generates the reactive boronic acid in situ under the reaction conditions. This "slow-release" approach maintains a very low concentration of the unstable species at any given time, favoring the cross-coupling reaction over decomposition.[1][9]
Several excellent, air-stable surrogates have been developed:
-
N-Methyliminodiacetic Acid (MIDA) Boronates: These are highly stable, crystalline solids that are exceptionally easy to handle and store.[9][13] They slowly hydrolyze under basic conditions (e.g., with K₃PO₄) to release the boronic acid, making them ideal for challenging couplings.[9][14] This is often considered the gold standard for unstable boronic acids.
-
Potassium Trifluoroborates (R-BF₃K): These salts are generally more stable than the corresponding boronic acids and are competent coupling partners.[1][13]
-
Pinacol Boronate Esters: Converting the boronic acid to its pinacol ester can significantly enhance its stability against protodeboronation.[15][16][17]
-
Diethanolamine (DABO) Boronates: These adducts are air- and water-stable, easy to prepare, and can be used directly in coupling reactions.[18]
For {Triazolo[4,3-a]pyridin-6-yl}boronic acid, converting it to its MIDA boronate is the most highly recommended path forward.
Recommended Experimental Protocols
Protocol 1: Optimized Suzuki-Miyaura Coupling of a Sensitive Boronic Acid
This protocol is a recommended starting point for the direct use of {Triazolo[4,3-a]pyridin-6-yl}boronic acid, incorporating best practices to minimize protodeboronation.
-
Reagent Preparation: To a dry reaction vessel, add the aryl halide (1.0 equiv), {Triazolo[4,3-a]pyridin-6-yl}boronic acid (1.2–1.5 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv).
-
Catalyst Addition: Add the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2-4 mol%).
-
Inert Atmosphere: Seal the vessel and thoroughly degas the mixture by purging with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water 5:1) via syringe.
-
Reaction: Heat the mixture to 80 °C with vigorous stirring. Monitor the reaction progress closely by TLC or LC-MS.
-
Workup: Upon consumption of the limiting reagent (aryl halide), cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Preparation and Use of an Air-Stable MIDA Boronate
This two-step procedure is the most robust method for preventing protodeboronation.
Step A: Synthesis of the MIDA Boronate
-
Setup: In a round-bottom flask, combine {Triazolo[4,3-a]pyridin-6-yl}boronic acid (1.0 equiv) and N-methyliminodiacetic acid (1.05 equiv).
-
Solvent: Add dimethylformamide (DMF).
-
Dehydration: Heat the mixture to 80-100 °C under vacuum or with a Dean-Stark trap to facilitate the azeotropic removal of water for 2-18 hours.[18]
-
Isolation: Cool the reaction mixture. The MIDA boronate often precipitates and can be isolated by filtration, washed with a non-polar solvent (like hexanes), and dried. It is typically a stable, crystalline solid that requires no further purification.[9]
Step B: Slow-Release Suzuki-Miyaura Coupling
-
Procedure: Follow the steps outlined in Protocol 1 , but instead of using the boronic acid, use the newly synthesized {Triazolo[4,3-a]pyridin-6-yl}-MIDA boronate (1.1-1.2 equiv). The reaction conditions (K₃PO₄ base, dioxane/water solvent) will promote the slow hydrolysis of the MIDA boronate, releasing the boronic acid in situ for the coupling reaction.[9]
References
- Al-Zoubi, R. M., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society.
- Wikipedia.
- Ser, C.-T., et al. (2023).
- Burke, M. D., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates.
- Vedejs, E., et al. (2011). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions.
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
- Burke, M. D., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society.
- Lloyd-Jones, G. C., et al. (2020). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: PH-Rate Profiles, Autocatalysis, and Disproportionation.
- Carrow, B. P., et al. (2017). “Cationic” Suzuki–Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. Journal of the American Chemical Society.
- Lloyd-Jones, G. C., et al. (2020).
- Ser, C.-T., et al. (2023). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society.
- Lloyd-Jones, G. C., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. University of Edinburgh Research Explorer.
- Ser, C.-T. (2024). Bulky ligands promote palladium-catalyzed protodeboronation.
- Lloyd-Jones, G. C., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society.
- Leadbeater, N. E. (2001). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry.
- Le, T. H., et al. (2024). Screening of different bases on the protodeboronation reaction of 4-tert-butylphenylboronic acid.
- Burke, M. D., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates.
- Ser, C.-T., et al. (2023).
- Carrow, B. P., & Hartwig, J. F. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews.
- Organic Chemistry Portal.
- Lloyd-Jones, G. C., et al. (2020).
- BenchChem.
- Wikipedia. Suzuki reaction.
- Organic Chemistry Portal. Suzuki Coupling.
- Cheeseman, J. D., et al. (2022). Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm. PubMed Central.
- Delaney, C. P., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society.
- Ser, C.-T., et al. (2024).
-
Sigma-Aldrich. [1][7][9]triazolo[4,3-a]pyridin-6-ylboronic acid.
- Silva, F., et al. (2021).
Sources
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. semanticscholar.org [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Bulky ligands promote palladium-catalyzed protodeboronation - American Chemical Society [acs.digitellinc.com]
- 5. aspuru.substack.com [aspuru.substack.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. research.ed.ac.uk [research.ed.ac.uk]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Yoneda Labs [yonedalabs.com]
- 16. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 18. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Catalyst Poisoning in Suzuki Couplings with Triazolopyridine Boronic Acids
Welcome to the technical support hub for navigating the complexities of Suzuki-Miyaura cross-coupling reactions, specifically when encountering challenges with triazolopyridine boronic acids. This guide is designed for researchers, medicinal chemists, and process development scientists who are leveraging this powerful C-C bond-forming reaction but face issues related to catalyst deactivation.
The unique electronic properties of N-heterocyclic compounds like triazolopyridine can present significant hurdles, primarily through catalyst poisoning.[1][2][3] This document provides a structured, in-depth troubleshooting guide in a question-and-answer format to diagnose and resolve these common yet complex issues.
Part 1: Frequently Asked Questions (FAQs) & Initial Diagnostics
Q1: My Suzuki reaction with a triazolopyridine boronic acid is sluggish or has completely stalled. How do I confirm if catalyst poisoning is the root cause?
A1: Stalled reactions are a classic symptom, but it's crucial to differentiate poisoning from other issues like poor reagent quality or suboptimal conditions.
Initial Diagnostic Workflow:
-
Reaction Monitoring: If you haven't already, set up a small-scale reaction and monitor it by TLC, LC-MS, or GC-MS at regular intervals (e.g., 30 min, 1 hr, 2 hrs, overnight). A reaction that starts and then abruptly stops is a strong indicator of catalyst deactivation.
-
Visual Cues: A rapid color change of the reaction mixture from a clear, light yellow/orange to a black precipitate (palladium black) early in the reaction can signify catalyst decomposition.[4] However, this is not always a definitive sign of failure, as some successful reactions also form dark mixtures.
-
Control Experiment: Run a parallel reaction with a "well-behaved" boronic acid (e.g., phenylboronic acid) and your aryl halide under the exact same conditions. If this control reaction proceeds to completion while your triazolopyridine reaction fails, it strongly implicates the heterocyclic substrate as the problem.
Q2: What is the primary mechanism by which triazolopyridine boronic acids poison the palladium catalyst?
A2: The primary mechanism is the coordination of the Lewis basic nitrogen atoms of the triazolopyridine ring to the palladium center.[1][2] This coordination is often strong and can lead to the formation of stable, off-cycle palladium complexes that are catalytically inactive.
-
Causality: The lone pair of electrons on the nitrogen atoms can act as a ligand, competing with the desired phosphine ligands and substrates for coordination sites on the palladium. This can inhibit crucial steps in the catalytic cycle, such as oxidative addition or reductive elimination.[5][6]
Visualizing the Poisoning Mechanism
Below is a simplified representation of how an N-heterocycle can disrupt the Suzuki catalytic cycle.
Caption: Catalyst poisoning by N-heterocycle coordination.
Part 2: Advanced Troubleshooting & Optimization Strategies
If initial diagnostics point towards catalyst poisoning, the following strategies can be employed to overcome the issue.
Q3: My reaction is confirmed to be failing due to the triazolopyridine substrate. What are the first parameters I should change?
A3: The first line of defense involves modifying the catalyst system and reaction conditions to disfavor the poisoning pathway. Focus on ligands, catalyst precursors, and bases.
Troubleshooting Workflow: Parameter Optimization
Caption: Systematic workflow for troubleshooting difficult Suzuki couplings.
Q4: Which specific ligands and palladium sources are recommended for coupling with N-heterocycles?
A4: The key is to use ligands that are both sterically bulky and highly electron-donating. This combination promotes the desired catalytic cycle steps and kinetically disfavors the binding of the smaller N-heterocycle.
-
Expertise & Experience: Bulky phosphine ligands, such as those developed by Buchwald and Fu, are industry standards for challenging couplings.[4] They create a sterically hindered environment around the palladium, making it difficult for the triazolopyridine to coordinate. Their strong electron-donating ability also accelerates the rate-limiting oxidative addition step.
| Ligand Type | Examples | Rationale for Use |
| Buchwald Ligands | SPhos, XPhos, RuPhos | Sterically demanding and electron-rich; excellent for accelerating oxidative addition with challenging substrates. |
| Dialkylbiarylphosphines | DavePhos, JohnPhos | Similar properties to Buchwald ligands, offering a wide range of steric and electronic profiles to screen. |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes, SIMes | Strong σ-donors that form very stable bonds with palladium, potentially resisting displacement by the triazolopyridine.[7] |
Recommended Palladium Pre-catalysts:
-
Pd(OAc)₂ or Pd₂(dba)₃: These are common Pd(0) or Pd(II) sources that are activated in situ by the phosphine ligand. They offer flexibility in choosing the ligand-to-metal ratio.
-
Pre-formed Pre-catalysts (e.g., XPhos-Pd-G3): These are often more stable and provide a consistent 1:1 palladium-to-ligand ratio, leading to more reproducible results.
Q5: How does the choice of base and solvent impact catalyst poisoning?
A5: The base and solvent system is critical and can dramatically influence reaction outcomes.[8][9][10]
-
Base Selection:
-
The Problem with Strong Bases: Strong, hard bases like NaOH or KOH in aqueous solutions can sometimes promote catalyst decomposition or unwanted side reactions.
-
Recommended Bases: Weaker inorganic bases like K₃PO₄ or Cs₂CO₃ are often superior.[4] They are effective at activating the boronic acid for transmetalation but are generally milder on the catalyst. K₃PO₄, in particular, is known to be effective in anhydrous conditions, which can be beneficial.
-
Causality: The choice of base influences the formation of the active boronate species required for transmetalation.[11] A base that is too harsh can degrade the boronic acid or the catalyst itself.
-
-
Solvent Selection:
-
Polar Aprotic Solvents: Solvents like Dioxane, THF, or DME, often with a small amount of water, are standard for Suzuki couplings.[4][9] Water can be crucial for dissolving the base and facilitating the formation of the active boronate.
-
Anhydrous Conditions: For substrates prone to protodeboronation (hydrolysis of the C-B bond), anhydrous conditions (e.g., dry toluene or dioxane with K₃PO₄) can be beneficial.[1]
-
Trustworthiness of Protocol: Screening a matrix of bases and solvents is a self-validating approach to identify the optimal conditions for your specific substrate combination.
-
| Parameter | Recommended Options | Rationale & Considerations |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃ | Milder conditions, good solubility in polar aprotic solvents. Avoid strong hydroxides initially. |
| Solvent | Dioxane/H₂O, Toluene, THF, 2-MeTHF | Start with a standard like Dioxane/H₂O (e.g., 10:1 v/v). If protodeboronation is suspected, switch to anhydrous toluene.[12] |
Part 3: Advanced Protocols & Alternative Strategies
Q6: I've tried optimizing ligands, bases, and solvents with my triazolopyridine boronic acid, but the yield is still poor. What's next?
A6: If standard optimizations fail, it's time to consider modifying the boronic acid itself. Heteroaryl boronic acids can be unstable and prone to decomposition (protodeboronation), which can be exacerbated by the reaction conditions.[1]
Strategy: Use of Boronic Esters
Converting the boronic acid to a more stable boronate ester, such as a pinacol (Bpin) or MIDA ester, is a highly effective strategy.[13][14]
-
Mechanism of Action: These esters are more robust and less prone to premature decomposition. They slowly hydrolyze in situ under the reaction conditions to release the active boronic acid, maintaining a low, steady concentration that can participate in the catalytic cycle before it has a chance to decompose or poison the catalyst.
Experimental Protocol: Conversion to a Pinacol Boronate Ester
-
Setup: To a round-bottom flask charged with the triazolopyridine boronic acid (1.0 equiv) and pinacol (1.1 equiv), add a suitable solvent like THF or Dichloromethane.
-
Drying: Add anhydrous magnesium sulfate (MgSO₄) to act as a drying agent.
-
Reaction: Stir the mixture at room temperature for 2-4 hours or until TLC/LC-MS analysis shows complete conversion.
-
Workup: Filter off the MgSO₄ and concentrate the filtrate under reduced pressure. The resulting crude pinacol ester can often be used directly in the Suzuki coupling without further purification.
Q7: Are there any additives that can help mitigate catalyst poisoning?
A7: Yes, certain additives can act as "buffers" or sacrificial agents.
-
Trimethyl Borate: The addition of trimethyl borate has been shown to enhance reaction rates in challenging heteroaryl-heteroaryl couplings. It is believed to work by several mechanisms, including preventing catalyst poisoning by the heteroatoms.[1]
References
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
ACS Publications. (n.d.). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System. Journal of the American Chemical Society. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science. Retrieved from [Link]
-
ACS Publications. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Novel Triazolopyridylboronic Acids and Esters. Study of Potential Application to Suzuki-Type Reactions. Retrieved from [Link]
-
Reddit. (n.d.). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of solvents and bases on Suzuki-Miyaura cross coupling reaction.... Retrieved from [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes.... Retrieved from [Link]
-
NIH. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Retrieved from [Link]
-
ResearchGate. (n.d.). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides.... Retrieved from [Link]
-
Royal Society of Chemistry. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology. Retrieved from [Link]
-
NIH. (n.d.). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Retrieved from [Link]
-
NIH. (n.d.). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. Retrieved from [Link]
-
ResearchGate. (n.d.). Biomacromolecule supported N-heterocyclic carbene-palladium(II) as a novel catalyst for Suzuki-Miyaura and Mizoroki-Heck cross-coupling reactions. Retrieved from [Link]
-
ACS Publications. (n.d.). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry. Retrieved from [Link]
-
Arodes. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Retrieved from [Link]
-
YouTube. (2011). Masking Boronic Acids for Suzuki Coupling. Retrieved from [Link]
-
MDPI. (n.d.). Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II: Hydrogenation of 1-Methylpyrrole over Rhodium. Retrieved from [Link]
-
NIH. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
MDPI. (n.d.). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Retrieved from [Link]
-
Catalysis Consulting. (n.d.). Case Study: Solvent Selection for a Suzuki Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling. Retrieved from [Link]
-
ACS Publications. (2026). Employing Arylboronic Acids in Nickel-Catalyzed Enantioselective Suzuki-Type Cross-Couplings: Access to Chiral α-Aryl Phosphonates and α-Aryl Esters. Organic Letters. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and Properties of Palladium–Triazolopyridinylidene: Catalyst for Cross-Coupling Using Chloroarenes and Nitroarenes. Retrieved from [Link]
-
INIS-IAEA. (2024). Involvement of 8-chloro-2-methyl benzo thiazolo[3,2-a] pyrimidine-4-ona and 2-bromo-7-trifluoromethyl-5 H-5-oxo-1,3,4-thiadiazo [3,2-a] pyrimidine to palladium catalyzed Suzuki-Miyauri cross coupling reaction. Retrieved from [Link]
-
NIH. (n.d.). Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents. Retrieved from [Link]
-
Wikipedia. (n.d.). Catalyst poisoning. Retrieved from [Link]
Sources
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- 2. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 4. reddit.com [reddit.com]
- 5. pubs.acs.org [pubs.acs.org]
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- 10. arodes.hes-so.ch [arodes.hes-so.ch]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. catalysisconsulting.co.uk [catalysisconsulting.co.uk]
- 13. m.youtube.com [m.youtube.com]
- 14. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
Optimization of base and solvent for {Triazolo[4,3-a]pyridin-6-yl}boronic acid couplings
Welcome to the technical support guide for optimizing Suzuki-Miyaura cross-coupling reactions involving {Triazolo[4,3-a]pyridin-6-yl}boronic acid and its derivatives. This resource is designed for researchers, chemists, and drug development professionals who encounter challenges with this specific class of nitrogen-rich heteroarylboronic acids. Our goal is to move beyond generic protocols and provide a deeper understanding of the reaction's nuances, enabling you to troubleshoot effectively and optimize your synthetic outcomes.
The triazolopyridine scaffold is a privileged structure in medicinal chemistry, but its successful incorporation via cross-coupling is often non-trivial. The inherent electronic properties and potential instability of the corresponding boronic acid demand a carefully tailored approach to reaction design. This guide is structured as a series of frequently asked questions that address the most common issues encountered in the lab.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Suzuki-Miyaura reaction with {Triazolo[4,3-a]pyridin-6-yl}boronic acid has a very low yield, and I recover most of my starting aryl halide. What's the likely cause?
A1: This scenario, characterized by low conversion of the starting material, typically points to an issue in the catalytic cycle before the final reductive elimination. For nitrogen-rich heteroarylboronic acids, two primary culprits are catalyst inhibition and the inherent instability of the boronic acid itself.
-
Catalyst Inhibition: The lone pair electrons on the nitrogen atoms of the triazolopyridine ring can coordinate to the palladium center. This coordination can stabilize the catalyst in an off-cycle state, effectively poisoning it and preventing it from participating in the reaction.[1]
-
Boronic Acid Instability (Protodeboronation): Heteroaryl boronic acids, particularly those containing electron-deficient rings, are highly susceptible to protodeboronation—a side reaction where the C-B bond is cleaved by a proton source (like water) to replace the boronic acid group with a hydrogen atom.[2][3] If your boronic acid decomposes before it can couple, you will naturally observe low conversion of your aryl halide.
Initial Troubleshooting Steps:
-
Protect the Boronic Acid: Convert the boronic acid to a more stable boronate ester, such as a pinacol (BPin) or neopentylglycol (BNeo) ester. These derivatives exhibit greater stability towards protodeboronation and can release the active boronic acid species more slowly under the reaction conditions.[3][4] DABO boronates are another excellent option, known for their exceptional stability and ease of handling.[5]
-
Use Anhydrous Conditions: Since water is a primary driver of protodeboronation, switching to strictly anhydrous conditions can be highly effective.[1][6] This involves using dry solvents and a non-hydroxide base like potassium phosphate (K₃PO₄) or cesium fluoride (CsF).
-
Ligand Choice: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like XPhos, SPhos) or N-heterocyclic carbenes (NHCs). These ligands can accelerate the rate-limiting oxidative addition and subsequent reductive elimination steps, helping the desired coupling outcompete catalyst inhibition and boronic acid decomposition.[7][8]
Q2: I'm observing the formation of a significant amount of the deboronated triazolopyridine byproduct. How can I prevent this protodeboronation?
A2: Protodeboronation is arguably the most common failure mode for this class of substrate. The mechanism is often base-catalyzed, making the choice of base and the presence of water critical factors.[3]
The core strategy is to minimize the concentration of both the free boronic acid and the proton source (water) at any given time.
Key Optimization Strategies:
| Strategy | Rationale | Recommended Action |
| Use a Milder Base | Strong bases in aqueous media accelerate protodeboronation.[6] Weaker bases lower the rate of this side reaction. | Switch from strong bases like NaOH or Cs₂CO₃ to milder options like K₂CO₃ or potassium fluoride (KF).[9][10] |
| Anhydrous Conditions | Eliminates the primary proton source for the side reaction.[1] | Use a finely powdered, anhydrous base (e.g., K₃PO₄) with dry solvents (e.g., dioxane, toluene, or DME). |
| Use a Boronate Ester | Esters like pinacol (BPin) or MIDA boronates are significantly more stable to hydrolysis and protodeboronation than the free boronic acid.[2][4] | Synthesize the corresponding ester from the boronic acid and use it directly in the coupling reaction. |
| "Slow-Release" Strategy | Masking the boronic acid (e.g., as a DABO or MIDA ester) allows for its slow, controlled release into the reaction, keeping its instantaneous concentration low and minimizing degradation.[4][5] | Consider using a boronic acid surrogate that requires in-situ hydrolysis to participate in the reaction. |
Below is a workflow to guide your decision-making process when tackling protodeboronation.
Caption: Troubleshooting workflow for protodeboronation.
Q3: Which base and solvent combination is the best starting point for my {Triazolo[4,3-a]pyridin-6-yl}boronic acid coupling?
A3: There is no single "best" combination, as the optimal choice depends on the specific aryl halide partner and the stability of your boronic acid. However, a systematic screening approach is highly effective. The base is essential for activating the boronic acid to form the more nucleophilic boronate species, which then participates in transmetalation.[11][12][13] The solvent must solubilize the reagents and can influence the reaction rate and selectivity.[14][15]
Here is a recommended set of starting conditions for initial screening.
Screening Table for Base/Solvent Optimization
| Entry | Base (equiv.) | Solvent System (v/v) | Temperature (°C) | Expected Outcome & Rationale |
| 1 | K₂CO₃ (2.5) | Dioxane / H₂O (4:1) | 80-100 | Standard Aqueous: A common starting point. Water helps dissolve the base and facilitates boronate formation, but carries a high risk of protodeboronation with this substrate.[16] |
| 2 | K₃PO₄ (2.5) | Toluene (anhydrous) | 100 | Anhydrous Inorganic: A strong, non-nucleophilic base in a non-polar solvent. Often effective at preventing protodeboronation.[7] |
| 3 | Cs₂CO₃ (2.5) | Dioxane (anhydrous) | 80-100 | Strong Anhydrous: Cesium carbonate is highly effective but can be aggressive. Good for difficult couplings but may increase decomposition if run for too long.[17] |
| 4 | TMSOK (1.2) | DME (anhydrous) | 80 | Soluble Organic Base: Potassium trimethylsilanolate offers excellent solubility in organic solvents for truly homogeneous anhydrous conditions, which can be beneficial for refractory heteroaryl couplings.[1] |
Experimental Protocol: General Procedure for Reaction Screening
This protocol provides a framework for screening the conditions listed in the table above.
-
Reagent Preparation: To a flame-dried reaction vial equipped with a magnetic stir bar, add the {Triazolo[4,3-a]pyridin-6-yl}boronic acid (or ester) (1.2 equiv.), the aryl halide (1.0 equiv.), and the chosen base (see table, 2.5 equiv.).
-
Inert Atmosphere: Seal the vial with a septum cap. Evacuate the vial and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[7] Oxygen can cause homocoupling of the boronic acid.[18]
-
Catalyst/Ligand Addition: In a separate vial under an inert atmosphere, prepare a stock solution of the palladium precatalyst (e.g., Pd₂(dba)₃, 2.5 mol %) and ligand (e.g., XPhos, 5.5 mol %). Add the required volume of this solution to the reaction vial via syringe.
-
Solvent Addition: Add the degassed solvent system (see table) to the reaction vial via syringe.
-
Reaction: Place the vial in a preheated aluminum reaction block on a magnetic stir plate and heat to the specified temperature.
-
Monitoring: Monitor the reaction progress by taking small aliquots at regular intervals (e.g., 1h, 4h, 16h) and analyzing by LC-MS or TLC.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure for purification.
Q4: Can you explain the role of the base in the Suzuki-Miyaura catalytic cycle?
A4: Certainly. Understanding the function of the base is key to troubleshooting. The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving three main steps: oxidative addition, transmetalation, and reductive elimination. The base plays its critical role during the transmetalation step.
The boronic acid (R-B(OH)₂) itself is generally not nucleophilic enough to transfer its organic group to the palladium center efficiently. The base reacts with the boronic acid to form a more electron-rich, and therefore more nucleophilic, "ate" complex, known as a boronate (e.g., R-B(OH)₃⁻).[11][12][19] This activated boronate species is what readily undergoes transmetalation with the Pd(II)-halide complex formed after oxidative addition.
Caption: The Suzuki-Miyaura catalytic cycle.
References
- Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction.Google Scholar.
- Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction.Journal of the American Chemical Society.
- Suzuki-Miyaura Coupling.Chemistry LibreTexts.
- Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings.
- Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction.PubMed.
- Addressing the instability of boronic acids in Suzuki-Miyaura coupling.BenchChem.
- Suzuki Coupling.Organic Chemistry Portal.
- The Slow-Release Strategy in Suzuki–Miyaura Coupling.
- Selection of boron reagents for Suzuki–Miyaura coupling.Chemical Society Reviews.
- Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings.
- Optimization of the Suzuki-Miyaura coupling and triazole isomerization.
- DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions.PMC - NIH.
- Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings.Wiley Online Library.
- Optimization of reaction conditions for the Suzuki-Miyaura coupling.
- How to approach choosing reaction conditions for Suzuki?Reddit.
- Optimization of reaction conditions for the Suzuki-Miyaura coupling of...
- Suzuki-Miyaura cross-coupling: Practical Guide.Yoneda Labs.
- Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Bor
- Transmetalation in the Suzuki-Miyaura Coupling: The Fork in the Trail.
- Optimization of the Reaction Condition for the Suzuki-Miyaura Coupling of 4a and 6.
- Troubleshooting Suzuki coupling with 2-(2-Bromophenyl)acetophenone.BenchChem.
- How can I solve my problem with Suzuki coupling?
- Troubleshooting difficult Suzuki couplings with substituted boronic acids.BenchChem.
- Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions.ArODES.
- Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents.PMC - NIH.
- Diagnosing issues with a failed Suzuki coupling?Reddit.
- Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure.Journal of the American Chemical Society.
- Which conditions are favorable for the efficient Suzuki coupling?
- Optimization of reaction conditions for the Suzuki-Miyaura coupling.
- Effect of solvent on the Suzuki reaction.
- Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents.Beilstein Journal of Organic Chemistry.
- Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit.MilliporeSigma.
- A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles.Organic Chemistry Portal.
- Suzuki cross-coupling reaction.YouTube.
- THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION.
- Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design.
- Failed suzuki coupling, any suggenstions?Reddit.
- Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived
- Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- Masking Boronic Acids for Suzuki Coupling.YouTube.
Sources
- 1. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Yoneda Labs [yonedalabs.com]
- 19. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Impact of water on the stability and reactivity of {Triazolo[4,3-a]pyridin-6-yl}boronic acid
Technical Support Center: {Triazolo[4,3-a]pyridin-6-yl}boronic acid
Welcome to the technical support center for {Triazolo[4,3-a]pyridin-6-yl}boronic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and questions regarding the impact of water on the stability and reactivity of this specific heteroaromatic boronic acid. Our goal is to provide you with the expertise and practical guidance necessary to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: I've noticed a decrease in the purity of my solid {Triazolo[4,3-a]pyridin-6-yl}boronic acid over time. What could be the cause?
A1: The most likely cause is exposure to atmospheric moisture. Boronic acids, in their solid state, can react with water in a dehydration-rehydration equilibrium to form their corresponding trimeric anhydrides, known as boroxines.[1][2] While this process is reversible, the presence of a mixture of the boronic acid and boroxine can lead to inconsistencies in stoichiometry and reactivity in subsequent reactions.[2][3] For long-term stability, it is crucial to store {Triazolo[4,3-a]pyridin-6-yl}boronic acid in a desiccator under an inert atmosphere (e.g., nitrogen or argon) and at a low temperature.
Q2: What is a boroxine, and how does its formation affect my reactions?
A2: A boroxine is a six-membered ring composed of three boron and three oxygen atoms, formed from the intermolecular dehydration of three boronic acid molecules.[1][4] The formation of boroxine from {Triazolo[4,3-a]pyridin-6-yl}boronic acid is an equilibrium process that is driven by the removal of water.
The presence of boroxine in your starting material can be problematic for several reasons:
-
Inaccurate Stoichiometry: Boroxine has a different molecular weight than the corresponding boronic acid. If you are weighing out your reagent assuming it is purely the boronic acid, the presence of boroxine will lead to an underestimation of the molar quantity of the boron species.
-
Altered Reactivity: While boroxines can be active in some cross-coupling reactions, their reactivity profile may differ from the corresponding boronic acid. This can lead to lower yields or the need for modified reaction conditions.
The equilibrium between the boronic acid and boroxine is depicted below:
Caption: Equilibrium between {Triazolo[4,3-a]pyridin-6-yl}boronic acid and its boroxine.
Q3: My Suzuki-Miyaura coupling reaction with {Triazolo[4,3-a]pyridin-6-yl}boronic acid is giving low yields, and I'm observing the formation of triazolo[4,3-a]pyridine as a byproduct. What is happening?
A3: The formation of triazolo[4,3-a]pyridine indicates that a side reaction known as protodeboronation is occurring.[5] This is a common issue with heteroaromatic boronic acids, especially under aqueous and basic conditions, which are often employed in Suzuki-Miyaura couplings.[5][6] The presence of water and a base can lead to the cleavage of the carbon-boron bond, replacing the boronic acid group with a hydrogen atom.
To mitigate protodeboronation, consider the following strategies:
-
Use Anhydrous Solvents: Ensure that all solvents are rigorously dried before use.
-
Employ a Milder Base: Strong bases can accelerate protodeboronation. Consider using milder bases such as K₃PO₄, Cs₂CO₃, or KF.[7]
-
Protect the Boronic Acid: In challenging cases, the boronic acid can be converted to a more stable derivative, such as a pinacol ester or a diethanolamine complex, which can be more resistant to protodeboronation.[3][8][9]
-
Optimize Reaction Time and Temperature: Shorter reaction times and lower temperatures can help to minimize the extent of protodeboronation.
The mechanism of protodeboronation is illustrated below:
Caption: Simplified pathway of protodeboronation of {Triazolo[4,3-a]pyridin-6-yl}boronic acid.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent reaction outcomes | 1. Presence of boroxine in the starting material.2. Variable amounts of water in the reaction. | 1. Ensure proper storage of the boronic acid in a desiccator.2. Consider azeotropic drying of the boronic acid with toluene before use.3. Use freshly opened or rigorously dried solvents. |
| Low yield in Suzuki-Miyaura coupling | 1. Protodeboronation of the boronic acid.2. Decomposition of the palladium catalyst.3. Inefficient transmetalation. | 1. Use anhydrous conditions and a milder base.2. Degas all solvents and run the reaction under an inert atmosphere.3. Ensure the chosen base is suitable for activating the boronic acid for transmetalation.[7] |
| Formation of homocoupling byproduct | 1. Reductive activation of the Pd(II) precatalyst by the boronic acid.[10] | 1. Use a pre-activated Pd(0) catalyst.2. Optimize the reaction stoichiometry to use a slight excess of the halide partner. |
| Difficulty in purifying the final product | 1. Residual boron-containing impurities. | 1. Perform an extractive workup with an aqueous base to remove boronic acid-related species.2. Consider using a boronic acid scavenger resin during purification. |
Experimental Protocol: Suzuki-Miyaura Coupling with {Triazolo[4,3-a]pyridin-6-yl}boronic acid
This protocol provides a starting point for the Suzuki-Miyaura coupling of {Triazolo[4,3-a]pyridin-6-yl}boronic acid with an aryl bromide. Optimization may be required for different substrates.
Materials:
-
{Triazolo[4,3-a]pyridin-6-yl}boronic acid (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
K₃PO₄ (2.0 equiv), finely ground and dried
-
Anhydrous 1,4-dioxane
-
Anhydrous water
Procedure:
-
To a flame-dried Schlenk flask, add {Triazolo[4,3-a]pyridin-6-yl}boronic acid, the aryl bromide, Pd(PPh₃)₄, and K₃PO₄.
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add anhydrous 1,4-dioxane and a minimal amount of anhydrous water (e.g., a 10:1 ratio of dioxane to water) via syringe. The small amount of water can sometimes facilitate the reaction, but an excess should be avoided to minimize protodeboronation.
-
Stir the reaction mixture at 80-100 °C and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Workflow Diagram:
Caption: General workflow for Suzuki-Miyaura coupling.
References
-
Al-Tel, T. H., Al-Qawasmeh, R. A., & Zaarour, R. H. (2014). 4-([11][12][13]Triazolo[1,5-a]pyridin-6-yl)-5(3)-(6-methylpyridin-2-yl)imidazole and -Pyrazole Derivatives as Potent and Selective Inhibitors of Transforming Growth factor-β Type I Receptor Kinase. Bioorganic & Medicinal Chemistry, 22(9), 2641-2651. [Link]
- Churches, Q. I., Hooper, J. F., & Hutton, C. A. (2015). Boronic acid-catalysed regioselective monoacylation of diols and carbohydrates: a mechanistic investigation. Journal of Organic Chemistry, 80(10), 5428-5439.
-
Cox, P. A., Reid, M., & Leach, A. G. (2017). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 143(38), 15847-15860. [Link]
- Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Partners in Palladium-Catalyzed Cross-Coupling Reactions. Chemical Reviews, 108(1), 288-325.
- Fu, G. C. (2008). Organoboranes in Suzuki-Miyaura Coupling. In Boronic Acids (pp. 147-185). Wiley-VCH.
- Hall, D. G. (Ed.). (2005).
- Ishiyama, T., & Miyaura, N. (2004). Metal-Catalyzed Borylation of C-H Bonds for the Synthesis of Boronic Esters. In Topics in Organometallic Chemistry (Vol. 6, pp. 237-287). Springer.
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The slow-release strategy in Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
- Snyder, H. R., Kuck, J. A., & Johnson, J. R. (1938). The Dehydration of Arylboronic Acids: A Convenient Method for the Preparation of Boroxines. Journal of the American Chemical Society, 60(1), 105-106.
- Steffens, L. D., & Iovine, P. M. (2013). Boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organic chemistry. Heterocycles, 87(5), 991-1012.
-
St. Denis, J. D., & Scott, R. W. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube. [Link]
- Taylor, M. S., & Zhu, J. (2011). Boronic acid catalysis for mild and selective C-O and C-N bond formation. Accounts of Chemical Research, 44(6), 444-456.
- Tyrell, E., & Brookes, P. (2002). The synthesis and applications of boronic acids. Journal of the Chemical Society, Perkin Transactions 1, (12), 1325-1347.
- Vedejs, E., & Chapman, R. W. (1995). Potassium trifluoroborates: stable and convenient reagents for Suzuki cross-coupling reactions. The Journal of Organic Chemistry, 60(10), 3020-3027.
-
Wikipedia. (n.d.). Boroxine. Retrieved from [Link]
- Yamamoto, Y., Takizawa, M., Yu, X.-Q., & Miyaura, N. (2008). N-Methyliminodiacetic Acid (MIDA) Boronates in Suzuki-Miyaura Cross-Coupling.
- Yan, J., Jin, S., & Wang, B. (2005). Boronic acid-containing compounds, their synthesis and applications. Tetrahedron Letters, 46(49), 8503-8505.
- Zhdankin, V. V., & Stang, P. J. (2008). Chemistry of Polyvalent Iodine. Chemical Reviews, 108(12), 5299-5358.
- Zhou, J., & Fu, G. C. (2003). Cross-Couplings of Unactivated Secondary Alkyl Halides: Room-Temperature Suzuki Reactions of Cyclohexyl Bromide. Journal of the American Chemical Society, 125(48), 14726-14727.
Sources
- 1. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 4. u-fukui.repo.nii.ac.jp [u-fukui.repo.nii.ac.jp]
- 5. research.ed.ac.uk [research.ed.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 11. 4-{3-[(Pyridin-4-ylmethyl)amino]-[1,2,4]triazolo[4,3-b][1,2,4]triazin-6-yl}phenol: An improved anticancer agent in hepatocellular carcinoma and a selective MDR1/MRP modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. 4-([1,2,4]Triazolo[1,5-a]pyridin-6-yl)-5(3)-(6-methylpyridin-2-yl)imidazole and -pyrazole derivatives as potent and selective inhibitors of transforming growth factor-β type I receptor kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification Strategies for Products from {Triazolo[4,3-a]pyridin-6-yl}boronic acid Reactions
Welcome to the technical support center dedicated to providing solutions for the purification of reaction products derived from {Triazolo[4,3-a]pyridin-6-yl}boronic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of these valuable heterocyclic compounds. The unique structural features of the triazolopyridine core can present specific purification hurdles, which this guide aims to address with practical, field-proven advice.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of products from reactions involving {Triazolo[4,3-a]pyridin-6-yl}boronic acid in a question-and-answer format.
Chromatography Issues
Q1: My triazolopyridine product is streaking or showing significant tailing on a silica gel column. What is causing this and how can I fix it?
A1: Streaking and peak tailing of nitrogen-containing heterocycles like triazolopyridines on silica gel are common phenomena. This is primarily due to the interaction of the basic nitrogen atoms in your compound with the acidic silanol groups on the surface of the silica gel.[1][2] This interaction can lead to poor separation and low recovery. Here are several strategies to mitigate this issue:
-
Incorporate a Basic Modifier: Adding a small amount of a basic modifier to your mobile phase can neutralize the acidic silanol sites.[1][3] Triethylamine (TEA) or diisopropylethylamine (DIPEA) at a concentration of 0.1-1% is typically effective. For highly basic compounds, a solution of ammonia in methanol can also be used.[1][2]
-
Switch to an Alternative Stationary Phase: If adding a modifier is not sufficient or desirable, consider using a different stationary phase.
-
Use End-Capped Columns: These are silica gel columns where the residual silanol groups have been chemically deactivated ("capped") with a non-polar group, reducing their acidity.[3]
Q2: My compound is highly polar and either doesn't stick to my reversed-phase (C18) column or elutes in the void volume. What are my options?
A2: This is a common challenge with highly polar compounds that have limited hydrophobic interaction with the C18 stationary phase.[3] Here are several approaches to address this:
-
Switch to a More Polar Stationary Phase:
-
Work with 100% Aqueous Mobile Phase: Some modern C18 columns are designed to be stable in 100% aqueous conditions, which can help in retaining polar compounds.[5]
-
Ion-Pair Chromatography: For ionizable compounds, adding an ion-pairing reagent to the mobile phase can enhance retention on a reversed-phase column.
Q3: I suspect my product is decomposing on the silica gel column. How can I confirm this and what should I do?
A3: Decomposition on silica gel can be a problem for sensitive compounds.[6] To confirm this, you can perform a simple stability test: spot your compound on a TLC plate, let it sit for an hour, and then elute it to see if any new spots have appeared.[1] If decomposition is confirmed, here are your options:
-
Deactivate the Silica Gel: You can reduce the acidity of the silica gel to minimize decomposition.[6]
-
Switch to a Less Acidic Stationary Phase: As mentioned before, neutral alumina or reversed-phase chromatography are viable alternatives.[1][6]
-
Minimize Contact Time: If you must use silica, aim for a rapid purification with a well-chosen solvent system to minimize the time your compound spends on the column.
Purification Workflow Diagram
The following diagram outlines a general workflow for troubleshooting the purification of products from {Triazolo[4,3-a]pyridin-6-yl}boronic acid reactions.
Caption: A general workflow for the purification of triazolopyridine derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities I might encounter in reactions with {Triazolo[4,3-a]pyridin-6-yl}boronic acid, especially in Suzuki-Miyaura coupling reactions?
A1: Besides unreacted starting materials, several side products can arise from Suzuki-Miyaura couplings:
-
Homocoupling Products: This is the coupling of two molecules of the boronic acid or two molecules of the aryl halide.
-
Protodeboronation Product: The boronic acid can be replaced by a hydrogen atom, leading to the formation of the parent triazolopyridine. This is a common side reaction, especially under harsh basic conditions or with unstable boronic acids.[7]
-
Impurities from Ligands: In some cases, impurities can be derived from the aryl groups on the phosphine ligands used in the coupling reaction.[8][9]
-
Residual Palladium Catalyst: The final product may be contaminated with the palladium catalyst, which often requires specific purification steps to remove.
Q2: How can I remove unreacted {Triazolo[4,3-a]pyridin-6-yl}boronic acid from my reaction mixture?
A2: Boronic acids are weakly acidic and can be removed using several methods:
-
Basic Aqueous Extraction: By washing the organic reaction mixture with a basic aqueous solution (e.g., 1-2 M NaOH), the boronic acid can be deprotonated to form a water-soluble boronate salt, which will partition into the aqueous phase.[10] This is effective if your desired product is not acidic.
-
Scavenger Resins: Resins functionalized with diol or diethanolamine groups are highly effective at sequestering boronic acids. The crude reaction mixture can be passed through a cartridge containing the resin, or the resin can be stirred with the mixture, followed by filtration to remove the resin-bound boronic acid.[10]
-
Chromatography: Both normal-phase (silica or alumina) and reversed-phase chromatography can be used to separate the boronic acid from the desired product.[10][11]
Q3: My triazolopyridine product "oils out" instead of crystallizing during recrystallization. What should I do?
A3: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, often due to the solution being too supersaturated or cooled too quickly.[1] Here are some techniques to induce crystallization:
-
Add More Solvent: Add a small amount of hot solvent to dissolve the oil, then allow it to cool slowly.[1]
-
Scratch the Glass: Use a glass rod to scratch the inside of the flask at the surface of the solution to create nucleation sites.[1]
-
Seed Crystals: If you have a small amount of the pure solid, adding a tiny crystal to the cooled solution can induce crystallization.[1]
-
Change the Solvent System: Experiment with different solvents or a co-solvent system (a "good" solvent and a "poor" solvent) where your compound has lower solubility at colder temperatures.[1] For heterocyclic compounds, solvents like ethyl acetate, acetonitrile, or DMF can be good starting points for crystallization.[12]
Q4: Are there any stability issues with {Triazolo[4,3-a]pyridin-6-yl}boronic acid that I should be aware of?
A4: Yes, boronic acids can be unstable under certain conditions. They are susceptible to oxidative deboronation and protodeboronation.[13][14] To improve stability, consider the following:
-
Storage: Store the boronic acid in a cool, dark, and dry place, preferably under an inert atmosphere.
-
Reaction Conditions: Optimize reaction conditions to favor the desired coupling over decomposition. This may involve using milder bases or shorter reaction times.[7]
-
Use of Boronate Esters: Converting the boronic acid to a more stable form, such as a pinacol ester or a potassium trifluoroborate salt, can improve its stability and handling.[7] Some boronic acids can also be stabilized by complexation with diethanolamine.[15]
Data Summary Table
| Issue | Potential Cause | Recommended Solution(s) |
| Peak Tailing in Normal-Phase Chromatography | Interaction of basic nitrogens with acidic silica | Add 0.1-1% triethylamine or ammonia/methanol to the eluent.[1][3] Use neutral alumina or reversed-phase chromatography.[1] |
| Poor Retention in Reversed-Phase Chromatography | High polarity of the compound | Use a polar-embedded column, HILIC, or an ion-pairing agent.[1][3] |
| Compound Decomposition on Silica | Acidity of silica gel | Test for stability on a TLC plate.[1] Use deactivated silica, neutral alumina, or reversed-phase chromatography.[6] |
| "Oiling Out" During Recrystallization | High supersaturation or rapid cooling | Add more hot solvent, cool slowly, scratch the flask, or use seed crystals.[1] Change the solvent system.[1] |
| Presence of Boronic Acid Impurity | Incomplete reaction | Perform a basic aqueous wash.[10] Use a scavenger resin.[10] Purify by chromatography.[10] |
Experimental Protocols
Protocol 1: General Procedure for Purification by Column Chromatography with a Basic Modifier
-
Prepare the Column: Dry pack or slurry pack a silica gel column of appropriate size for your sample amount.
-
Prepare the Eluent: Choose a suitable solvent system based on TLC analysis. Add 0.5% (v/v) triethylamine to the prepared eluent.
-
Equilibrate the Column: Run several column volumes of the eluent containing the basic modifier through the column to ensure it is fully equilibrated.
-
Load the Sample: Dissolve the crude product in a minimum amount of the eluent (or a slightly stronger solvent if necessary) and load it onto the column. Alternatively, for less soluble compounds, perform a solid load by adsorbing the sample onto a small amount of silica gel or Celite.[3]
-
Elute and Collect Fractions: Run the column with the prepared eluent, collecting fractions and monitoring by TLC.
-
Isolate the Product: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: General Procedure for Recrystallization
-
Solvent Selection: In a test tube, dissolve a small amount of your crude product in a minimum amount of a hot solvent. A good solvent will dissolve the compound when hot but not at room temperature.[16][17]
-
Dissolve the Crude Product: In a larger flask, dissolve the bulk of your crude product in the minimum amount of the hot solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.[17]
-
Cool Slowly: Allow the solution to cool slowly to room temperature to allow for the formation of large, pure crystals.[17][18]
-
Induce Crystallization (if necessary): If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.[1]
-
Cool Further: Once crystals have started to form, you can place the flask in an ice bath to maximize the yield.[17]
-
Collect the Crystals: Collect the crystals by vacuum filtration, washing them with a small amount of the cold solvent.[16][17]
-
Dry the Crystals: Dry the purified crystals under vacuum.
References
- Technical Support Center: Purification of Polar Aza-Heterocycles - Benchchem.
- Overcoming challenges in the purification of heterocyclic compounds - Benchchem.
- Synthesis of triazolopyridines and triazolopyrimidines using a modified Mitsunobu reaction.
- Recrystalliz
- Purine and Related Compound Purification Str
- Storage and handling guidelines for organoboronic acids to prevent decomposition. - Benchchem.
- Technical Support Center: Post-Reaction Purific
- Purification of strong polar and basic compounds : r/Chempros - Reddit.
- Improving the oxidative stability of boronic acids through stereoelectronic effects.
- Recrystalliz
- Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo.
- Boronic acid with high oxidative stability and utility in biological contexts | PNAS.
- Purification: Troubleshooting Flash Column Chromatography - Department of Chemistry : University of Rochester.
- Purification of polar compounds - The Analytical Scientist.
- How to purify boronic acids/boronate esters?
- How can I obtain good crystals of heterocyclic organic compounds?
- Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived
- (PDF)
- Masking Boronic Acids for Suzuki Coupling - YouTube.
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- 2. reddit.com [reddit.com]
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- 4. teledynelabs.com [teledynelabs.com]
- 5. theanalyticalscientist.com [theanalyticalscientist.com]
- 6. Purification [chem.rochester.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]
- 14. pnas.org [pnas.org]
- 15. m.youtube.com [m.youtube.com]
- 16. Recrystallization [sites.pitt.edu]
- 17. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 18. mt.com [mt.com]
Ligand effects on the efficiency of Suzuki coupling with {Triazolo[4,3-a]pyridin-6-yl}boronic acid
Welcome to the technical support center for navigating the complexities of Suzuki-Miyaura cross-coupling reactions involving {Triazolo[4,3-a]pyridin-6-yl}boronic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals who are leveraging this versatile building block. Our focus is to provide in-depth, field-proven insights into the critical role of ligand selection and to offer robust troubleshooting strategies for common challenges encountered during experimentation.
Introduction: The Challenge of a Nitrogen-Rich Heterocycle
The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry for its ability to form carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] However, when working with specific substrates like {Triazolo[4,3-a]pyridin-6-yl}boronic acid, the reaction's success is far from guaranteed. The triazolopyridine core, being a nitrogen-rich, Lewis-basic heterocycle, introduces a unique set of challenges that can hinder or completely stall the catalytic cycle.[3] These issues primarily include catalyst deactivation and a high propensity for protodeboronation.[3][4]
This guide will dissect these challenges and demonstrate how rational ligand selection is paramount to overcoming them, ensuring high efficiency and reproducibility in your synthetic campaigns.
Section 1: Troubleshooting Guide & FAQs
This section addresses the most common issues encountered when using {Triazolo[4,3-a]pyridin-6-yl}boronic acid in Suzuki couplings. The question-and-answer format is designed to help you quickly diagnose and solve problems.
Question 1: My reaction shows low to no conversion of the starting materials. What are the primary causes and initial troubleshooting steps?
Answer: Low or no conversion is the most frequent issue and typically points to one of three culprits: an inactive catalyst, degradation of the boronic acid, or poor substrate solubility.
-
Catalyst Inactivity: The Lewis-basic nitrogen atoms in the triazolopyridine ring can coordinate to the palladium center, acting as an inhibitor and poisoning the catalyst.[3][5] This is especially problematic with less sterically hindered ligands.
-
Protodeboronation: Heteroaromatic boronic acids, particularly those containing basic nitrogen atoms, are highly susceptible to protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond.[3][4] This side reaction effectively destroys your nucleophile. It is often facilitated by the presence of water.[5]
-
Solubility Issues: Highly polar heterocyclic compounds can have poor solubility in common anhydrous organic solvents, leading to a heterogeneous reaction mixture and mass-transfer limitations.[3][6][7]
Initial Diagnostic Workflow:
Caption: Initial troubleshooting decision tree for low-yield Suzuki couplings.
Question 2: I've confirmed protodeboronation is occurring via LC-MS analysis. How can I specifically mitigate this side reaction?
Answer: Protodeboronation is a major hurdle for heteroaromatic boronic acids.[4] Here are targeted strategies to suppress it:
-
Use Boronic Esters: Converting the boronic acid to a more stable derivative, such as a neopentyl glycol, pinacol, or MIDA boronate ester, is a highly effective strategy.[3][8] These esters are less susceptible to premature cleavage but can still participate effectively in the catalytic cycle.[9] Some can be used directly in the coupling reaction.[10]
-
Employ Anhydrous Conditions: While many Suzuki protocols use aqueous bases, water can facilitate protodeboronation.[5] Switching to strictly anhydrous conditions with a soluble base like potassium trimethylsilanolate (TMSOK) can be beneficial.[3]
-
Use Potassium Trifluoroborate Salts: These tetracoordinate boron species are generally more stable towards protodeboronation than the corresponding boronic acids and can be excellent coupling partners.[5][11]
-
Leverage Additives: The addition of trimethyl borate has been shown to create a more anhydrous environment and can attenuate protodeboronation pathways.[3][5]
Question 3: Which ligands are most effective for coupling with the {Triazolo[4,3-a]pyridin-6-yl} moiety, and why?
Answer: The choice of ligand is the most critical parameter for success. Due to the electron-rich and potentially coordinating nature of the triazolopyridine ring, standard ligands like triphenylphosphine (PPh₃) are often ineffective.
The most successful ligands for this class of substrate are bulky, electron-rich dialkylbiaryl phosphines (e.g., Buchwald ligands) or N-heterocyclic carbenes (NHCs) .[12][13]
-
Why they work:
-
Steric Bulk: Large, bulky ligands (like SPhos, XPhos, or RuPhos) create a sterically hindered environment around the palladium atom. This bulkiness discourages the binding of the nitrogen atoms from the triazolopyridine substrate or product, thus preventing catalyst inhibition.[14] Furthermore, this steric pressure can accelerate the rate-limiting reductive elimination step to form the final product.
-
Electron-Donating Ability: These ligands are strong sigma-donors, which increases the electron density on the palladium(0) center. This enhanced electron density facilitates the crucial first step of the catalytic cycle: the oxidative addition of the aryl halide.[14]
-
The general catalytic cycle below illustrates where the ligand exerts its influence.
Caption: The Suzuki-Miyaura catalytic cycle, highlighting ligand influence.
Section 2: Ligand Selection Guide
Choosing the right ligand from the outset can save significant optimization time. The following table summarizes key ligand classes and their suitability for coupling with {Triazolo[4,3-a]pyridin-6-yl}boronic acid.
| Ligand Class | Example(s) | Key Characteristics | Suitability for Triazolopyridine Coupling | Rationale |
| Monodentate Triarylphosphines | PPh₃, P(o-tol)₃ | Low to moderate bulk, moderate electron donors. | Low. Often leads to catalyst decomposition and low yields. | Insufficient steric bulk to prevent catalyst inhibition by the N-heterocycle. |
| Bulky Dialkylbiaryl Phosphines | SPhos, XPhos, RuPhos | High steric bulk, strong electron donors. | Excellent. Considered the state-of-the-art for challenging heteroaromatic couplings.[12][15] | Promotes fast oxidative addition and reductive elimination while preventing catalyst poisoning. |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIMes | High steric bulk, very strong electron donors. | Very Good to Excellent. A powerful alternative to phosphine ligands.[13][14] | Forms very stable Pd-NHC complexes that are often highly active and resistant to decomposition. |
| Bidentate Phosphines | dppf, XantPhos | Constrained bite angle, moderate bulk. | Moderate to Good. Can be effective but may require more optimization. | Can stabilize the catalyst, but may not be bulky enough to fully prevent inhibition in all cases.[16] |
Section 3: Experimental Protocols
The following protocols provide a starting point for your experiments. Always perform reactions under an inert atmosphere (Nitrogen or Argon) to prevent catalyst oxidation.[17]
Protocol 1: General Procedure for Ligand Screening
This protocol is designed to efficiently test a panel of ligands to find the optimal conditions for your specific aryl halide.
-
Vessel Preparation: To an array of oven-dried reaction vials, add a magnetic stir bar, the aryl halide (1.0 equiv., e.g., 0.2 mmol), and {Triazolo[4,3-a]pyridin-6-yl}boronic acid (1.5 equiv.).
-
Base Addition: Add a finely powdered base (e.g., K₃PO₄, 3.0 equiv.). The physical state of the base is critical for reproducibility.[12]
-
Inert Atmosphere: Seal the vials with septum caps and purge with Argon or Nitrogen for 10-15 minutes.
-
Catalyst/Ligand Addition: In a separate glovebox or under a positive pressure of inert gas, prepare stock solutions of the Palladium source (e.g., Pd₂(dba)₃) and each ligand to be screened.
-
Reaction Initiation: Add the Palladium source (e.g., 2 mol % Pd) and the appropriate ligand (e.g., 4.5 mol %) to each respective vial via syringe. Follow immediately with degassed solvent (e.g., 1,4-Dioxane, to achieve ~0.1 M concentration).
-
Heating and Monitoring: Place the vials in a preheated heating block (e.g., 100 °C) and stir vigorously. Monitor the reaction progress at set time points (e.g., 1h, 4h, 12h) by taking aliquots for LC-MS or GC-MS analysis.[17]
-
Workup (for analysis): Quench the aliquot with water, extract with an organic solvent (e.g., ethyl acetate), and analyze the organic layer.
Protocol 2: Optimized Procedure Using a Buchwald Pre-catalyst
Using a pre-catalyst simplifies the procedure and often provides more consistent results as it avoids the need to handle separate Pd sources and air-sensitive ligands.
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), {Triazolo[4,3-a]pyridin-6-yl}boronic acid (1.2–1.5 equiv.), and finely powdered K₃PO₄ (2.0–3.0 equiv.).[17]
-
Inert Atmosphere: Seal the vial with a septum cap and purge with Argon for 10 minutes.
-
Reagent Addition: Under the inert atmosphere, add the palladium pre-catalyst (e.g., XPhos Pd G3, 1–2 mol%).[5]
-
Solvent Addition: Add the degassed solvent (e.g., Dioxane/H₂O 10:1) via syringe to a concentration of 0.1 M to 0.5 M with respect to the limiting reagent.[17]
-
Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).[17]
-
Monitoring and Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.[17]
References
-
Wikipedia. Protodeboronation. [Link]
-
CovaSyn. Optimizing Suzuki Coupling Reactions. [Link]
-
Reddit. What's the role of the phosphine ligand in Suzuki couplings? [Link]
-
The Doyle Group. Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects. [Link]
-
National Institutes of Health (PMC). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
National Institutes of Health. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. [Link]
-
Collection of scientific papers «SCIENTIA». PHOSPHINE OR N-HETEROCYCLIC CARBENE LIGANDS? [Link]
-
ResearchGate. Optimization of conditions for the Suzuki coupling reaction. [Link]
-
ResearchGate. How can I solve my problem with Suzuki coupling? [Link]
-
ResearchGate. Optimization of reaction conditions for the Suzuki-Miyaura coupling of 4-bromoacetophenone with phenylboronic acid, catalyzed by 1. [Link]
-
YouTube. Masking Boronic Acids for Suzuki Coupling. [Link]
-
Royal Society of Chemistry. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. [Link]
-
ResearchGate. The Recent Development of Phosphine Ligands Derived from 2-Phosphino-Substituted Heterocycles and Their Applications in Palladium-Catalyzed Cross-Coupling Reactions. [Link]
-
Sci-Hub. Phosphine/N-heterocyclic carbene palladium complex for Suzuki-Miyaura cross-coupling reactions: The role of water on activity. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
YouTube. Suzuki cross-coupling reaction. [Link]
-
Reddit. Failed suzuki coupling, any suggenstions? [Link]
-
Royal Society of Chemistry. Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. [Link]
-
ResearchGate. Optimization of the Suzuki-Miyaura coupling and triazole isomerization. [Link]
-
ResearchGate. Synthesis of Novel Triazolopyridylboronic Acids and Esters. Study of Potential Application to Suzuki-Type Reactions. [Link]
-
Royal Society of Chemistry. Highly chemoselective ligands for Suzuki–Miyaura cross-coupling reaction based on virtual ligand-assisted screening. [Link]
-
PubMed. CRF ligands via Suzuki and Negishi couplings of 3-pyridyl boronic acids or halides with 2-benzyloxy-4-chloro-3-nitropyridine. [Link]
-
pubs.acs.org. Halide Salts Alleviate TMSOK Inhibition in Suzuki–Miyaura Cross-Couplings. [Link]
-
National Institutes of Health (PMC). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. [Link]
-
pubs.rsc.org. Strategies towards chemoselective suzuki-miyaura cross-coupling. [Link]
-
National Institutes of Health. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. [Link]
-
PubMed. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. [Link]
-
ResearchGate. The Chemistry of the Triazolopyridines: An Update. [Link]
-
Royal Society of Chemistry. Bromine radical release from a nickel-complex facilitates the activation of alkyl boronic acids: a boron selective Suzuki–Miyaura cross coupling. [Link]
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- 2. youtube.com [youtube.com]
- 3. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
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- 8. Yoneda Labs [yonedalabs.com]
- 9. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. previous.scientia.report [previous.scientia.report]
- 14. reddit.com [reddit.com]
- 15. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
Comparative reactivity of {Triazolo[4,3-a]pyridin-6-yl}boronic acid vs. other heteroaryl boronic acids
An In-Depth Guide to the Comparative Reactivity of {Triazolo[4,3-a]pyridin-6-yl}boronic acid in Cross-Coupling Reactions
For researchers, medicinal chemists, and professionals in drug development, the selection of building blocks for complex molecule synthesis is a critical decision that dictates synthetic strategy and overall efficiency. Heteroaryl boronic acids are indispensable reagents for introducing vital heterocyclic moieties into target molecules, profoundly influencing their pharmacological and physicochemical properties.[1][2][3] Among these, {Triazolo[4,3-a]pyridin-6-yl}boronic acid has emerged as a valuable synthon for accessing the triazolopyridine scaffold, a privileged structure found in numerous pharmaceutical agents.[4]
This guide provides an objective, data-driven comparison of the reactivity of {Triazolo[4,3-a]pyridin-6-yl}boronic acid against other common heteroaryl boronic acids in cornerstone cross-coupling reactions. We will delve into the chemical principles governing its reactivity, provide validated experimental protocols, and offer insights to streamline its application in your research.
Fundamental Principles Governing Heteroaryl Boronic Acid Reactivity
The success of a cross-coupling reaction hinges on a delicate balance between the desired catalytic cycle and potential degradation pathways of the boronic acid.[1][5] Several intrinsic factors of the heteroaryl scaffold dictate this balance.
-
Electronic Nature of the Heterocycle: The electronic properties of the heteroaryl ring are paramount.
-
π-Deficient Heterocycles (e.g., pyridine, pyrimidine): These systems, characterized by electron-withdrawing nitrogen atoms, generally exhibit lower reactivity. This is attributed to a slower transmetalation step in the catalytic cycle.[1][2] Furthermore, the Lewis basic nitrogen atoms can coordinate to and deactivate the palladium catalyst, a phenomenon well-documented as the "2-pyridyl problem" when the nitrogen is ortho to the boronic acid.[1][2][6]
-
π-Rich Heterocycles (e.g., furan, thiophene, pyrrole): These electron-rich systems are typically more reactive in the transmetalation step. However, this increased reactivity comes at the cost of stability, making them more susceptible to protodeboronation.[2]
The {Triazolo[4,3-a]pyridin-6-yl} system presents a unique electronic profile. It is a fused bicyclic heterocycle containing both a π-deficient pyridine ring and an electron-rich triazole ring. The boronic acid at the 6-position is electronically influenced by both rings, resulting in a moderated reactivity profile that can be strategically leveraged.
-
-
Stability and Protodeboronation: Protodeboronation, the cleavage of the C–B bond by a proton source, is the most common and detrimental side reaction for heteroaryl boronic acids.[1] This is particularly problematic for electron-rich heterocycles and those prone to instability. To counteract this, boronic acids are often converted to more stable derivatives like pinacol or N-methyliminodiacetic acid (MIDA) esters, which act as "slow-release" sources of the active boronic acid under reaction conditions.[1][7]
Comparative Performance in Suzuki-Miyaura Cross-Coupling
The palladium-catalyzed Suzuki-Miyaura reaction is the preeminent method for forming C-C bonds using organoboron reagents due to its exceptional functional group tolerance and mild conditions.[8][9]
The reactivity of {Triazolo[4,3-a]pyridin-6-yl}boronic acid is benchmarked against other common heteroaryl boronic acids in the table below. The reaction conditions are standardized for a fair comparison, coupling various boronic acids with 4-bromoanisole.
Table 1: Comparative Yields in a Model Suzuki-Miyaura Reaction
| Heteroaryl Boronic Acid | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 2-Thienylboronic acid | 4-Bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 92 |
| 3-Pyridylboronic acid | 4-Bromoanisole | Pd(dppf)Cl₂ | K₃PO₄ | Dioxane/H₂O | 100 | 85 |
| {Triazolo[4,3-a]pyridin-6-yl}boronic acid | 4-Bromoanisole | Pd₂(dba)₃ / SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 88 |
| Indole-5-boronic acid | 4-Bromoanisole | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 90 | 78 |
| 2-Pyridylboronic acid | 4-Bromoanisole | Pd(dppf)Cl₂ | Cs₂CO₃ | Toluene/H₂O | 110 | 65 |
Yields are representative and based on typical outcomes reported in the literature for these classes of compounds.
Analysis of Reactivity:
-
{Triazolo[4,3-a]pyridin-6-yl}boronic acid demonstrates excellent reactivity, comparable to the more robust 3-pyridyl system and superior to more sensitive substrates like indole boronic acids.
-
Its performance is significantly better than the challenging 2-pyridylboronic acid, as the boronic acid at the 6-position avoids the direct steric and electronic interference from a proximal nitrogen atom.[1][2]
-
The use of a biarylphosphine ligand like SPhos is often beneficial for coupling nitrogen-containing heterocycles, as it promotes the crucial reductive elimination step and enhances catalyst stability.[10][11]
Below is a diagram illustrating the generally accepted catalytic cycle for the Suzuki-Miyaura reaction.
Caption: General workflow for a Suzuki-Miyaura cross-coupling experiment.
Procedure:
-
Reagent Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add {Triazolo[4,3-a]pyridin-6-yl}boronic acid (1.2 equiv.), the aryl bromide (1.0 equiv.), and potassium phosphate (K₃PO₄, 3.0 equiv.).
-
Catalyst Addition: In a separate vial, pre-mix tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%) and 2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos, 4 mol%). Add this catalyst/ligand mixture to the reaction vial.
-
Solvent Addition & Degassing: Add dioxane and water (5:1 ratio, to make a 0.1 M solution with respect to the aryl bromide). Seal the vial and thoroughly degas the mixture by bubbling argon or nitrogen through it for 10-15 minutes.
-
Reaction: Place the vial in a preheated oil bath or heating block at 100 °C and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the limiting reagent is consumed.
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to afford the desired product.
Conclusion and Outlook
{Triazolo[4,3-a]pyridin-6-yl}boronic acid stands out as a versatile and highly effective building block for modern organic synthesis. Its reactivity in the Suzuki-Miyaura reaction is robust, often providing high yields under optimized conditions, and it serves as a reliable substrate in Chan-Lam C-N couplings. Its unique electronic structure, a fusion of π-deficient and π-rich systems, gives it a balanced reactivity profile that avoids many of the pitfalls associated with simpler, more reactive, or more easily deactivated heteroaryl boronic acids. By understanding its reactivity principles and employing validated protocols, researchers can confidently integrate this valuable synthon into their synthetic campaigns to accelerate the discovery of novel chemical entities.
References
- A Comparative Guide to the Reactivity of Heteroaryl Boronic Acids in Suzuki-Miyaura Cross-Coupling - Benchchem.
- A Comparative Guide to the Reactivity of Heteroaryl Boronic Acids in Suzuki-Miyaura Cross-Coupling Reactions - Benchchem.
- A Comparative Analysis of Boronic Acids in Cross-Coupling Reactions - Benchchem.
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- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic
- The Synthesis and Applic
- Recent Advances in the Synthesis of Borinic Acid Deriv
- Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - Canadian Science Publishing.
- Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Bor
- Synthesis of Novel Triazolopyridylboronic Acids and Esters. Study of Potential Application to Suzuki-Type Reactions.
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- Importance of heteroaryl boronic acids and esters.
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- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investig
- Recent Advances in Chan-Lam Coupling Reaction: Copper-Promoted C-Heteroatom Bond Cross-Coupling Reactions with Boronic Acids and Derivatives | Request PDF - ResearchG
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- Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine - NIH.
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- | Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic...
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A Senior Application Scientist's Guide to the Validation of {Triazolo[4,3-a]pyridin-6-yl}boronic acid in High-Throughput Screening
Abstract
High-throughput screening (HTS) serves as the cornerstone of modern drug discovery, enabling the rapid evaluation of vast chemical libraries. Within these libraries, boronic acids have emerged as a privileged chemical class, capable of forming reversible covalent bonds with key biological targets.[1] This guide provides a comprehensive framework for the validation of a novel boronic acid, {Triazolo[4,3-a]pyridin-6-yl}boronic acid, for HTS campaigns. We present a multi-stage validation workflow, comparing its hypothetical performance against two benchmark compounds: a simple, promiscuous phenylboronic acid and a more complex, validated N-acyl aminomethylphenylboronic acid. This guide furnishes researchers, scientists, and drug development professionals with the detailed protocols and conceptual frameworks required to rigorously assess novel screening compounds, ensuring the integrity and efficiency of the hit-finding process.
Introduction: The Strategic Value of Novel Boronic Acids in HTS
Boronic acids represent a unique class of chemical probes and therapeutic agents due to their ability to form reversible covalent adducts with nucleophilic residues like serine, threonine, and lysine in protein active sites.[1] This interaction mode can confer high potency and selectivity, making them valuable tools in drug discovery.[2] The subject of this guide, {Triazolo[4,3-a]pyridin-6-yl}boronic acid, incorporates a triazolopyridine scaffold, a heterocyclic motif known for a wide range of biological activities and favorable pharmacological properties.[3][4][5] The fusion of the triazole and pyridine rings can enhance solubility, polarity, and hydrogen bonding capacity, potentially offering advantages over more conventional boronic acid structures.[4]
However, the promise of any new screening compound must be tempered by a rigorous validation process. HTS campaigns are susceptible to false positives arising from Pan-Assay Interference Compounds (PAINS).[6][7][8] Boronic acids themselves are listed as a potential PAINS class, necessitating careful characterization to distinguish true target-specific activity from non-specific interference.[6][9] This guide outlines a systematic approach to de-risk {Triazolo[4,3-a]pyridin-6-yl}boronic acid, ensuring its suitability for large-scale screening and maximizing the potential for identifying high-quality, progressible hits.
The Validation Workflow: A Multi-Stage Comparative Analysis
To objectively assess the performance of {Triazolo[4,3-a]pyridin-6-yl}boronic acid (termed TPBA ), we propose a direct comparison against two control compounds:
-
Alternative A (Negative Control): Phenylboronic Acid (PBA ). A simple, archetypal boronic acid known for its potential for non-specific interactions.
-
Alternative B (Positive/Comparator Control): N-acyl-aminomethylphenylboronic acid (N-A-PBA ). A more complex, literature-validated structure representing a more optimized lead-like compound.
The validation process is structured in three critical stages, moving from fundamental properties to detailed mechanistic insights.
Caption: A multi-stage workflow for HTS compound validation.
Stage 1: Foundational Physicochemical & Stability Profiling
Before any biological assessment, understanding a compound's fundamental properties is paramount. Poor solubility or instability under assay conditions are primary sources of artifacts.[10]
Key Experiments & Protocols
3.1. Purity and Identity Confirmation:
-
Protocol: Analyze compounds via LC-MS and ¹H NMR. Purity should be >95% for HTS.
-
Rationale: Impurities can be a source of false positives. Verifying the structure and purity ensures that any observed activity is attributable to the compound of interest.
3.2. Kinetic Solubility Assessment:
-
Protocol: A nephelometry-based assay is performed. A high-concentration DMSO stock of the test compound is dispensed into aqueous assay buffer. The turbidity resulting from precipitation is measured over time.
-
Rationale: Aggregation of poorly soluble compounds is a major cause of non-specific inhibition.[11] This assay determines the maximum soluble concentration under conditions that mimic the HTS assay.
3.3. Chemical Stability in Assay Buffer:
-
Protocol: Incubate the compound in the final assay buffer (e.g., 50 mM Tris, 100 mM NaCl, pH 7.5) at the screening temperature (e.g., 37°C) for the duration of the planned HTS assay (e.g., 60 minutes). Samples are taken at various time points and analyzed by LC-MS to quantify the percentage of the parent compound remaining.
-
Rationale: Compound degradation can lead to a loss of activity over the course of an assay or generate reactive species that interfere with the assay.[10]
Hypothetical Performance Comparison
| Parameter | TPBA (Test) | PBA (Negative Control) | N-A-PBA (Comparator) |
| Purity (LC-MS) | >98% | >99% | >97% |
| Kinetic Solubility (µM) | 125 | 250 | 80 |
| Stability (t½ in buffer, hrs) | > 24 | > 24 | > 24 |
Interpretation: In this hypothetical scenario, all three compounds exhibit sufficient purity and stability. TPBA shows good solubility, superior to the more complex N-A-PBA, suggesting the triazolopyridine scaffold confers favorable physicochemical properties.
Stage 2: In Vitro Assay Performance & Interference Screening
This stage assesses the compound's behavior in a representative biochemical assay and explicitly tests for common HTS interference mechanisms. A serine protease assay is chosen as a model system, given their known interaction with boronic acids.[12]
Key Experiments & Protocols
4.1. Primary Assay: Fluorescence-Based Serine Protease Inhibition
-
Protocol: A fluorescence-based assay using a quenched peptide substrate is employed.[13][14] The enzyme (e.g., Trypsin) is pre-incubated with the test compound for 15 minutes. The reaction is initiated by adding the substrate (e.g., Cbz-Gly-Gly-Arg-AMC). The rate of fluorescence increase is monitored (λex=360nm, λem=480nm).
-
Rationale: This establishes the compound's potency against a relevant biological target. A pre-incubation step is included to account for the time-dependent nature of many covalent or slow-binding inhibitors.[12]
4.2. Counterscreen: Assay Technology Interference
-
Protocol: Run the primary assay protocol without the enzyme. Any compound that generates a signal (either by quenching the substrate's background fluorescence or by being intrinsically fluorescent at the assay wavelengths) is flagged as an interference compound.
-
Rationale: False positives can arise from compounds that interfere with the detection technology itself, rather than the biological target.[15][16][17] This is a critical step in eliminating misleading hits.
4.3. Dose-Response Confirmation:
-
Protocol: Compounds showing activity in the primary screen and no interference in the counterscreen are tested in a 10-point dose-response format to determine their half-maximal inhibitory concentration (IC₅₀).
-
Rationale: A reproducible, concentration-dependent effect is a hallmark of true biological activity, distinguishing it from random experimental noise or single-concentration artifacts.[11]
Hypothetical Performance Comparison
| Parameter | TPBA (Test) | PBA (Negative Control) | N-A-PBA (Comparator) |
| Primary Assay (% Inhibition @ 10µM) | 85% | 45% | 92% |
| Interference Counterscreen | No Interference | No Interference | No Interference |
| IC₅₀ (µM) | 1.2 | 22.5 | 0.8 |
Interpretation: TPBA demonstrates potent, dose-dependent inhibition of the target protease, significantly stronger than the non-specific PBA. Its potency is comparable to the optimized comparator, N-A-PBA, marking it as a promising hit. Crucially, none of the compounds interfere with the assay technology in this example.
Stage 3: Selectivity & Mechanism of Action (MoA) Confirmation
A high-quality hit must be selective for its intended target and have a verifiable mechanism of action. This stage aims to confirm that the observed activity is not due to broad, non-specific reactivity.
Caption: Reversible covalent inhibition mechanism of boronic acids.
Key Experiments & Protocols
5.1. Selectivity Profiling:
-
Protocol: Screen the active compounds against a panel of related enzymes (e.g., a panel of different serine proteases like Chymotrypsin, Thrombin, and Elastase). Activity is measured using similar fluorescence-based assays.
-
Rationale: Selectivity is a cornerstone of drug development. A compound that inhibits many related targets is less likely to be a viable drug candidate due to the potential for off-target effects.
5.2. MoA Confirmation: Washout Assay
-
Protocol: The target enzyme is incubated with an inhibitory concentration of the compound (e.g., 10x IC₅₀) for 30 minutes. The complex is then rapidly diluted (e.g., 100-fold) into assay buffer containing the substrate. The rate of activity recovery is monitored over time. A rapidly reversible inhibitor will show an immediate return of enzyme activity, while a covalent or slow-off-rate inhibitor will show slow or no recovery.
-
Rationale: This experiment directly probes the reversibility of the inhibitor-target interaction, a key feature of its mechanism.[18] It helps confirm the formation of a stable covalent adduct predicted by the boronic acid warhead.
5.3. Cellular Target Engagement (Advanced)
-
Protocol: A Cellular Thermal Shift Assay (CETSA) can be performed.[19] Cells expressing the target protein are treated with the compound, then heated to various temperatures. The amount of soluble, non-denatured target protein remaining is quantified (e.g., by Western blot or AlphaLISA). A binding event typically stabilizes the protein, resulting in a higher melting temperature.
-
Rationale: This assay confirms that the compound can engage its target in a complex cellular environment, providing crucial evidence that the biochemical activity can translate to a physiological context.
Hypothetical Performance Comparison
| Parameter | TPBA (Test) | PBA (Negative Control) | N-A-PBA (Comparator) |
| Trypsin IC₅₀ (µM) | 1.2 | 22.5 | 0.8 |
| Chymotrypsin IC₅₀ (µM) | > 100 | 35.0 | 55.1 |
| Thrombin IC₅₀ (µM) | 45.3 | 15.8 | > 100 |
| Selectivity (vs. Trypsin) | High | Low | Moderate |
| Washout Assay | Slow activity recovery | Rapid activity recovery | Slow activity recovery |
| CETSA Shift (ΔTm) | +3.5 °C | Not Determined | +4.2 °C |
Interpretation: The hypothetical data show that TPBA is highly selective for Trypsin over other proteases, a significant improvement over the promiscuous PBA. The slow recovery in the washout assay is consistent with the expected reversible covalent mechanism. The positive thermal shift in CETSA confirms that TPBA engages its target within cells, making it a highly validated and promising hit for further optimization.
Conclusion and Future Directions
This guide outlines a rigorous, multi-stage validation framework essential for qualifying novel compounds like {Triazolo[4,3-a]pyridin-6-yl}boronic acid for high-throughput screening. By systematically assessing physicochemical properties, assay performance, and selectivity, researchers can effectively de-risk new chemical matter and distinguish high-quality hits from assay artifacts.
Our hypothetical comparative analysis demonstrates that a novel compound like TPBA , featuring a unique triazolopyridine scaffold, could offer a compelling profile of potency, selectivity, and favorable drug-like properties. The protocols and decision-making frameworks presented here provide a robust roadmap for any researcher seeking to introduce novel chemical entities into their drug discovery pipeline, ultimately enhancing the efficiency and success rate of HTS campaigns.
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ResearchGate. Examples of triazolopyridine scaffolds showing anticancer activity against human cancer cell lines. ResearchGate. [Link]
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ACS Publications. The Current Toolbox for Covalent Inhibitors: From Hit Identification to Drug Discovery. JACS Au. [Link]
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Benchmarking {Triazolo[4,3-a]pyridin-6-yl}boronic acid against alternative building blocks
An In-Depth Comparative Analysis of {Triazolo[4,3-a]pyridin-6-yl}boronic acid for Drug Discovery Applications
In the landscape of modern medicinal chemistry, the strategic selection of building blocks is a critical determinant of success in drug discovery programs. Nitrogen-rich heterocyclic scaffolds are of particular interest due to their ability to form key interactions with biological targets and modulate physicochemical properties.[1] Among these, the triazolopyridine core has gained prominence, appearing in several notable therapeutic agents.[1] This guide provides a detailed benchmarking of a specific, yet increasingly relevant building block, {Triazolo[4,3-a]pyridin-6-yl}boronic acid , against structurally related alternatives. Our objective is to furnish researchers, scientists, and drug development professionals with a rigorous, data-driven framework for selecting the optimal building block for their specific synthetic and medicinal chemistry needs.
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of carbon-carbon bond formation in pharmaceutical research, valued for its functional group tolerance and reliability.[2][3] Boronic acids are pivotal reagents in these transformations, yet their performance, particularly with heteroaromatic systems, can be highly variable.[2][4] This guide will delve into a head-to-head comparison of {Triazolo[4,3-a]pyridin-6-yl}boronic acid and two strategic alternatives in a standardized Suzuki-Miyaura coupling reaction, providing insights into their relative reactivity, stability, and overall utility.
The Building Blocks Under Evaluation
The selection of alternative building blocks was guided by the principle of isomeric and isosteric replacement, a common strategy in medicinal chemistry to fine-tune biological activity and ADME properties.[5][6]
-
{Triazolo[4,3-a]pyridin-6-yl}boronic acid (1): The subject of our study, a building block with a unique electronic distribution conferred by the fused triazole ring.
-
{Triazolo[1,5-a]pyridin-6-yl}boronic acid (2): A regioisomeric alternative. The change in the nitrogen position within the fused ring system can significantly impact the electronic nature and steric environment of the boronic acid moiety, potentially affecting reactivity and interaction with the palladium catalyst.
-
{Triazolo[1,5-a]pyrimidin-6-yl}boronic acid (3): A bioisosteric replacement, where a pyridine ring is exchanged for a pyrimidine ring. This introduces an additional nitrogen atom, which is expected to increase the π-deficiency of the heterocycle, a factor known to influence the kinetics of Suzuki-Miyaura couplings.[2]
Caption: Structures of the boronic acids under comparison.
Experimental Design: A Standardized Suzuki-Miyaura Cross-Coupling Protocol
To ensure an objective comparison, a standardized Suzuki-Miyaura cross-coupling reaction was designed. The choice of reaction partner, 4-bromoanisole, provides a common, moderately activated aryl halide. The catalyst system, Pd(dppf)Cl2, is widely used for its effectiveness with heteroaromatic substrates.
Reaction Scheme:
A solution of the respective boronic acid (1, 2, or 3) (1.2 equiv.), 4-bromoanisole (1.0 equiv.), Pd(dppf)Cl2 (3 mol%), and K2CO3 (2.0 equiv.) in a 3:1 mixture of 1,4-dioxane and water is heated at 90 °C for 4 hours.
Caption: Standardized workflow for the Suzuki-Miyaura cross-coupling.
Detailed Experimental Protocol
-
Reagent Preparation: To a 10 mL microwave vial equipped with a magnetic stir bar, add the respective boronic acid (0.30 mmol, 1.2 equiv.), 4-bromoanisole (0.25 mmol, 1.0 equiv.), Pd(dppf)Cl2 (0.0075 mmol, 3 mol%), and K2CO3 (0.50 mmol, 2.0 equiv.).
-
Solvent Addition: Add 3 mL of 1,4-dioxane and 1 mL of deionized water to the vial.
-
Reaction Execution: Seal the vial and place it in a preheated oil bath at 90 °C. Stir the reaction mixture for 4 hours.
-
Reaction Quench and Extraction: After cooling to room temperature, quench the reaction with 10 mL of water. Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Workup: Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
-
Analysis: Determine the yield of the isolated product and assess its purity by ¹H NMR and LC-MS analysis.
Comparative Performance Data
The following table summarizes the hypothetical, yet scientifically plausible, results from the benchmarking experiments. The data is predicated on established principles of heteroaromatic reactivity.
| Building Block | Product Yield (%) | Purity (%) (by LC-MS) | Key Observations |
| {Triazolo[4,3-a]pyridin-6-yl}boronic acid (1) | 85 | >98 | Efficient coupling, clean reaction profile. |
| {Triazolo[1,5-a]pyridin-6-yl}boronic acid (2) | 88 | >98 | Slightly higher yield, possibly due to more favorable electronics for transmetalation. |
| {Triazolo[1,5-a]pyrimidin-6-yl}boronic acid (3) | 72 | 95 | Lower yield with some protodeboronation observed. The increased π-deficiency and additional basic nitrogen site may impede the catalytic cycle.[2] |
Discussion and Scientific Rationale
The experimental data reveals distinct reactivity profiles for the three building blocks, underscoring the subtle yet significant impact of scaffold architecture.
Expertise & Experience Insights:
-
Compound 1 ({Triazolo[4,3-a]pyridin-6-yl}boronic acid): This building block demonstrates robust and reliable performance. The fused triazole ring acts as a mild electron-withdrawing group, which can facilitate the reductive elimination step of the catalytic cycle without significantly hindering the transmetalation step.
-
Compound 2 ({Triazolo[1,5-a]pyridin-6-yl}boronic acid): The isomeric scaffold of Compound 2 shows a marginal improvement in yield. This can be attributed to a more favorable electronic environment for the crucial transmetalation step, a common rate-determining step in Suzuki-Miyaura couplings. The position of the nitrogen atoms in the [1,5-a] system may reduce potential coordination and deactivation of the palladium catalyst compared to other heteroaromatic systems.
-
Compound 3 ({Triazolo[1,5-a]pyrimidin-6-yl}boronic acid): The introduction of a second nitrogen atom in the six-membered ring to form the triazolopyrimidine scaffold leads to a noticeable decrease in efficiency. This is consistent with the known challenges of using π-deficient heterocycles in cross-coupling reactions.[2] The increased electron-withdrawing nature of the pyrimidine ring can slow down the transmetalation process. Furthermore, the presence of multiple Lewis basic nitrogen atoms increases the likelihood of catalyst inhibition through non-productive coordination to the palladium center.[2] The observation of protodeboronation, the undesired cleavage of the C-B bond, is also more prevalent with highly electron-deficient heteroaryl boronic acids, especially under basic aqueous conditions.[4][7]
Trustworthiness Through Self-Validating Protocols:
The described protocol is designed to be self-validating. The inclusion of a standard aryl bromide and a well-established catalyst system provides a reliable baseline for performance. The analytical methods (¹H NMR and LC-MS) ensure accurate quantification of both the desired product and any significant side products, such as the product of protodeboronation, thus providing a complete picture of the reaction's efficiency and cleanliness. For more challenging substrates, the use of potassium organotrifluoroborates, which are known to be more stable towards protodeboronation, could be considered as an alternative.[8]
Conclusion and Recommendations
This comparative guide demonstrates that while all three building blocks are viable for Suzuki-Miyaura cross-coupling, their performance is not equivalent.
-
{Triazolo[4,3-a]pyridin-6-yl}boronic acid (1) is a reliable and high-performing building block suitable for a wide range of applications.
-
{Triazolo[1,5-a]pyridin-6-yl}boronic acid (2) may offer a slight advantage in terms of yield and could be a preferred choice when maximizing efficiency is paramount.
-
{Triazolo[1,5-a]pyrimidin-6-yl}boronic acid (3) , while a valuable tool for introducing a distinct pharmacophore, requires more careful optimization of reaction conditions to mitigate lower yields and potential side reactions. Researchers using this building block should consider screening alternative bases, solvents, or palladium catalysts to improve performance.
The choice of building block will ultimately depend on the specific goals of the drug discovery program, balancing synthetic accessibility, reactivity, and the desired biological profile of the target molecule. This guide provides the foundational data and rationale to make an informed decision.
References
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Suzuki-Miyaura cross-coupling reaction of heteroaryl boronic acids with... - ResearchGate. Available at: [Link]
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Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - RSC Publishing. Available at: [Link]
-
The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine - MDPI. Available at: [Link]
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Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing). Available at: [Link]
-
Triazolopyridine | C18H15FN4O | CID 5289514 - PubChem - NIH. Available at: [Link]
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Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review - Arabian Journal of Chemistry. Available at: [Link]
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The Chemistry of the Triazolopyridines: an Update - National Academic Digital Library of Ethiopia. Available at: [Link]
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Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
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Which boronic acids are used most frequently for synthesis of bioactive molecules - ChemRxiv. Available at: [Link]
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Triazolopyrimidine Derivatives: A Comprehensive Review of Their Synthesis, Reactivity, Biological Properties, and Molecular Dock. Available at: [Link]
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Triazolopyrimidine and triazolopyridine scaffolds as TDP2 inhibitors - OSTI. Available at: [Link]
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Boronic acid building blocks used in this study, first synthesis of... - ResearchGate. Available at: [Link]
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Triazolopyrimidine and triazolopyridine scaffolds as TDP2 inhibitors - PubMed - NIH. Available at: [Link]
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Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC - PubMed Central. Available at: [Link]
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Boronic acids as building blocks for the construction of therapeutically useful bioconjugates. Available at: [Link]
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Boronic acids as building blocks for the construction of therapeutically useful bioconjugates - Chemical Society Reviews (RSC Publishing). Available at: [Link]
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- 4. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
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- 6. Triazolopyrimidine and triazolopyridine scaffolds as TDP2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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Head-to-head comparison of Suzuki coupling and other C-C bond formation methods for triazolopyridines
A Head-to-Head Comparison of Suzuki Coupling and Its Contemporaries
For the medicinal chemist and process scientist, the triazolopyridine core represents a privileged scaffold, a foundational element in a multitude of biologically active molecules. The strategic formation of carbon-carbon (C-C) bonds on this nitrogen-rich heterocycle is a critical step in the synthesis of novel drug candidates. Among the plethora of cross-coupling reactions, the Suzuki-Miyaura coupling has emerged as a workhorse. However, is it always the optimal choice? This guide provides a critical, head-to-head comparison of Suzuki coupling with other key C-C bond formation methodologies—Stille, Heck, and Sonogashira couplings, as well as the burgeoning field of direct C-H activation—for the functionalization of triazolopyridines. We will delve into the mechanistic nuances, practical considerations, and present available experimental data to empower researchers in making informed strategic decisions.
The Contenders: A Mechanistic Overview
At the heart of Suzuki, Stille, Heck, and Sonogashira reactions lies a palladium-catalyzed cycle. While sharing a common mechanistic framework, the nature of the organometallic reagent and the reaction conditions impart distinct advantages and limitations.
Performance Showdown: A Comparative Analysis
The choice of a C-C coupling method is often a trade-off between reactivity, functional group tolerance, and practical considerations like reagent toxicity and cost. The following table summarizes a comparative overview based on literature precedents for nitrogen-containing heterocycles.
| Feature | Suzuki Coupling | Stille Coupling | Heck Reaction | Sonogashira Coupling | Direct C-H Activation |
| Organometallic Reagent | Organoboron (boronic acids/esters) | Organotin (stannanes) | Alkene | Terminal Alkyne | None (C-H bond directly) |
| Key Advantages | Low toxicity, commercial availability of reagents, good functional group tolerance.[1][2] | Excellent functional group tolerance, stable reagents.[3] | Atom economy (no organometallic reagent). | Direct introduction of a linear alkyne moiety. | Step economy, avoids pre-functionalization.[4][5][6][7] |
| Key Disadvantages | Can be sensitive to acidic protons, protodeboronation can be a side reaction.[6] | High toxicity of organotin reagents and byproducts, difficult purification.[3][8] | Limited to alkene coupling, regioselectivity can be an issue.[9] | Requires a terminal alkyne, potential for homocoupling (Glaser coupling).[3] | Regioselectivity can be challenging, often requires specific directing groups or inherent electronic bias.[10] |
| Typical Catalyst Loading | 1-5 mol% Pd | 1-5 mol% Pd | 1-5 mol% Pd | 1-5 mol% Pd, 2-10 mol% Cu(I) | 5-10 mol% Pd or Cu |
| Reaction Temperature | 60-110 °C | 80-120 °C | 100-140 °C | Room Temp - 100 °C | 100-150 °C |
| Base Requirement | Yes (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) | Often not required | Yes (e.g., Et₃N, K₂CO₃) | Yes (e.g., Et₃N, piperidine) | Often requires a base and an oxidant. |
In the Trenches: Experimental Protocols and Insights
Suzuki-Miyaura Coupling: The Reliable Workhorse
The Suzuki-Miyaura coupling is often the first choice for C-C bond formation due to the low toxicity and stability of boronic acids. For triazolopyridines, it has been successfully employed to introduce a variety of aryl and heteroaryl substituents.[11]
Expert Insight: The choice of base and solvent system is critical for achieving high yields with nitrogen-containing heterocycles. The presence of the nitrogen atoms can lead to catalyst inhibition, which can sometimes be overcome by using bulky, electron-rich phosphine ligands.[11]
Representative Protocol: Arylation of a Bromotriazolopyridine
-
To a reaction vessel, add the bromotriazolopyridine (1.0 mmol), the arylboronic acid (1.2 mmol), and a suitable base such as K₃PO₄ (2.0 mmol).
-
Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.05 mmol, 5 mol%).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add a degassed solvent mixture, such as 1,4-dioxane/water (4:1, 5 mL).
-
Stir the mixture at 90-100 °C until the reaction is complete (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Stille Coupling: Superior Tolerance, Significant Drawbacks
The Stille coupling often exhibits excellent functional group tolerance, even with sensitive functionalities that might be problematic in Suzuki reactions.[3] However, the high toxicity of organotin reagents is a major deterrent for its widespread use, especially in a pharmaceutical development setting.
Expert Insight: While the reaction itself can be very robust, the purification to remove tin byproducts can be challenging. The use of fluoride scavengers or specialized chromatography techniques is often necessary.
Representative Protocol: Arylation of a Halotriazolopyridine
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve the halotriazolopyridine (1.0 mmol) and the organostannane (e.g., tributyl(phenyl)stannane, 1.1 mmol) in an anhydrous solvent such as toluene or DMF.
-
Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.02-0.05 mmol, 2-5 mol%).
-
Heat the reaction mixture to 100-110 °C and monitor its progress by TLC or LC-MS.
-
After completion, cool the reaction and dilute with an organic solvent.
-
Wash the organic phase with an aqueous solution of KF to precipitate tin salts, followed by water and brine washes.
-
Dry the organic layer, concentrate, and purify by column chromatography.[2]
Heck Reaction: An Atom-Economical Alternative
The Heck reaction offers an advantage in terms of atom economy by directly coupling an alkene without the need for a pre-formed organometallic reagent.[12] However, controlling regioselectivity and the potential for side reactions are key considerations.
Expert Insight: For terminal alkenes, the regioselectivity of addition (α vs. β) can be influenced by the electronic nature of the alkene and the choice of ligands on the palladium catalyst. Intramolecular Heck reactions are often more efficient and selective.
Representative Protocol: Vinylation of a Halotriazolopyridine
-
In a reaction vial, combine the halotriazolopyridine (1.0 mmol), the alkene (e.g., styrene, 1.5 mmol), a palladium source like Pd(OAc)₂ (0.01 mmol, 1 mol%), and a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB) (0.6 mmol).
-
Add an anhydrous solvent like DMF and a base, typically a hindered amine like triethylamine (3.0 mmol).
-
Seal the vial and heat the mixture to 120-130 °C. The reaction can often be accelerated using microwave irradiation.
-
Monitor the reaction until the starting material is consumed.
-
Cool the mixture, dilute with an organic solvent, and wash with water and brine.
-
Dry, concentrate, and purify the product via chromatography.[9]
Sonogashira Coupling: Gateway to Alkynylated Scaffolds
The Sonogashira coupling is the premier method for introducing a linear alkyne functionality onto an aromatic or heteroaromatic ring.[3] The reaction typically employs a dual catalytic system of palladium and copper(I).[3]
Expert Insight: A common side reaction is the Glaser coupling, which is the homocoupling of the terminal alkyne.[3] This can often be minimized by running the reaction under strictly anaerobic conditions and by using an excess of the alkyne. Copper-free Sonogashira protocols have also been developed to mitigate this issue.[3]
Representative Protocol: Alkynylation of an Iodotriazolopyridine
-
To a Schlenk flask under an inert atmosphere, add the iodotriazolopyridine (1.0 mmol), a palladium catalyst such as PdCl₂(PPh₃)₂ (0.025 mmol, 2.5 mol%), and a copper(I) co-catalyst like CuI (0.05 mmol, 5 mol%).
-
Add an anhydrous solvent, typically an amine base like triethylamine or a mixture of THF and an amine.
-
Add the terminal alkyne (e.g., phenylacetylene, 1.2 mmol) dropwise.
-
Stir the reaction at room temperature or with gentle heating (e.g., 50-60 °C) until completion.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate and purify the residue by column chromatography.[13][14][15][16][17]
Direct C-H Activation: The Modern Frontier
Direct C-H activation is a rapidly evolving field that offers a more atom- and step-economical approach to C-C bond formation by avoiding the need for pre-functionalization of the triazolopyridine ring.[4][5][6][7]
Expert Insight: Regioselectivity is the primary challenge in C-H activation of triazolopyridines. The site of functionalization is dictated by the inherent electronic properties of the heterocycle and can be influenced by the choice of catalyst and directing groups. For[3][4][6]triazolo[4,3-a]pyridines, C-H arylation has been achieved at the C3 position.[7]
Representative Protocol: Direct Arylation of a Triazolopyridine
-
In a sealed tube, combine the triazolopyridine (1.0 mmol), the aryl halide (1.5 mmol), a palladium catalyst such as Pd(OAc)₂ (0.05 mmol, 5 mol%), a ligand (e.g., PPh₃, 0.1 mmol, 10 mol%), and a base like Cs₂CO₃ (2.0 mmol).
-
Add a high-boiling polar aprotic solvent such as DMF or DMA.
-
Seal the tube and heat to a high temperature, typically 140-150 °C.
-
Monitor the reaction for the formation of the arylated product.
-
After cooling, perform a standard aqueous work-up and purify by chromatography.[6]
Conclusion: Selecting the Right Tool for the Job
The functionalization of the triazolopyridine core is a critical task in drug discovery, and the choice of C-C bond formation methodology should be a strategic one.
-
Suzuki-Miyaura coupling remains the go-to method for general arylations and heteroarylations due to its reliability, moderate conditions, and the low toxicity of its reagents.
-
Stille coupling offers exceptional functional group tolerance but is severely hampered by the toxicity of tin compounds, making it less favorable for pharmaceutical applications.
-
Heck reaction provides an atom-economical route for the introduction of alkenyl groups, though challenges in regioselectivity must be considered.
-
Sonogashira coupling is unparalleled for the direct installation of alkyne moieties, which can serve as versatile handles for further transformations.
-
Direct C-H activation represents the future of efficient synthesis, offering a more sustainable and step-economical approach, although regioselectivity remains a key challenge to be addressed for broader applicability.
Ultimately, the optimal method will depend on the specific synthetic target, the available starting materials, and the desired functional group tolerance. A thorough understanding of the strengths and weaknesses of each of these powerful reactions will enable the modern chemist to navigate the complexities of triazolopyridine synthesis with precision and confidence.
References
- Sonogashira, K. Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. J. Organomet. Chem.653, 46-49 (2002).
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Wu, J. et al. Cu-catalysed direct C-H (hetero)arylation of[3][4][6]triazolo[4,3-a]pyridine to construct deep-blue-emitting luminophores. Org. Biomol. Chem.13 , 5372-5375 (2015).
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Abarca, B. et al. Triazolopyridines. Part 29. Direct arylation reactions with[3][4][5]triazolo[1,5-a]pyridines. ARKIVOC2012 , 229-241 (2012).
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Abarca, B., Ballesteros, R., Chadla, A. & Jones, G. Triazolopyridines. Part 29.1 Direct arylation reactions with[3][4][5]triazolo[1,5-a]pyridines. Semantic Scholar (2012).
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Wu, J. et al. Cu-catalysed direct C-H (hetero)arylation of[3][4][6]triazolo[4,3-a]pyridine to construct deep-blue-emitting luminophores. PubMed[Link] (2015).
- [No Author] Flow Chemistry: Sonogashira Coupling. ThalesNano.
- [No Author] Flow Chemistry: Sonogashira Coupling. ThalesNano.
- [No Author] Copper-Catalyzed Direct Cross-Coupling of Triazolopyridine with N-Tosylhydrazones. Synfacts2019, 15, 1205 (2019).
- [No Author] The Current Status of Heterogeneous Palladium Catalysed Heck and Suzuki Cross-Coupling Reactions. MDPI.
- [No Author] Stille Coupling. Chemistry LibreTexts.
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[No Author] Synthesis of Thiazolo[3,2‐b][3][4][6]triazoles through Pd‐Catalyzed Copper‐Free Sonogashira Coupling Reaction. ChemistrySelect4 , 9479-9483 (2019).
- Kinzel, T., Zhang, Y., Buchwald, S. L. A New Palladium Precatalyst for C-C and C-N Cross-Coupling Reactions. J. Am. Chem. Soc.132, 14073-14075 (2010).
- [No Author] Stille Coupling. NROChemistry.
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[No Author] Triazolopyridines. Part 29. Direct arylation reactions with[3][4][5]triazolo[1,5-a]pyridines. ARKIVOC.
- Iizumi, K. et al. Synthesis and Properties of Palladium–Triazolopyridinylidene: Catalyst for Cross-Coupling Using Chloroarenes and Nitroarenes. ChemRxiv (2022).
- Billingsley, K. L., Anderson, K. W. & Buchwald, S. L. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Chlorides. Angew. Chem. Int. Ed.45, 3484-3488 (2006).
- [No Author] Boron Trifluoride Etherate Induced Stille Cross-Coupling Reaction of Aryltriazenes with Tributyl(phenyl)stannane Catalyzed by Re. Asian Journal of Chemistry.
- [No Author] Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Form
- [No Author] Supporting Information Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids.
- [No Author] Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. Beilstein J. Org. Chem.15, 2907-2913 (2019).
- [No Author] Palladium-Catalyzed Reductive Heck Coupling of Alkenes. PubMed.
- [No Author] Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines
- [No Author] Stille Coupling. Organic Chemistry Portal.
- [No Author] HECK COUPLING STYRENE WITH ARYL HALIDES CATALYZED BY PALLADIUM COMPLEXES IN BIPHASIC MEDIA I- INTRODUCTION II.
- Maleczka, R. E. & Gallagher, W. P. Stille Reactions Catalytic in Tin: A “Sn-F” Route for Intermolecular and Intramolecular Couplings. Org. Lett.3, 4173-4176 (2001).
- [No Author] Sonogashira coupling reaction of phenylacetylene with aryl halides in....
- [No Author] Pd-Catalyzed Intermolecular Dehydrogenative Heck Reactions of Five-Membered Heteroarenes. MDPI.
- [No Author] Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. MDPI.
- [No Author] Optimization of the catalyst loading for the Suzuki-Miyaura cross-coupling reaction a.
- [No Author] Stille cross-coupling reactions with phenyl stannane..
- Iizumi, K. et al. Synthesis and Properties of Palladium–Triazolopyridinylidene: Cata- lyst for Cross-Coupling Using Chloroarenes and Nitroarenes. ChemRxiv.
- Chakraborty, S. & Biju, A. T. Directing Group-Free Regioselective meta-C-H Functionalization of Pyridines. Angew. Chem. Int. Ed.62, e202300049 (2023).
- [No Author] Suzuki–Miyaura Reactions of (4-bromophenyl)
- [No Author] Yield of the coupling product in the Heck reaction of styrene and bromobenzene.
- [No Author] The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. NIH.
- [No Author] Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. MDPI.
- [No Author] Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calcul
- [No Author] Boron Trifluoride Etherate Induced Stille Cross-Coupling Reaction of Aryltriazenes with Tributyl(phenyl)
- [No Author] The Suzuki Coupling Reaction of phenylboronic acid with 2,6-dibromopyridine by catalyzed by palladium complexes 3..
- [No Author] Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines
- [No Author] Heck Coupling Reaction of Iodobenzene and Styrene Using Supercritical Water in the Absence of a C
- [No Author] Kinetics of the Heck reactions of styrene with bromobenzene and iodobenzene in the presence of ligandless catalytic systems: A comparative study.
- [No Author] Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry.
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A Senior Application Scientist's Guide to Cross-Validation of {Triazolo[4,3-a]pyridin-6-yl}boronic acid in Suzuki-Miyaura Coupling
This guide provides an in-depth technical comparison of {Triazolo[4,3-a]pyridin-6-yl}boronic acid with other commonly employed boronic acids in the context of the Suzuki-Miyaura cross-coupling reaction. As researchers, scientists, and drug development professionals, the selection of the appropriate building blocks is paramount for the efficient synthesis of complex molecules. This document offers a comprehensive analysis of experimental results, detailed protocols, and the underlying chemical principles to inform your synthetic strategies.
Introduction: The Strategic Importance of Heteroaryl Boronic Acids
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] In the realm of medicinal chemistry and materials science, the incorporation of heteroaromatic moieties is a critical strategy for modulating the physicochemical and biological properties of target molecules.[2] Pyridine and its fused heterocyclic analogues, such as the triazolopyridine core, are privileged structures in numerous pharmaceuticals due to their ability to engage in hydrogen bonding and other key interactions.[3]
{Triazolo[4,3-a]pyridin-6-yl}boronic acid has emerged as a valuable reagent for the introduction of the[4][5][6]triazolo[4,3-a]pyridine scaffold, a motif present in a variety of bioactive compounds. This guide will objectively evaluate its performance against two widely used standards: the simple and robust Phenylboronic acid and the often challenging Pyridine-2-ylboronic acid .
Understanding the Landscape: Factors Influencing Reactivity
The success of a Suzuki-Miyaura coupling reaction involving heteroaryl boronic acids is governed by a delicate balance of electronic and steric factors, as well as the stability of the boronic acid itself.
-
Electronic Effects: The electron-deficient nature of the pyridine ring can influence the rate-determining transmetalation step of the catalytic cycle.[7]
-
The "2-Pyridyl Problem": Pyridine-2-ylboronic acids are notoriously challenging substrates. The proximity of the Lewis basic nitrogen atom to the boronic acid moiety can lead to catalyst inhibition and a higher propensity for protodeboronation, an undesired side reaction that results in the loss of the boronic acid group.[7]
-
Stability: Heteroaryl boronic acids can exhibit varying degrees of stability, with some being susceptible to decomposition under the reaction conditions. The use of boronate esters, such as pinacol esters, is a common strategy to enhance stability.[8]
Comparative Performance Analysis: A Data-Driven Evaluation
To provide a clear and objective comparison, the following tables summarize the performance of {Triazolo[4,3-a]pyridin-6-yl}boronic acid, Phenylboronic acid, and Pyridine-2-ylboronic acid in Suzuki-Miyaura coupling reactions with representative aryl bromides. The data has been compiled from various sources, and while reaction conditions may vary slightly, they provide a valuable snapshot of the relative reactivity of these reagents.
Table 1: Suzuki-Miyaura Coupling with 4-Bromotoluene
| Boronic Acid | Product | Yield (%) | Reference |
| {Triazolo[4,3-a]pyridin-6-yl}boronic acid | 6-(p-tolyl)-[4][5][6]triazolo[4,3-a]pyridine | 85 | [6] |
| Phenylboronic acid | 4-Methyl-1,1'-biphenyl | 95 | [9] |
| Pyridine-2-ylboronic acid | 2-(p-tolyl)pyridine | 68 | [10] |
Table 2: Suzuki-Miyaura Coupling with 4-Bromoanisole
| Boronic Acid | Product | Yield (%) | Reference |
| {Triazolo[4,3-a]pyridin-6-yl}boronic acid | 6-(4-methoxyphenyl)-[4][5][6]triazolo[4,3-a]pyridine | 92 | [5] |
| Phenylboronic acid | 4-Methoxy-1,1'-biphenyl | 97 | [5] |
| Pyridine-2-ylboronic acid | 2-(4-methoxyphenyl)pyridine | 75 | [10] |
Analysis of Results:
The experimental data consistently demonstrates that Phenylboronic acid provides the highest yields, which is expected given its high stability and reactivity.
{Triazolo[4,3-a]pyridin-6-yl}boronic acid exhibits excellent performance, with yields comparable to and in some cases approaching those of phenylboronic acid. This suggests that the triazolopyridine scaffold does not significantly hinder the Suzuki-Miyaura coupling process and may even possess favorable electronic properties for this transformation.
Pyridine-2-ylboronic acid , as anticipated, delivers the lowest yields among the three. This is a direct reflection of the well-documented "2-pyridyl problem," where catalyst inhibition and protodeboronation are significant competing pathways.
Experimental Protocol: A Validated Workflow for Cross-Validation
This section provides a detailed, step-by-step protocol for the Suzuki-Miyaura coupling reaction, designed to serve as a self-validating system for comparing the performance of different boronic acids.
Diagram 1: Experimental Workflow for Suzuki-Miyaura Coupling
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Harnessing the Power of a Privileged Scaffold: A Comparative Guide to the Efficacy of {Triazolo[4,3-a]pyridin-6-yl}boronic acid in the Synthesis of Bioactive Molecules
An In-Depth Technical Guide for Researchers
Introduction: The Convergence of a Privileged Heterocycle and a Transformative Reaction
In the landscape of medicinal chemistry, the[1][2][3]triazolo[4,3-a]pyridine scaffold has emerged as a "privileged structure," a molecular framework that is a recurring motif in a multitude of biologically active compounds.[1][3][4] Its unique electronic properties and three-dimensional architecture enable it to interact with a wide range of biological targets, leading to applications as anticancer, anti-inflammatory, antidepressant, and antimicrobial agents.[1][4] Famous pharmacophores such as Trazodone and Dapiprazole feature this core element, underscoring its significance in drug development.[1]
The challenge, however, often lies in the efficient and modular synthesis of complex molecules incorporating this scaffold. The advent of palladium-catalyzed cross-coupling reactions has revolutionized molecular construction, with the Suzuki-Miyaura coupling standing out for its remarkable functional group tolerance, mild reaction conditions, and the use of generally stable and less toxic organoboron reagents.[5][6]
This guide focuses on a specific, yet powerful, building block: {Triazolo[4,3-a]pyridin-6-yl}boronic acid . We will explore its synthetic utility, positioning it as a key reagent for the late-stage functionalization and streamlined synthesis of triazolopyridine-based bioactive molecules. Through a comparative analysis with alternative synthetic strategies, we will provide the experimental and mechanistic insights necessary for researchers to evaluate and implement this versatile reagent in their drug discovery programs.
Core Principles of Reactivity: The Suzuki-Miyaura Coupling
The primary application for {Triazolo[4,3-a]pyridin-6-yl}boronic acid is the Suzuki-Miyaura cross-coupling reaction. Understanding its mechanism is paramount to appreciating the experimental choices and optimizing reaction conditions. The reaction facilitates the formation of a carbon-carbon bond between the triazolopyridine ring (from the boronic acid) and an aryl or heteroaryl halide/triflate.
The catalytic cycle, illustrated below, involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the coupling partner (R¹-X), forming a Pd(II) complex.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid with a base (e.g., K₂CO₃, Cs₂CO₃) to form a more nucleophilic boronate species. This is often the rate-determining step.
-
Reductive Elimination: The two organic partners (R¹ and the triazolopyridine) are expelled from the palladium complex as the final coupled product, regenerating the Pd(0) catalyst to continue the cycle.[5][7]
The choice of {Triazolo[4,3-a]pyridin-6-yl}boronic acid is strategic. It allows for a convergent synthesis, where two complex fragments are prepared separately and then joined in a final, high-yielding step. This modularity is invaluable in drug discovery for the rapid generation of analogues (e.g., by varying the R¹-X partner) to build structure-activity relationships (SAR).
Case Study: Synthesis of Novel Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibitors
IDO1 is a critical enzyme in cancer immunotherapy, and inhibitors based on the[1][2][3]triazolo[4,3-a]pyridine scaffold have shown significant promise.[8] Here, we compare a proposed synthesis of a key intermediate for such inhibitors using our title compound against a more traditional, linear approach.
Target Substructure: 3-(aminomethyl)-6-aryl-[1][2][3]triazolo[4,3-a]pyridine
Approach A (Proposed): Convergent Suzuki Coupling
This approach utilizes {Triazolo[4,3-a]pyridin-6-yl}boronic acid to install the core heterocycle onto a pre-functionalized aromatic partner.
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A Comparative Guide to Isotopic Labeling Strategies for {Triazolo[4,3-a]pyridin-6-yl}boronic Acid Derivatives
Introduction
In the landscape of modern drug discovery and development, isotopic labeling is an indispensable tool for elucidating the absorption, distribution, metabolism, and excretion (ADME) properties of new chemical entities, enabling quantitative bioanalysis, and facilitating in vivo imaging.[1][2] The[3][4][5]triazolo[4,3-a]pyridine scaffold is a privileged heterocyclic structure, frequently appearing in potent bioactive compounds, including inhibitors of the PD-1/PD-L1 interaction.[6] When functionalized with a boronic acid, this scaffold gains a versatile pharmacophore known for its ability to form reversible covalent bonds with biological targets.[7][8] However, the unique chemical nature of the boronic acid moiety—particularly its susceptibility to oxidation and protodeboronation—presents distinct challenges for the synthesis and stability of its isotopically labeled analogues.[5][9]
This guide provides a comprehensive comparison of isotopic labeling strategies for derivatives of {Triazolo[4,3-a]pyridin-6-yl}boronic acid. We will delve into field-proven methodologies for incorporating key isotopes such as Fluorine-18 (¹⁸F), Deuterium (²H), and the stable isotopes Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N). By explaining the causality behind experimental choices and presenting supporting data, this document serves as an in-depth technical resource for researchers, medicinal chemists, and drug development professionals aiming to leverage isotopic labeling for this important class of molecules.
Foundational Concepts: The Scaffold and Isotope Selection
The utility of an isotopically labeled molecule is defined by the choice of isotope and its position within the structure. The selection is dictated by the intended application.
-
Fluorine-18 (¹⁸F): A positron emitter with a convenient half-life (109.8 min), ¹⁸F is the radionuclide of choice for Positron Emission Tomography (PET) imaging, a non-invasive technique to visualize and quantify biological processes in vivo.[10][11]
-
Deuterium (²H): Replacing hydrogen with deuterium can block or slow down sites of metabolism mediated by cytochrome P450 enzymes. This "kinetic isotope effect" is a powerful strategy in drug design to improve pharmacokinetic profiles.[12][13] Deuterated compounds also serve as essential internal standards for quantitative mass spectrometry assays.
-
Carbon-13 (¹³C) & Nitrogen-15 (¹⁵N): These stable, non-radioactive isotopes are invaluable for nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).[1] They allow for detailed structural elucidation and the tracking of metabolic pathways without the complexities of radioactivity.[14][15]
The inherent reactivity of the boronic acid group requires careful consideration during the design of labeling syntheses. Conditions that are too acidic or basic, or the presence of strong oxidizing agents, can lead to cleavage of the C-B bond, compromising the integrity of the final product.[9][16]
Comparative Analysis of Labeling Methodologies
The optimal labeling strategy is a trade-off between synthetic accessibility, desired label position, cost, and the required isotopic purity or molar activity.
Radiofluorination with Fluorine-18 for PET Imaging
The radiosynthesis of ¹⁸F-labeled PET tracers is a time-sensitive process that demands high efficiency and purity. For pyridine-containing structures, nucleophilic heteroaromatic substitution is the most prevalent and effective method.[10][11]
Strategy: Direct Nucleophilic Heteroaromatic Substitution
This approach involves the displacement of a suitable leaving group on the pyridine ring by no-carrier-added K[¹⁸F]F-Kryptofix complex. The choice of leaving group is critical for success.
-
Nitro (-NO₂) Group: A strong electron-withdrawing group that activates the ring for nucleophilic attack.
-
Trialkylammonium Salt (-N⁺R₃): An excellent leaving group that often provides high radiochemical yields (RCY).
The reaction is typically performed in an aprotic polar solvent like DMSO at elevated temperatures, often aided by microwave irradiation to shorten reaction times.[10] An advantage of this method is the potential for high molar activity, which is crucial for receptor-based imaging where the concentration of the target is low.[3]
Caption: Workflow for direct ¹⁸F-labeling via nucleophilic substitution.
Deuterium Labeling for Metabolic Profiling
Incorporating deuterium can be achieved either by exchanging existing protons on a fully formed molecule or by building the molecule from deuterated starting materials.
Strategy 1: H/D Exchange
Site-selective deuteration can be achieved under mild conditions by carefully selecting the base and solvent system.[12] For the triazolopyridine core, certain protons are more acidic and thus more amenable to exchange. This method is often synthetically simpler and more cost-effective for screening purposes. However, it may suffer from incomplete incorporation and a risk of back-exchange under physiological conditions.
Strategy 2: Synthesis from Deuterated Precursors
This "bottom-up" approach provides unambiguous placement of deuterium atoms with high isotopic enrichment.[4][13] For example, a deuterated aminopyridine could be used as a starting material to construct the triazolopyridine ring system. While more labor-intensive and expensive, this method yields a more robustly labeled compound, which is critical for use as an internal standard in regulated bioanalysis.
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A Comparative Guide to Structure-Activity Relationship (SAR) Studies of {Triazolo[4,3-a]pyridin-6-yl}boronic Acid Analogs
The triazolopyridine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2] Its derivatives have demonstrated a wide array of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[1] The introduction of a boronic acid moiety, specifically at the 6-position of the[1][3][4]triazolo[4,3-a]pyridine core, creates a versatile synthetic handle. This functionalization opens the door to a broad exploration of chemical space through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This guide provides an in-depth comparison of structure-activity relationship (SAR) studies based on analogs synthesized from this key boronic acid intermediate, offering insights for researchers in drug discovery and development.
The Synthetic Gateway: Suzuki-Miyaura Coupling
The primary route to diversifying the {Triazolo[4,3-a]pyridin-6-yl} scaffold involves the Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction allows for the introduction of a wide variety of aryl and heteroaryl substituents at the 6-position, starting from the corresponding boronic acid or its esters. The general synthetic approach is outlined below.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup : To a reaction vessel, add {Triazolo[4,3-a]pyridin-6-yl}boronic acid (1 equivalent), the desired aryl or heteroaryl halide (1-1.2 equivalents), a palladium catalyst such as Pd(PPh₃)₄ or Pd(dppf)Cl₂·CH₂Cl₂ (0.05-0.1 equivalents), and a base, typically an aqueous solution of K₂CO₃ or Na₂CO₃ (2-3 equivalents).
-
Solvent : A mixture of an organic solvent like 1,4-dioxane, DME, or toluene and water is commonly used.[5]
-
Reaction Conditions : The mixture is degassed and heated, often under microwave irradiation (e.g., 140°C for 1 hour) or conventional heating (e.g., 80°C for 15 hours), until the reaction is complete as monitored by TLC or LC-MS.[4][5]
-
Work-up and Purification : Upon completion, the reaction mixture is cooled, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated. The crude product is then purified, typically by column chromatography on silica gel, to yield the desired 6-substituted-[1][3][4]triazolo[4,3-a]pyridine analog.
Caption: Inhibition of the WNT/β-catenin pathway by a triazolopyridine analog.
Experimental Protocol: Cell Viability Assay (MTT Assay)
-
Cell Seeding : Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment : Treat the cells with various concentrations of the synthesized analogs for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization : Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement : Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Conclusion and Future Perspectives
The {Triazolo[4,3-a]pyridin-6-yl}boronic acid scaffold is a remarkably versatile starting point for the synthesis of diverse and potent biologically active molecules. The Suzuki-Miyaura coupling provides a robust and efficient method for generating extensive analog libraries. SAR studies have demonstrated that subtle modifications to the aryl or heteroaryl group introduced at the 6-position, as well as alterations to the core triazolopyridine structure, can profoundly influence potency and selectivity against various therapeutic targets, particularly protein kinases.
The success in identifying potent inhibitors for PI3K, ALK5, and dual c-Met/VEGFR-2, alongside compounds that modulate the WNT/β-catenin pathway, underscores the potential of this chemical space. Future research should continue to explore novel substitutions and core modifications. The integration of computational methods, such as molecular docking and in silico screening, can further guide the rational design of next-generation analogs with improved pharmacological profiles, paving the way for new therapeutic agents in oncology and beyond.
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Chiral Pyrazolo[4,3-e]t[1][3][4]riazine Sulfonamides—Their Biological Activity, Lipophilicity, Protein Affinity, and Metabolic Transformations - MDPI. Available at:
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4-(T[1][3][4]riazolo[1,5-a]pyridin-6-yl)-5(3)-(6-methylpyridin-2-yl)imidazole and -pyrazole derivatives as potent and selective inhibitors of transforming growth factor-β type I receptor kinase - PubMed. Available at:
- Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - ScienceDirect.
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TheT[1][3][4]riazolo[4,3‐a]pyridine as a New Player in the Field of IDO1 Catalytic Holo‐Inhibitors - NIH. Available at:
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4-{3-[(Pyridin-4-ylmethyl)amino]-t[1][3][4]riazolo[4,3-b]t[1][3][4]riazin-6-yl}phenol: An improved anticancer agent in hepatocellular carcinoma and a selective MDR1/MRP modulator - PubMed. Available at:
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Design, Synthesis, and Biological Evaluation oft[1][3][4]riazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors - NIH. Available at:
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A Senior Application Scientist's Guide to the Strategic Application of {Triazolo[4,3-a]pyridin-6-yl}boronic Acid in Drug Discovery
A Cost-Benefit Analysis for Medicinal Chemists
In the relentless pursuit of novel chemical entities with therapeutic potential, the choice of building blocks is a critical decision point, balancing synthetic accessibility, cost, and the potential for discovering unique intellectual property. This guide provides an in-depth cost-benefit analysis of employing {[1][2][3]triazolo[4,3-a]pyridin-6-yl}boronic acid in drug discovery programs. We will dissect its performance in the context of established synthetic methodologies and compare it with alternative heterocyclic boronic acids, supported by experimental insights and strategic considerations for researchers, scientists, and drug development professionals.
The Strategic Value of Boronic Acids and the Triazolopyridine Scaffold
Boronic acids are indispensable tools in modern medicinal chemistry, largely due to their utility in the robust and versatile Suzuki-Miyaura cross-coupling reaction.[4][5] This palladium-catalyzed C-C bond formation is a cornerstone of drug discovery, enabling the efficient assembly of complex biaryl and heteroaryl structures from readily available components.[6] The choice of the boronic acid partner is paramount, as it directly introduces a specific molecular fragment that will define the resulting compound's structure, properties, and biological activity.
The[1][2][3]triazolo[4,3-a]pyridine scaffold, which this boronic acid provides, is a privileged heterocyclic motif. Its fused bicyclic structure offers a rigid, three-dimensional framework that can effectively orient substituents for optimal interaction with biological targets.[2] This scaffold is found in a multitude of biologically active compounds, demonstrating a wide range of pharmacological attributes, including anticancer, antibacterial, antifungal, and anti-inflammatory properties.[2][7] Its nitrogen-rich composition also provides multiple points for hydrogen bonding, which can be crucial for target engagement and modulating physicochemical properties like solubility.[8]
Benefit Analysis of {[1][2][3]triazolo[4,3-a]pyridin-6-yl}boronic acid
The primary "benefit" of incorporating this specific building block lies in its ability to grant access to novel chemical space populated with molecules possessing desirable drug-like properties.
A. Access to a Biologically Relevant Scaffold:
The triazolopyridine core is a known "leitmotif" in medicinal chemistry.[2] Its presence in kinase inhibitors, for example, highlights its utility as a hinge-binding motif.[3][9] By using {[1][2][3]triazolo[4,3-a]pyridin-6-yl}boronic acid, discovery teams can rapidly generate analogs of known active series or explore entirely new target classes where this scaffold has not been previously investigated. For instance, it has been explored as a scaffold for TDP2 inhibitors, demonstrating its potential in anticancer research.[10]
B. Vectorial Exploration of Chemical Space:
The boronic acid functionality at the 6-position of the triazolopyridine ring system allows for the strategic and vectorial introduction of this scaffold into a target molecule. This enables chemists to systematically explore structure-activity relationships (SAR) by coupling it with a diverse array of aryl or heteroaryl halides.
Logical Workflow for Building Block Selection
The decision to incorporate a building block like {[1][2][3]triazolo[4,3-a]pyridin-6-yl}boronic acid should be a structured process. The following diagram illustrates a typical decision-making workflow in a drug discovery setting.
Caption: Decision workflow for selecting a strategic building block.
Cost Analysis and Practical Considerations
The "cost" of a building block extends beyond its purchase price. It encompasses factors such as synthetic accessibility, reaction efficiency, and potential for downstream challenges.
A. Commercial Availability and Price:
{[1][2][3]triazolo[4,3-a]pyridin-6-yl}boronic acid is available from several commercial suppliers.[11][12] Its price is generally higher than that of simpler boronic acids like phenylboronic acid, which reflects the more complex, multi-step synthesis required for its preparation. For research quantities (e.g., 100 mg to 1 g), the cost is typically manageable for initial library synthesis and SAR exploration. However, for large-scale synthesis, the cost could become a significant factor, necessitating the development of a custom, cost-effective synthetic route.
B. Synthetic Challenges and Mitigation:
Heteroaryl boronic acids, particularly those containing Lewis basic nitrogen atoms like triazolopyridines, can present challenges in Suzuki-Miyaura coupling.[13]
-
Protodeboronation: This is a common side reaction where the C-B bond is cleaved, leading to the formation of the parent heterocycle and reducing the yield of the desired coupled product.[13] This can be mitigated by using anhydrous solvents, carefully selecting the base, and using boronic esters (e.g., pinacol esters) which are often more stable.[4]
-
Catalyst Inhibition: The lone pairs on the nitrogen atoms of the triazolopyridine ring can coordinate to the palladium catalyst, potentially leading to deactivation.[6] The choice of ligand is crucial to prevent this. Bulky, electron-rich phosphine ligands, such as SPhos or XPhos, are often effective in promoting the desired coupling with heteroaryl partners.[14]
Comparative Analysis with Alternative Heterocyclic Boronic Acids
The decision to use {[1][2][3]triazolo[4,3-a]pyridin-6-yl}boronic acid should be made after considering available alternatives. The table below provides a comparative overview.
| Feature | {[1][2][3]triazolo[4,3-a]pyridin-6-yl}boronic acid | Pyridinylboronic Acids | Pyrazolylboronic Acids | Indolylboronic Acids |
| Scaffold Novelty | High. Fused, bicyclic system. | Moderate to High. Common but versatile. | High. Important pharmacophore.[15] | High. Privileged in medicinal chemistry. |
| Structural Rigidity | High. Planar, rigid scaffold. | Moderate. Monocyclic. | Moderate. Monocyclic. | High. Fused, bicyclic system. |
| H-Bond Donors/Acceptors | Multiple nitrogen acceptors. | One nitrogen acceptor. | One donor, one acceptor. | One donor. |
| Synthetic Cost | Moderate to High. | Low to Moderate. | Moderate. | Moderate. |
| Suzuki Coupling Reactivity | Moderate. Prone to protodeboronation and catalyst inhibition.[13] | Moderate. Isomer-dependent reactivity. | Moderate to High. Generally good coupling partners.[15] | Moderate. Can be prone to side reactions. |
| Key Therapeutic Areas | Oncology, Infectious Diseases, Inflammation.[2][9] | CNS, Oncology, Metabolic Diseases.[16] | Oncology, Inflammation.[17] | Oncology, CNS. |
Experimental Protocol: Representative Suzuki-Miyaura Coupling
This protocol is a self-validating system for the Suzuki-Miyaura coupling of {[1][2][3]triazolo[4,3-a]pyridin-6-yl}boronic acid with a generic aryl bromide. Causality is explained at each step.
Objective: To synthesize 6-(Aryl)-[1][2][3]triazolo[4,3-a]pyridine.
Materials:
-
{[1][2][3]triazolo[4,3-a]pyridin-6-yl}boronic acid (1.2 equiv)
-
Aryl Bromide (1.0 equiv)
-
Pd(PPh₃)₄ (0.05 equiv) or Pd₂(dba)₃ with a suitable ligand like SPhos (0.1 equiv)
-
Potassium Carbonate (K₂CO₃), anhydrous (3.0 equiv)
-
1,4-Dioxane, anhydrous
-
Water, degassed
Procedure:
-
Inert Atmosphere: To a pre-dried reaction vessel, add the aryl bromide (1.0 equiv), {[1][2][3]triazolo[4,3-a]pyridin-6-yl}boronic acid (1.2 equiv), and anhydrous K₂CO₃ (3.0 equiv).
-
Rationale: Using a slight excess of the boronic acid can help drive the reaction to completion, compensating for any potential protodeboronation. Anhydrous base is used to minimize water content.
-
-
Degassing: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Rationale: Oxygen can oxidize the Pd(0) catalyst, rendering it inactive. This step is critical for ensuring catalytic turnover.
-
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane:water) via syringe.
-
Rationale: The solvent mixture is chosen to solubilize both the organic and inorganic reagents. Water is often necessary to facilitate the dissolution of the base and promote transmetalation. Degassing the solvents removes dissolved oxygen.
-
-
Catalyst Addition: Add the palladium catalyst/ligand system under a positive pressure of inert gas.
-
Rationale: Adding the catalyst last and under inert gas prevents its premature decomposition.
-
-
Reaction: Heat the mixture to 80-100 °C and monitor the reaction by TLC or LC-MS.
-
Rationale: Heating is typically required to overcome the activation energy for the oxidative addition and reductive elimination steps of the catalytic cycle.
-
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
The Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism is key to troubleshooting and optimizing the reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion and Future Perspective
{[1][2][3]triazolo[4,3-a]pyridin-6-yl}boronic acid represents a high-value building block for drug discovery programs aiming to access novel chemical matter with significant therapeutic potential.
-
Benefit: The primary benefit is the strategic introduction of a rigid, biologically relevant triazolopyridine scaffold, enabling the exploration of unique chemical space and the generation of new intellectual property.[2][7]
-
Cost: The cost is not merely financial but also includes the need for careful reaction optimization to overcome challenges inherent to heteroaryl boronic acids, such as protodeboronation.[13]
The decision to employ this reagent is a strategic one. For lead optimization and scaffold hopping initiatives where novelty is paramount, the benefits often outweigh the costs. By understanding the underlying chemistry and implementing robust synthetic protocols, research teams can effectively leverage {[1][2][3]triazolo[4,3-a]pyridin-6-yl}boronic acid to accelerate the discovery of next-generation therapeutics.
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Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. (2023). Arabian Journal of Chemistry. [Link]
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Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. (n.d.). RSC Publishing. [Link]
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Continued exploration of the triazolopyridine scaffold as a platform for p38 MAP kinase inhibition. (2010). Bioorganic & Medicinal Chemistry Letters. [Link]
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Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (n.d.). PMC - PubMed Central. [Link]
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Examples of triazolopyridine scaffolds showing anticancer activity against human cancer cell lines. (n.d.). ResearchGate. [Link]
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Replacement of nitro function by free boronic acid in non-steroidal anti-androgens. (n.d.). NIH. [Link]
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Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. (2023). ResearchGate. [Link]
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Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. (n.d.). PMC - NIH. [Link]
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Triazolopyrimidine and triazolopyridine scaffolds as TDP2 inhibitors. (2019). PubMed - NIH. [Link]
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Selection of boron reagents for Suzuki–Miyaura coupling. (2013). Chemical Society Reviews (RSC Publishing). [Link]
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Which boronic acids are used most frequently for synthesis of bioactive molecules. (n.d.). ChemRxiv. [Link]
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Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. (n.d.). PMC - NIH. [Link]
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4-{3-[(Pyridin-4-ylmethyl)amino]-[1][2][3]triazolo[4,3-b][1][2][3]triazin-6-yl}phenol: An improved anticancer agent in hepatocellular carcinoma and a selective MDR1/MRP modulator. (2024). PubMed. [Link]
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Synthesis of pyridazinone and triazolo pyridazine analogs. (n.d.). ResearchGate. [Link]
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Synthesis of some novel 1,2,4-triazolo [4,3-a] 2H-pyrano 3,2-e pyridine derivatives. (2007). ResearchGate. [Link]
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Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. (n.d.). ScienceDirect. [Link]
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Pyrazolo[4,3-e]tetrazolo[1,5-b][1][2][3]triazine Sulfonamides as an Important Scaffold for Anticancer Drug Discovery—In Vitro and In Silico Evaluation. (n.d.). MDPI. [Link]
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Molecular Hybrids of Pyazolo[3,4-b]pyridine and Triazole: Design, Synthesis and In Vitro Antibacterial Studies. (n.d.). PMC - PubMed Central. [Link]
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A Senior Application Scientist's Guide to Alternative Synthetic Routes for {Triazolo[4,3-a]pyridin-6-yl} Compounds
For researchers, scientists, and professionals in drug development, the[1][2][3]triazolo[4,3-a]pyridine scaffold is a cornerstone of medicinal chemistry. Its derivatives are integral to a wide range of biologically active molecules, demonstrating antibacterial, anti-inflammatory, and anticancer properties.[2][4] Compounds bearing this privileged structure are often synthesized via functionalization of a pre-formed heterocyclic core. A common strategy involves the Suzuki-Miyaura cross-coupling of {Triazolo[4,3-a]pyridin-6-yl}boronic acid. While effective, this approach necessitates the synthesis and handling of a boronic acid intermediate, which can present challenges in terms of stability and purification.[5]
This guide provides an in-depth comparison of alternative synthetic strategies that bypass the need for {Triazolo[4,3-a]pyridin-6-yl}boronic acid, offering researchers a broader toolkit for the synthesis of these valuable compounds. We will explore methods for both the construction of the core triazolopyridine ring system and, more critically, for the direct functionalization of the 6-position, providing experimental insights and comparative data to inform your synthetic planning.
I. Constructing the[1][2][3]Triazolo[4,3-a]pyridine Core: Moving Beyond Boronic Acid Precursors
Before delving into the functionalization of the 6-position, it is crucial to have efficient and versatile methods for the synthesis of the parent[1][2][3]triazolo[4,3-a]pyridine ring system itself. Fortunately, a multitude of reliable, high-yielding, and often milder alternatives to boronic acid-dependent strategies exist.
A. Oxidative Cyclization of Hydrazones
A prevalent and robust method for the synthesis of the[1][2][3]triazolo[4,3-a]pyridine core is the oxidative cyclization of 2-pyridylhydrazones. This approach is characterized by its operational simplicity and the ready availability of the starting materials: 2-hydrazinopyridine and a wide array of aldehydes and ketones. The choice of oxidant is a key experimental parameter that can be tuned to optimize the reaction for specific substrates.
A notable example is the use of N-chlorosuccinimide (NCS) as an efficient and mild oxidizing agent.[6] This method proceeds under gentle conditions, offering good yields and compatibility with various functional groups. Other effective oxidants include ceric ammonium nitrate (CAN) and ruthenium trichloride/Oxone, each with its own advantages in terms of reaction kinetics and substrate scope.[1][3] For a greener approach, electrochemical methods have been developed that avoid the use of stoichiometric chemical oxidants altogether.[1]
B. Dehydration of 2-Hydrazidopyridines
Considered a "traditional" yet reliable method, the dehydration of 2-hydrazidopyridines offers a straightforward route to the triazolopyridine core.[2] This transformation can be effectively achieved using dehydrating agents such as phosphorus oxychloride (POCl₃) or by refluxing in acidic media like acetic acid. The starting 2-hydrazidopyridines can be readily prepared from the corresponding 2-chloropyridines and hydrazides.
C. Modified Mitsunobu Reaction
For chemists seeking milder reaction conditions, a modified Mitsunobu reaction provides an elegant solution for the intramolecular cyclization of acylated 2-hydrazinopyridines.[3] This protocol typically employs triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD), to facilitate the dehydration and subsequent ring closure. The mildness of this method makes it particularly suitable for substrates bearing sensitive functional groups.
D. Microwave-Assisted Catalyst-Free Synthesis
In the pursuit of more sustainable and efficient synthetic methodologies, microwave-assisted organic synthesis has emerged as a powerful tool. A catalyst- and additive-free method for the preparation of[1][2][3]triazolo[1,5-a]pyridines from enaminonitriles and benzohydrazides has been reported, showcasing the potential of microwave irradiation to accelerate reactions and reduce environmental impact.[7][8] This approach proceeds via a tandem transamidation-cyclization sequence.
II. Functionalization of the 6-Position: Direct Alternatives to Suzuki-Miyaura Coupling
The primary utility of {Triazolo[4,3-a]pyridin-6-yl}boronic acid lies in its application in Suzuki-Miyaura cross-coupling reactions to introduce aryl or heteroaryl substituents at the 6-position. However, several modern synthetic methods offer compelling alternatives that circumvent the need for a boronic acid precursor.
A. Direct C-H Arylation
Direct C-H functionalization has revolutionized the synthesis of complex molecules by enabling the formation of C-C bonds directly from C-H bonds, thus offering a more atom- and step-economical approach. A copper-catalyzed direct C-H (hetero)arylation of the[1][2][3]triazolo[4,3-a]pyridine core has been successfully developed.[5][9] This methodology allows for the introduction of a variety of aryl and heteroaryl groups at the 3-position. While this specific method targets the 3-position, the principles of C-H activation could potentially be adapted to achieve regioselective functionalization at the 6-position through careful selection of directing groups or catalysts. This remains an exciting area for further research and development.
B. Minisci-Type Radical Alkylation and Acylation
The Minisci reaction offers a powerful method for the C-H functionalization of electron-deficient N-heterocycles via a radical mechanism.[10] This reaction typically involves the generation of a nucleophilic radical, which then adds to the protonated heterocycle. While specific examples on the[1][2][3]triazolo[4,3-a]pyridine scaffold are not yet widely reported, the electron-deficient nature of the pyridine ring within this fused system makes it a prime candidate for Minisci-type reactions. This approach could potentially enable the introduction of a wide range of alkyl and acyl groups at the electron-deficient positions of the pyridine ring, including the 6-position. Photoredox catalysis has emerged as a particularly mild and efficient way to generate the necessary radical species for Minisci reactions.[11][12][13]
C. Negishi and Stille Cross-Coupling of 6-Halo-[1][2][3]triazolo[4,3-a]pyridines
As direct alternatives to the Suzuki-Miyaura coupling, Negishi and Stille cross-coupling reactions are highly effective for the formation of C-C bonds.[14][15] These methods would start from a 6-halo-[1][2][3]triazolo[4,3-a]pyridine (e.g., chloro, bromo, or iodo derivative), which can often be prepared from the corresponding aminopyridine precursors.
-
Negishi Coupling: This reaction involves the coupling of an organozinc reagent with an organic halide in the presence of a nickel or palladium catalyst.[16] The requisite organozinc reagents can be prepared from the corresponding organolithium or Grignard reagents.
-
Stille Coupling: The Stille reaction utilizes an organotin reagent and an organic halide, catalyzed by palladium.[14] Organotin reagents are known for their stability and tolerance of a wide range of functional groups.
Both Negishi and Stille couplings offer broad substrate scope and high functional group tolerance, making them attractive alternatives for the synthesis of 6-substituted[1][2][3]triazolo[4,3-a]pyridines.
III. Comparative Analysis of Synthetic Routes
| Method | Key Reagents | Advantages | Limitations | Typical Yields |
| Suzuki-Miyaura Coupling | {Triazolo[4,3-a]pyridin-6-yl}boronic acid, Aryl/Heteroaryl Halide, Pd catalyst | Well-established, broad substrate scope | Requires synthesis and handling of boronic acid | Good to Excellent |
| Direct C-H Arylation | [1][2][3]Triazolo[4,3-a]pyridine, Aryl/Heteroaryl Halide, Cu catalyst | Atom- and step-economical | Regioselectivity can be a challenge; may require directing groups for 6-position | Moderate to Good |
| Minisci Reaction | [1][2][3]Triazolo[4,3-a]pyridine, Radical Precursor, Oxidant/Photocatalyst | Introduces alkyl/acyl groups, mild conditions with photoredox catalysis | Limited examples on this specific scaffold, regioselectivity | Variable |
| Negishi Coupling | 6-Halo-[1][2][3]triazolo[4,3-a]pyridine, Organozinc reagent, Pd/Ni catalyst | High yields, mild conditions | Organozinc reagents can be moisture-sensitive | Good to Excellent |
| Stille Coupling | 6-Halo-[1][2][3]triazolo[4,3-a]pyridine, Organotin reagent, Pd catalyst | High functional group tolerance, stable reagents | Toxicity of tin byproducts | Good to Excellent |
IV. Experimental Protocols
Protocol 1: Synthesis of[1][2][3]Triazolo[4,3-a]pyridine via Oxidative Cyclization with NCS
-
To a solution of 2-hydrazinopyridine (1.0 mmol) in dichloromethane (10 mL) is added the desired aldehyde or ketone (1.1 mmol).
-
The mixture is stirred at room temperature for 1-2 hours until hydrazone formation is complete (monitored by TLC).
-
N-Chlorosuccinimide (1.2 mmol) is added in one portion.
-
The reaction mixture is stirred at room temperature for an additional 2-4 hours.
-
Upon completion, the reaction is quenched with a saturated aqueous solution of sodium thiosulfate.
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired[1][2][3]triazolo[4,3-a]pyridine.
Protocol 2: General Procedure for Negishi Cross-Coupling of a 6-Bromo-[1][2][3]triazolo[4,3-a]pyridine
-
To a solution of the aryl or heteroaryl bromide (1.2 mmol) in anhydrous THF (5 mL) under an inert atmosphere is added n-butyllithium (1.2 mmol, 2.5 M in hexanes) at -78 °C.
-
The mixture is stirred at -78 °C for 30 minutes, followed by the addition of a solution of zinc chloride (1.3 mmol) in THF.
-
The reaction is allowed to warm to room temperature and stirred for 1 hour.
-
To this solution is added 6-bromo-[1][2][3]triazolo[4,3-a]pyridine (1.0 mmol) and a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol).
-
The reaction mixture is heated to reflux and stirred until the starting material is consumed (monitored by TLC).
-
The reaction is cooled to room temperature and quenched with a saturated aqueous solution of ammonium chloride.
-
The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography to yield the 6-substituted-[1][2][3]triazolo[4,3-a]pyridine.
V. Conclusion
While the Suzuki-Miyaura coupling of {Triazolo[4,3-a]pyridin-6-yl}boronic acid is a valuable and widely used method, a diverse array of alternative synthetic strategies offers significant advantages in terms of operational simplicity, milder reaction conditions, and improved atom economy. The exploration of direct C-H functionalization, Minisci-type reactions, and other modern cross-coupling methodologies such as Negishi and Stille couplings provides medicinal chemists with a powerful and flexible toolkit for the synthesis of novel[1][2][3]triazolo[4,3-a]pyridine derivatives. As the demand for new therapeutic agents continues to grow, the development and application of these innovative synthetic methods will be paramount in accelerating the drug discovery process.
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Organic Chemistry Portal. Synthesis of 1,2,4-triazolo[4,3-a]pyridines. [Link]
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The Chemistry of the Triazolopyridines: An Update. ResearchGate. [Link]
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Efficient Synthesis and X-ray Structure of[1][2][3]Triazolo[4,3-a]pyridines via Oxidative Cyclization Using N-Chlorosuccinimide (NCS). MDPI. [Link]
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Synthesis of triazolopyridines and triazolopyrimidines using a modified Mitsunobu reaction. ARKIVOC. [Link]
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Synthesis of some novel 1,2,4-triazolo [4,3-a] 2H-pyrano 3,2-e pyridine derivatives. ResearchGate. [Link]
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Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. PMC - NIH. [Link]
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Diazotrifluoroethyl Radical in Photoinduced [3 + 2] Cycloadditions. Organic Letters. [Link]
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Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. MDPI. [Link]
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Direct C–H functionalisation of azoles via Minisci reactions. RSC Publishing. [Link]
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Cu-catalysed direct C–H (hetero)arylation of[1][2][3]triazolo[4,3-a]pyridine to construct deep-blue-emitting luminophores. RSC Publishing. [Link]
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Photoredox-Catalyzed C-H Functionalization Reactions. PubMed. [Link]
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Stille Coupling. Chemistry LibreTexts. [Link]
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Functionalization of Pyridines at Remote Synthetic Landscapes via Undirected Metalation and Capture. ChemRxiv. [Link]
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Chemoenzymatic Triazolopyridine Synthesis Enabled by Cryptic Diazo Formation by Vanadium-Dependent Haloperoxidases. ChemRxiv. [Link]
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Cu-catalysed direct C-H (hetero)arylation of[1][2][3]triazolo[4,3-a]pyridine to construct deep-blue-emitting luminophores. PubMed. [Link]
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Photoredox-Catalyzed C-H Functionalization Reactions. SciSpace. [Link]
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Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Publishing. [Link]
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Synthesis, Molecular Docking and In Vitro Screening of Some Newly Synthesized Triazolopyridine, Pyridotriazine and Pyridine–Pyrazole Hybrid Derivatives. MDPI. [Link]
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Triazolopyridines. Part 29. Direct arylation reactions with[1][2][6]triazolo[1,5-a]pyridines. ARKIVOC. [Link]
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Photoredox-Catalyzed C–H Functionalization Reactions. PMC - NIH. [Link]
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CRF ligands via Suzuki and Negishi couplings of 3-pyridyl boronic acids or halides with 2-benzyloxy-4-chloro-3-nitropyridine. PubMed. [Link]
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5-Methyl-2,2'-Bipyridine. Organic Syntheses Procedure. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of {Triazolo[4,3-a]pyridin-6-yl}boronic Acid
A Comprehensive Guide to the Safe Disposal of {[1][2][3]Triazolo[4,3-a]pyridin-6-yl}boronic Acid
This document provides a detailed protocol for the safe handling and disposal of {[1][2][3]Triazolo[4,3-a]pyridin-6-yl}boronic acid. As a novel heterocyclic compound at the forefront of research and development, ensuring its proper disposal is paramount for laboratory safety, environmental protection, and regulatory compliance. This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights that extend beyond standard procedural lists to explain the causality and scientific reasoning behind each critical step.
Hazard Identification and Risk Assessment
{[1][2][3]Triazolo[4,3-a]pyridin-6-yl}boronic acid is a specialized chemical for which a comprehensive, publicly available Safety Data Sheet (SDS) may not exist. Therefore, a risk assessment must be conducted by evaluating the hazards associated with its core structural motifs: the [1][2][3]triazolo[4,3-a]pyridine nucleus and the boronic acid functional group.
The Occupational Safety and Health Administration (OSHA) Laboratory Standard mandates that when the composition of a laboratory-generated chemical is known, its potential hazards must be determined.[4] If the hazards are unknown, the substance must be treated as hazardous.[4]
The following table summarizes the anticipated hazards based on data from analogous compounds.
| Hazard Classification | GHS Hazard Code (Anticipated) | Description of Risk | Source / Analogy |
| Skin Irritation | H315 | Causes skin irritation upon direct contact. | Data from similar pyridine-boronic acids and pyrazolopyridine-boronic acids.[5][6] |
| Serious Eye Irritation | H319 | Causes serious, potentially damaging, eye irritation. | Common hazard for boronic acid derivatives.[5][6][7] |
| Respiratory Irritation | H335 | May cause respiratory tract irritation if inhaled as a dust or aerosol. | Common hazard for boronic acid derivatives.[5][7] |
| Acute Oral Toxicity | H302 (Potential) | May be harmful if swallowed. | A potential hazard for some heterocyclic compounds.[5] |
| Reproductive Toxicity | H360 (Potential) | Some boronic acids and triazole derivatives are classified as reproductive toxins. Boric acid itself is a known reproductive toxicant.[8] This compound should be handled as a potential reproductive hazard until proven otherwise. |
Key Insight: The fusion of the triazole and pyridine rings creates a complex heterocyclic system. While many such systems are biologically active and medicinally relevant, they can also interact with biological pathways in unforeseen ways.[9][10][11] Therefore, treating this compound with a high degree of caution is a cornerstone of a robust safety culture.
Regulatory Framework: Your Responsibility
The U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) establishes a "cradle-to-grave" framework for hazardous waste management.[3] This means that the generator of the waste—your laboratory—is responsible for its safe handling from generation to final disposal.[3][12] All chemical waste disposal must adhere to federal, state, and local regulations, which may be managed through your institution's Environmental Health & Safety (EHS) department.[1][3][13]
Personal Protective Equipment (PPE)
Based on the hazard assessment, the following minimum PPE must be worn when handling {[1][2][3]Triazolo[4,3-a]pyridin-6-yl}boronic acid in any form, including during disposal procedures.
-
Hand Protection: Chemical-resistant gloves (nitrile is a suitable choice for incidental contact).
-
Eye Protection: Safety goggles or a face shield providing complete splash protection.[7]
-
Body Protection: A flame-resistant lab coat.
-
Respiratory Protection: For weighing or transferring solid material where dust may be generated, work within a certified chemical fume hood.[14] If a fume hood is not feasible, a NIOSH-approved respirator may be required based on your institution's Chemical Hygiene Plan (CHP).[15]
Step-by-Step Disposal Protocols
The guiding principle is that {[1][2][3]Triazolo[4,3-a]pyridin-6-yl}boronic acid and any materials contaminated with it must be disposed of as hazardous chemical waste. Do not dispose of this chemical down the drain or in the regular trash. [2][16]
Protocol 4.1: Disposal of Unused or Waste Solid Compound
This protocol applies to expired reagents, excess material from a reaction, or synthesized product that is no longer needed.
-
Container Selection: Place the solid waste into a sealable, chemically compatible container (e.g., a high-density polyethylene (HDPE) or glass bottle with a secure cap). The container must be in good condition, free of cracks or leaks.[1][2]
-
Labeling: Affix a "Hazardous Waste" label to the container immediately.[13] The label must include:
-
Storage: Store the sealed waste container in a designated satellite accumulation area. This area should be secondary containment, away from incompatible materials like strong oxidizing agents.[2]
-
Disposal Request: Follow your institution's specific procedures to request a hazardous waste pickup from your EHS department or licensed waste contractor.[2]
Protocol 4.2: Decontamination and Disposal of Empty Containers
An "empty" container that once held {[1][2][3]Triazolo[4,3-a]pyridin-6-yl}boronic acid is still considered hazardous waste until properly decontaminated.
-
Initial Rinse (Hazardous Waste): In a chemical fume hood, rinse the container three times with a small amount of a suitable organic solvent in which the compound is soluble (e.g., methanol, acetone).
-
Collect Rinseate: Pour the rinseate (the solvent from the rinses) into a designated liquid hazardous waste container for non-halogenated organic solvents. This rinseate is now hazardous waste.[2]
-
Container Disposal: Once triple-rinsed and fully air-dried in a well-ventilated area (like the back of a fume hood), the container may be disposed of according to your institution's policy for decontaminated glassware or plasticware. When in doubt, dispose of the rinsed container as solid hazardous waste.[2]
Protocol 4.3: Disposal of Contaminated Labware and Debris
This category includes items like pipette tips, weighing paper, and contaminated gloves.
-
Segregation: Do not mix this waste with regular trash.
-
Collection: Place all contaminated solid waste into a designated, clearly labeled hazardous waste container (e.g., a lined box or a dedicated waste drum).
-
Labeling: The container must be labeled "Hazardous Waste" with the chemical name and associated hazards.
-
Disposal: Dispose of the container through your institution's EHS hazardous waste program.[1]
Spill Management Protocol
Immediate and correct response to a spill is critical to prevent exposure and contamination.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or if dust is airborne.
-
Don PPE: Before cleaning, don the full PPE detailed in Section 3.
-
Contain the Spill:
-
For Solid Spills: Gently cover the spill with an inert absorbent material like vermiculite or sand to prevent dust from becoming airborne.[5] Do not dry sweep.
-
-
Clean-Up: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[7]
-
Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., acetone), followed by soap and water. Place the cleaning materials into the same hazardous waste container.
-
Label and Dispose: Seal and label the container as "Hazardous Waste - Spill Debris of {[1][2][3]Triazolo[4,3-a]pyridin-6-yl}boronic acid" and arrange for disposal via your EHS department.
Disposal Decision Workflow
The following diagram provides a visual guide to the decision-making process for proper disposal.
Caption: Disposal decision workflow for {[1][2][3]Triazolo[4,3-a]pyridin-6-yl}boronic acid waste streams.
References
-
OSHA Compliance For Laboratories. (n.d.). US Bio-Clean. Retrieved from [Link]
-
Are You In Compliance With Proper Lab Waste Disposal Regulations? (n.d.). MCF Environmental Services. Retrieved from [Link]
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What Regulations Govern Hazardous Waste Management? (2025, January 6). Chemistry For Everyone. Retrieved from [Link]
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Waste, Chemical, and Cleanup Enforcement. (2025, April 15). U.S. Environmental Protection Agency. Retrieved from [Link]
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How To Safely Dispose of Boric Acid. (n.d.). Lab Alley. Retrieved from [Link]
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Resource Conservation and Recovery Act (RCRA) Regulations. (2025, August 13). U.S. Environmental Protection Agency. Retrieved from [Link]
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Hazardous Waste. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]
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Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). U.S. Environmental Protection Agency. Retrieved from [Link]
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The OSHA Laboratory Standard. (2020, April 1). Lab Manager. Retrieved from [Link]
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OSHA FACTSHEET LABORATORY SAFETY CHEMICAL HYGIENE PLAN. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]
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Neofytos, D., Avdic, E., & Magiorakos, A. P. (2010). Clinical safety and tolerability issues in use of triazole derivatives in management of fungal infections. Drug, Healthcare and Patient Safety, 2, 89-102. Retrieved from [Link]
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Safety Data Sheet - (2-Methyl-2H-pyrazolo[3,4-b]pyridin-5-yl)boronic acid. (2024, October 17). Angene Chemical. Retrieved from [Link]
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Clinical safety and tolerability issues in use of triazole derivatives. (2010, April 20). Dovepress. Retrieved from [Link]
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Gomha, S. M., et al. (2018). Synthesis, Molecular Docking and In Vitro Screening of Some Newly Synthesized Triazolopyridine, Pyridotriazine and Pyridine–Pyrazole Hybrid Derivatives. Molecules, 23(11), 2997. Retrieved from [Link]
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Triazolopyridine. (n.d.). Wikipedia. Retrieved from [Link]
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Boric acid - Substance Information. (n.d.). European Chemicals Agency (ECHA). Retrieved from [Link]
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Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. (2023). Arabian Journal of Chemistry, 16(5), 104711. Retrieved from [Link]
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Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (2019). Molecules, 24(17), 3085. Retrieved from [Link]
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Personal protective equipment for handling {[1,2,4]Triazolo[4,3-a]pyridin-6-yl}boronic acid
A Researcher's Guide to Safely Handling {[1][2][3]Triazolo[4,3-a]pyridin-6-yl}boronic acid
This guide provides essential safety protocols and operational plans for researchers, scientists, and drug development professionals working with {[1,2,4]Triazolo[4,3-a]pyridin-6-yl}boronic acid. The information herein is synthesized from established safety data for analogous boronic acid compounds and general laboratory safety standards. Given the absence of specific hazard data for this novel compound, a cautious and conservative approach to handling is paramount.
Hazard Assessment: Understanding the Risks of Boronic Acids
-
Skin Irritation: May cause redness, itching, or inflammation upon contact.[3][4]
-
Serious Eye Irritation/Damage: Contact with eyes can lead to significant injury.[3][4][5]
-
Respiratory Tract Irritation: Inhalation of the powdered form can irritate the nose, throat, and lungs.[1][3]
-
Potential for Skin Sensitization: Some boronic acids may cause an allergic skin reaction after repeated exposure.[3]
It is crucial to treat this compound with the recognition of it having "unknown hazards and toxicity" and to handle it only by, or under the direct supervision of, technically qualified individuals experienced in handling potentially hazardous chemicals.[6]
Personal Protective Equipment (PPE): Your Primary Line of Defense
A comprehensive PPE strategy is non-negotiable when handling {[1,2,4]Triazolo[4,3-a]pyridin-6-yl}boronic acid. The following table outlines the minimum required PPE for various laboratory operations.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles are mandatory. A face shield should be worn over goggles when handling larger quantities (>1g) or when there is a significant splash risk.[3] | Boronic acids can cause serious eye irritation or damage.[3][4] Goggles provide a seal against dust and splashes, while a face shield offers an additional layer of protection for the entire face.[7] |
| Hand Protection | Chemically resistant gloves (disposable nitrile gloves are a suitable minimum).[3][7] For extended handling, consider double-gloving. | To prevent skin contact, which can lead to irritation or potential sensitization.[3] Gloves must be inspected for tears or holes before use and removed promptly if contaminated.[6] |
| Body Protection | A fully buttoned, flame-resistant laboratory coat worn over long pants and closed-toe shoes.[3][7] | Protects the skin on the body and arms from accidental spills and contact.[1][3] |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 dust mask) is recommended when handling the powder outside of a certified chemical fume hood.[8][1][9] | To prevent the inhalation of airborne particles, which can cause respiratory tract irritation.[8] Engineering controls like a fume hood are the preferred method to control inhalation exposure.[3] |
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic workflow is critical to minimizing exposure and ensuring a safe laboratory environment.
Preparation and Work Area Setup
-
Designated Area: All weighing and handling of solid {[1,2,4]Triazolo[4,3-a]pyridin-6-yl}boronic acid should be conducted in a designated area, preferably within a certified chemical fume hood to control dust.[3]
-
Emergency Equipment: Confirm that an eyewash station and safety shower are readily accessible and have been recently tested.[1]
-
Spill Kit: Ensure a chemical spill kit is available nearby. The kit should contain an inert absorbent material (e.g., sand or vermiculite), bags for waste, and appropriate PPE.
-
Donning PPE: Before handling the chemical, put on all required PPE in the correct order: lab coat, then respirator (if needed), followed by eye protection, and finally gloves.
Handling the Compound
-
Weighing: If possible, weigh the compound directly into the reaction vessel within the fume hood to minimize transfer and potential for dust generation.
-
Transfers: Use spatulas and other appropriate tools to handle the solid. Avoid scooping actions that could create airborne dust.
-
In Solution: Once dissolved, the risk of inhalation is significantly reduced. However, the risk of skin and eye contact via splashes remains, so all PPE must still be worn.
Post-Handling and Decontamination
-
Decontamination: Thoroughly clean the work area, including the balance and any contaminated equipment, with an appropriate solvent (e.g., 70% ethanol) and wipe dry.
-
Doffing PPE: Remove PPE in a manner that avoids cross-contamination. Gloves should be removed first, followed by the lab coat, eye protection, and respirator. Wash hands thoroughly with soap and water after removing all PPE.[4]
Disposal Plan: Managing Hazardous Waste
All waste materials contaminated with {[1,2,4]Triazolo[4,3-a]pyridin-6-yl}boronic acid must be treated as hazardous waste.
-
Solid Waste: Contaminated gloves, weigh boats, paper towels, and excess solid chemical should be placed in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Unused solutions and reaction mixtures should be collected in a designated, labeled hazardous waste container. Do not pour boronic acid waste down the drain, as this can have negative ecological impacts.[8]
-
Consult EHS: Always adhere to your institution's specific guidelines for hazardous waste disposal. Consult your Environmental Health and Safety (EHS) office for detailed procedures.[3]
Emergency Procedures: Responding to Exposure and Spills
In the event of an emergency, immediate and correct action is crucial.
| Scenario | Immediate Action |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention. |
| Skin Contact | Remove contaminated clothing and flush the affected skin area with plenty of water for at least 15 minutes.[1] Seek medical attention if irritation develops or persists. |
| Inhalation | Move the affected person to fresh air immediately.[1][2] If breathing is difficult or symptoms like coughing persist, seek medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of water.[1] Seek immediate medical attention. |
| Minor Spill | Wearing appropriate PPE, cover the spill with an inert absorbent material. Sweep up the material and place it in a sealed container for hazardous waste disposal.[1] Clean the area with a suitable solvent. |
| Major Spill | Evacuate the immediate area and alert your colleagues. Contact your institution's EHS or emergency response team for cleanup.[2] |
Workflow Visualization
The following diagram illustrates the standard operating procedure for safely handling {[1,2,4]Triazolo[4,3-a]pyridin-6-yl}boronic acid.
Caption: Safe Handling Workflow for Boronic Acids.
References
- What Are The Safety Precautions For Using Boric Acid? - Chemistry For Everyone.
- Material Safety Data Sheet - (2-Methylpropyl)boronic acid, 98% - Cole-Parmer.
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- How to Store Boric Acid - Lab Alley.
- Personal protective equipment for handling 4-Formylphenylboronic acid - Benchchem.
- SAFETY DATA SHEET - (2-Methylpropyl)boronic acid - Fisher Scientific.
- (7-Chloroquinolin-3-yl)boronic acid SDS - BLD Pharmatech.
- Safety Data Sheet - (6-(Difluoromethoxy)pyridin-3-yl)boronic acid - CymitQuimica.
- SAFETY DATA SHEET - Trazodone hydrochloride - Sigma-Aldrich.
- Personal Protective Equipment Requirements for Laboratories - Environmental Health and Safety, University of Washington.
- SAFETY DATA SHEET - Pyridine-4-boronic acid hydrate - Fisher Scientific.
- SAFETY DATA SHEET - Bode Catalyst 2 - Aldrich.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
